(11Z)-Hexadecen-7-yn-1-yl acetate
Description
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Properties
CAS No. |
53042-80-1 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
[(Z)-hexadec-11-en-7-ynyl] acetate |
InChI |
InChI=1S/C18H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7H,3-5,8-9,12-17H2,1-2H3/b7-6- |
InChI Key |
APXMIZDFQAAIJF-SREVYHEPSA-N |
Isomeric SMILES |
CCCC/C=C\CCC#CCCCCCCOC(=O)C |
Canonical SMILES |
CCCCC=CCCC#CCCCCCCOC(=O)C |
Other CAS No. |
53042-80-1 |
Purity |
>95% |
Synonyms |
Z7E11-16Ac; |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Identification of (11Z)-Hexadecen-7-yn-1-yl Acetate as an Insect Sex Pheromone
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines the comprehensive methodology for the discovery and identification of (11Z)-Hexadecen-7-yn-1-yl acetate (B1210297) as a potent sex pheromone. While this specific compound is a known synthetic pheromone with demonstrated bioactivity, particularly in species such as the pink bollworm (Pectinophora gossypiella), this document details the archetypal experimental workflow that would lead to its identification from a novel insect species. The protocols and data presented are based on established and widely cited methodologies in the field of chemical ecology.
Introduction
Insect pheromones are pivotal chemical signals that mediate intraspecific communication, primarily for mating. The identification and synthesis of these compounds are cornerstones of modern integrated pest management (IPM) strategies, offering environmentally benign alternatives to conventional pesticides through mating disruption, mass trapping, and monitoring. (11Z)-Hexadecen-7-yn-1-yl acetate is a C16 acetylenic acetate, a class of compounds known to function as sex pheromones in various Lepidopteran species. Its discovery and characterization involve a multi-step process integrating analytical chemistry, electrophysiology, and behavioral biology.
Experimental Workflow for Pheromone Identification
The logical progression for identifying a new pheromone component like this compound follows a well-established path from initial biological observation to chemical structure elucidation and bioactivity confirmation.
Figure 1: Experimental workflow for pheromone identification.
Detailed Experimental Protocols
Pheromone Gland Extraction
The initial step involves the careful extraction of volatile compounds from the pheromone-producing glands of female insects.
-
Insect Rearing and Collection: Virgin female moths are typically used as they emit the highest titers of sex pheromones. Moths are reared under controlled conditions (e.g., 25°C, 14:10 L:D photoperiod). At the peak of their calling behavior (usually during the scotophase), the abdominal tips containing the pheromone glands are excised.
-
Extraction Procedure: The excised glands (typically from 20-50 females) are submerged in a small volume (100-200 µL) of high-purity hexane (B92381) for a period ranging from 30 minutes to several hours at room temperature. The resulting crude extract is then carefully transferred to a clean vial and concentrated under a gentle stream of nitrogen if necessary.
Gas Chromatography-Electroantennography (GC-EAD)
GC-EAD is a powerful technique that couples the separation capabilities of gas chromatography with the sensitivity of an insect's antenna as a biological detector. This allows for the identification of biologically active compounds within a complex mixture.
-
Instrumentation: A gas chromatograph equipped with a non-polar column (e.g., DB-5) is used. The column effluent is split, with one portion directed to a flame ionization detector (FID) and the other to the EAD preparation.
-
Antennal Preparation: A male moth's antenna is excised and mounted between two electrodes using conductive gel. A humidified and purified airstream is continuously passed over the antenna.
-
Analysis: The crude pheromone extract is injected into the GC. As compounds elute from the column, the FID records their presence, while the antenna's response (a depolarization event) to biologically active compounds is recorded simultaneously. Co-elution of an FID peak with an EAD response indicates a potential pheromone component.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed to determine the chemical structure of the EAD-active compounds.
-
Analysis: The same crude extract or a fractionated sample is injected into a GC-MS system. The resulting mass spectrum of the EAD-active peak provides information on the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would be characterized by a molecular ion peak (or lack thereof, with characteristic fragments) and a prominent fragment at m/z 43 (acetyl group).
-
Derivatization for Double and Triple Bond Location: To determine the exact position of the double and triple bonds, microchemical reactions are performed on the extract. For alkynes and alkenes, derivatization with dimethyl disulfide (DMDS) can be used to pinpoint the location of unsaturation through analysis of the resulting adducts by GC-MS.
Data Presentation
Table 1: GC-MS and GC-EAD Data for Pheromone Gland Extract
| Retention Time (min) | Compound ID | Molecular Formula (Proposed) | Key Mass Fragments (m/z) | EAD Response (mV) |
| 18.25 | Compound A | C18H30O2 | 278 (M+), 218, 61, 43 | 1.2 |
Table 2: EAG Response of Male Antennae to Synthetic Standards
| Compound | Dose (µg on filter paper) | Mean EAG Response (mV) ± SD (n=10) |
| This compound | 10 | 1.5 ± 0.3 |
| (11E)-Hexadecen-7-yn-1-yl acetate | 10 | 0.2 ± 0.1 |
| Hexane (Control) | - | 0.1 ± 0.05 |
Synthesis and Bioassays
Following the tentative identification of this compound, a synthetic standard is required for confirmation.
Organic Synthesis
The synthesis of this compound can be achieved through various routes. A common strategy involves the coupling of two smaller fragments, often utilizing reactions like the Sonogashira or Cadiot-Chodkiewicz coupling to form the enyne system. Stereoselective reduction of an alkyne precursor can be used to install the Z-double bond. A simplified synthetic pathway is outlined below.
Figure 2: Simplified synthetic pathway for this compound.
Behavioral Assays
The biological activity of the synthetic pheromone is confirmed through behavioral assays.
-
Wind Tunnel Assays: Male moth behavior (e.g., taking flight, upwind flight, casting, and landing at the source) in response to a plume of the synthetic compound is observed in a wind tunnel. This provides quantitative data on the attractiveness of the compound.
-
Field Trapping: Traps baited with different doses of the synthetic pheromone are deployed in the field. The number of male moths captured in pheromone-baited traps is compared to control traps (baited with solvent only). This is the ultimate validation of the compound as a sex attractant.
Table 3: Field Trapping Results with Synthetic Pheromone
| Lure | Dose (mg) | Mean Trap Catch (males/trap/night) ± SE (n=5) |
| This compound | 0.1 | 15.4 ± 2.1 |
| This compound | 1.0 | 45.8 ± 5.6 |
| This compound | 10.0 | 22.1 ± 3.4 |
| Control (Hexane) | - | 0.8 ± 0.4 |
Signaling Pathway
The perception of this compound by the male moth's antenna initiates a signal transduction cascade within the olfactory sensory neurons, leading to a behavioral response.
Figure 3: Pheromone signal transduction pathway in an olfactory sensory neuron.
Conclusion
The identification of this compound as a sex pheromone is a rigorous process that combines chemical analysis, electrophysiology, and behavioral studies. The protocols outlined in this guide provide a robust framework for such investigations. The successful identification and synthesis of this and other pheromones are critical for the development of effective and sustainable pest management solutions. The synthetic version of this pheromone has shown significant bioactivity, confirming its potential for use in monitoring and controlling pest populations like the pink bollworm.[1]
References
The Intricate Dance of Double and Triple Bonds: A Technical Guide to the Biosynthesis of Insect Sex Pheromones with an En-yne Moiety
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the fascinating and highly specialized biosynthetic pathways that lead to the formation of insect sex pheromones featuring a distinctive en-yne moiety. This unique structural feature, a conjugated system of a double and a triple bond, is a hallmark of the sex pheromone of the processionary moth, Thaumetopoea pityocampa, and represents a key area of study for understanding insect chemical communication and developing novel pest management strategies. This document provides a comprehensive overview of the core biosynthetic machinery, detailed experimental protocols for its investigation, and quantitative data to support further research and development.
The Core Biosynthetic Pathway: A Multifunctional Desaturase at the Helm
The biosynthesis of the primary component of the Thaumetopoea pityocampa sex pheromone, (Z)-13-hexadecen-11-ynyl acetate (B1210297), originates from the common fatty acid precursor, palmitic acid.[1][2][3][4] The transformation of this saturated fatty acid into the complex en-yne structure is orchestrated by a remarkable single, multifunctional desaturase enzyme.[2][3][4] This enzyme exhibits three distinct catalytic activities:
-
Δ11-desaturation: The initial step involves the introduction of a double bond at the Δ11 position of the palmitoyl-CoA, forming (Z)-11-hexadecenoyl-CoA.[2][3]
-
Acetylenation: In a remarkable and uncommon biochemical transformation for insects, the same enzyme then catalyzes the conversion of the Δ11 double bond into a triple bond, generating 11-hexadecynoyl-CoA.[2][3] This acetylenase activity is a key step in the formation of the en-yne system.
-
Δ13-desaturation: Finally, the multifunctional desaturase introduces a second double bond at the Δ13 position of 11-hexadecynoyl-CoA, creating the conjugated en-yne intermediate, (Z)-13-hexadecen-11-ynoic acid.[1][2][3]
Following the formation of this key intermediate, the carboxylic acid is reduced to the corresponding alcohol, which is then acetylated to yield the final, biologically active pheromone, (Z)-13-hexadecen-11-ynyl acetate.[1]
Caption: Biosynthetic pathway of (Z)-13-hexadecen-11-ynyl acetate.
Quantitative Data Summary
The following table summarizes the key fatty acid intermediates and the final pheromone component identified in the pheromone glands of Thaumetopoea pityocampa.
| Compound | Abbreviation | Chain Length & Unsaturation | Role |
| Palmitic Acid | C16:0 | 16:0 | Precursor |
| (Z)-11-Hexadecenoic Acid | Z11-16:Acid | 16:1 (Z11) | Intermediate |
| 11-Hexadecynoic Acid | 11-16:Yn | 16:1 (Yn11) | Intermediate |
| (Z)-13-Hexadecen-11-ynoic Acid | Z13-11Yn-16:Acid | 16:2 (Z13, Yn11) | Intermediate |
| (Z)-13-Hexadecen-11-ynyl Acetate | Z13-11Yn-16:OAc | 18:2 (Z13, Yn11) | Pheromone |
Experimental Protocols
Functional Characterization of the Multifunctional Desaturase in Yeast
This protocol describes the heterologous expression of the candidate desaturase gene in a desaturase-deficient strain of Saccharomyces cerevisiae to confirm its enzymatic activities.[2][3][4]
3.1.1. Yeast Strain and Vector
-
Yeast Strain: S. cerevisiae strain INVSc1 (MATa, his3Δ1, leu2, trp1-289, ura3-52) or a similar strain with auxotrophic markers. A strain with a disrupted endogenous desaturase gene (e.g., ole1) is crucial to reduce background desaturation.
-
Expression Vector: A yeast expression vector such as pYES2/NT C (Invitrogen) containing a galactose-inducible promoter (GAL1) is suitable.
3.1.2. Cloning of the Desaturase Gene
-
Isolate total RNA from the pheromone glands of female T. pityocampa using a suitable RNA extraction kit.
-
Synthesize first-strand cDNA using reverse transcriptase and an oligo(dT) primer.
-
Amplify the full-length open reading frame of the candidate desaturase gene by PCR using gene-specific primers designed based on transcriptome data.
-
Clone the amplified PCR product into the yeast expression vector.
-
Verify the sequence of the inserted gene.
3.1.3. Yeast Transformation and Expression
-
Transform the recombinant plasmid into the competent yeast cells using the lithium acetate method.
-
Select transformed yeast colonies on appropriate selective medium (e.g., SC-Ura for a URA3 selectable marker).
-
Inoculate a single colony into 5 mL of selective medium containing 2% glucose and grow overnight at 30°C with shaking.
-
Inoculate the overnight culture into 50 mL of induction medium (selective medium with 2% galactose and 1% raffinose (B1225341) instead of glucose) to an OD600 of 0.4.
-
Incubate at 20-30°C for 48-72 hours with vigorous shaking to induce protein expression.
3.1.4. Fatty Acid Analysis
-
Harvest the yeast cells by centrifugation.
-
Extract total lipids from the yeast pellet using a chloroform:methanol (2:1, v/v) mixture.
-
Transesterify the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) by heating with 1% sulfuric acid in methanol.
-
Extract the FAMEs with hexane (B92381).
-
Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS).
Caption: Workflow for functional characterization in yeast.
In Vivo Labeling with Deuterated Fatty Acids
This protocol traces the biosynthetic pathway by supplying isotopically labeled precursors to the pheromone glands and analyzing their incorporation into the pheromone components.[1]
3.2.1. Preparation of Labeled Precursors
-
Synthesize or procure deuterated fatty acids, such as [16,16,16-²H₃]palmitic acid.
3.2.2. Application of Labeled Precursors
-
Anesthetize adult female T. pityocampa moths by chilling.
-
Topically apply a solution of the deuterated fatty acid (e.g., 1-5 µg in a small volume of a suitable solvent like hexane or dimethyl sulfoxide) directly onto the extruded pheromone gland.
-
Allow the moths to recover and keep them for a specific incubation period (e.g., 6-24 hours) to allow for the metabolism of the precursor.
3.2.3. Pheromone Extraction and Analysis
-
Excise the pheromone glands from the treated moths.
-
Extract the pheromones from the glands using a small volume of hexane.
-
Analyze the extract directly by GC-MS.
-
Monitor the mass spectra for the incorporation of deuterium (B1214612) into the pheromone components, indicated by an increase in the molecular ion and characteristic fragment ions by the mass of the incorporated deuterium atoms.
Caption: In vivo labeling experimental workflow.
Other Insect Species with En-yne Pheromones
While the processionary moth is the most well-documented example, the occurrence of en-yne moieties in insect sex pheromones is rare. This unique structural feature highlights a fascinating evolutionary divergence in pheromone biosynthesis. Further research and broader screening of insect pheromones may reveal other species that utilize similar biosynthetic strategies.
Conclusion and Future Directions
The biosynthesis of insect sex pheromones with an en-yne moiety, exemplified by the processionary moth Thaumetopoea pityocampa, showcases a remarkable instance of enzymatic multifunctionality. A single desaturase enzyme is capable of catalyzing a cascade of reactions, including the rare formation of an acetylenic bond, to produce a highly specific chemical signal. The detailed experimental protocols provided in this guide offer a framework for the functional characterization of such enzymes and the elucidation of their biosynthetic pathways.
Future research in this area could focus on:
-
Structural Biology: Determining the crystal structure of the multifunctional desaturase to understand the molecular basis of its diverse catalytic activities.
-
Enzyme Engineering: Modifying the substrate specificity and product outcome of this and other desaturases for the biotechnological production of novel, high-value fatty acid derivatives.
-
Expanded Screening: Investigating a wider range of insect species to identify new examples of en-yne pheromones and the enzymes responsible for their synthesis.
A deeper understanding of these unique biosynthetic pathways not only enriches our knowledge of insect chemical ecology but also opens new avenues for the development of environmentally benign pest control strategies and innovative biocatalysts for industrial applications.
References
- 1. Sex pheromone biosynthesis in the processionary moth Thaumetopoea pityocampa by delta-13 desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. A multifunctional desaturase involved in the biosynthesis of the processionary moth sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Characterizing the Olfactory Receptor Neuron Response to (11Z)-Hexadecen-7-yn-1-yl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11Z)-Hexadecen-7-yn-1-yl acetate (B1210297) is a synthetic compound with potential applications in pest management as a pheromone analog. Understanding its interaction with the olfactory system of target insect species is crucial for evaluating its efficacy and specificity. As of the current literature review, specific electrophysiological data on the response of olfactory receptor neurons (ORNs) to (11Z)-Hexadecen-7-yn-1-yl acetate is not available. This guide, therefore, provides a comprehensive overview of the standard experimental protocols and data presentation frameworks that can be employed to characterize the response of insect ORNs to this and other novel semiochemicals.
The methodologies detailed herein, namely Electroantennography (EAG) and Single Sensillum Recording (SSR), are foundational techniques in insect electrophysiology. They allow for the sensitive measurement of olfactory responses, from the summated potential of the entire antenna down to the action potentials of individual neurons.
Methodologies for Characterizing Olfactory Responses
Electroantennography (EAG)
EAG is an electrophysiological technique that measures the summated electrical potential from the olfactory sensory neurons on an insect's antenna in response to an odorant stimulus.[1] It provides a sensitive measure of an insect's ability to detect a specific volatile chemical, making it an invaluable tool for screening potential attractants and repellents.[1]
-
Preparation of Stimulus Solutions:
-
Prepare a stock solution of this compound in a high-purity solvent such as hexane (B92381) or paraffin (B1166041) oil (e.g., 10 µg/µL).
-
Perform serial dilutions to create a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, and 10 µg/µL).
-
A solvent-only control must be prepared.
-
Apply a known volume (e.g., 10 µL) of each solution onto a small strip of filter paper and insert it into a clean Pasteur pipette. Allow the solvent to evaporate for a few seconds.
-
-
Insect Preparation:
-
Anesthetize an insect (e.g., by chilling on ice or brief exposure to CO2).
-
Secure the insect on a stage or in a holder using wax, ensuring the head and antennae are accessible.
-
For an excised antenna preparation, carefully remove one antenna at its base using fine scissors under a stereomicroscope.
-
-
Electrode Placement:
-
Excised Antenna: Mount the excised antenna onto an EAG probe. The base of the antenna should be in contact with the reference electrode and the tip inserted into the recording electrode. A small amount of conductive gel can ensure good electrical contact.
-
Whole Insect: Immobilize the insect and place the reference electrode into the head or an eye, and the recording electrode over the tip of one antenna.
-
-
Recording:
-
Place the preparation inside a Faraday cage to minimize electrical noise.
-
A continuous stream of humidified, purified air is passed over the antenna.
-
Deliver a puff of the stimulus (e.g., 0.5 seconds) by diverting the air stream through the stimulus-containing Pasteur pipette.
-
Record the resulting negative voltage deflection (EAG response).
-
Allow a sufficient recovery period between stimuli (e.g., 30-60 seconds) to prevent sensory adaptation.
-
Present the different concentrations and the control in a randomized order.
-
Single Sensillum Recording (SSR)
SSR is a more refined electrophysiological technique that measures the action potentials generated from individual olfactory sensory neurons housed within a single sensillum on an insect's antenna.[2] This method provides detailed information about the sensitivity and selectivity of individual ORNs to specific compounds.[2]
-
Insect Preparation:
-
Electrode Placement:
-
The electrodes are typically made of sharpened tungsten or glass.[2]
-
Insert a reference electrode into a location with stable potential, such as the insect's eye.[3]
-
Under high magnification, carefully insert the recording electrode through the cuticle at the base of a single olfactory sensillum.[3] Successful insertion is often indicated by an increase in signal noise, representing the spontaneous activity of the neuron(s).[2]
-
-
Recording and Stimulation:
-
Deliver a continuous stream of purified, humidified air over the antenna.
-
Prepare odorant stimuli as described for EAG.
-
Deliver a pulse of the odorant-laden air stream directed at the antenna.
-
Record the change in the firing rate (action potentials or "spikes") of the neuron(s) within the sensillum in response to the stimulus.
-
Spike sorting software can be used to distinguish the responses of different neurons if the sensillum houses more than one.
-
Generalized Olfactory Signaling Pathway
The interaction of an odorant with an olfactory receptor initiates a signal transduction cascade. In insects, odorant receptors (ORs) are ligand-gated ion channels.[4] The binding of a pheromone like this compound to a specific OR on the dendritic membrane of an ORN would lead to an influx of ions, causing depolarization of the neuron. If this depolarization reaches the threshold, it triggers the firing of action potentials that are then transmitted to the antennal lobe of the insect brain.
Data Presentation
Quantitative data from these experiments should be organized into clear tables to facilitate comparison and analysis.
Table 1: Template for EAG Dose-Response Data
| Concentration (µg/µL) | Mean EAG Response (mV) ± SEM | n |
| Solvent Control | ||
| 0.001 | ||
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| Positive Control |
SEM: Standard Error of the Mean; n: number of replicates.
Table 2: Template for SSR Firing Rate Data
| Stimulus | Concentration (µg/µL) | Spontaneous Firing Rate (spikes/s) ± SEM | Peak Firing Rate (spikes/s) ± SEM | n |
| Solvent Control | - | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| Positive Control | [Concentration] | |||
| Negative Control | [Concentration] |
SEM: Standard Error of the Mean; n: number of sensilla recorded.
Conclusion
While direct experimental data for the olfactory response to this compound is not yet published, the methodologies outlined in this guide provide a robust framework for its characterization. By employing Electroantennography and Single Sensillum Recording, researchers can determine the sensitivity of an insect's olfactory system to this compound, identify the specific olfactory receptor neurons that detect it, and quantify the dose-dependent nature of the response. This information is fundamental for the development of effective and targeted pheromone-based pest management strategies.
References
The Interaction of Pheromone Binding Proteins with (11Z)-Hexadecen-7-yn-1-yl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular interactions between Pheromone Binding Proteins (PBPs) and the synthetic sex pheromone, (11Z)-Hexadecen-7-yn-1-yl acetate (B1210297). This document details the structural basis of these interactions, the signaling pathways involved, and the experimental methodologies used to characterize them. The information presented is intended to support research and development efforts in pest management and drug discovery.
Introduction to Pheromone Binding Proteins and (11Z)-Hexadecen-7-yn-1-yl Acetate
Pheromone Binding Proteins (PBPs) are small, soluble proteins found in the sensillar lymph of insect antennae.[1][2] They play a crucial role in the olfactory system by capturing hydrophobic pheromone molecules from the air and transporting them to the olfactory receptors on the dendritic membranes of sensory neurons.[1][2] This transport is essential for the sensitivity and specificity of pheromone detection, which is critical for behaviors such as mating.[2][3]
This compound is a synthetic sex pheromone that has shown bioactivity and is of interest for its potential use in pest control strategies.[4] Understanding its interaction with PBPs is fundamental to elucidating its mechanism of action and for the rational design of more effective pest management tools.
Structural Basis of PBP-(11Z)-Hexadecen-7-yn-1-yl Acetate Interaction
The binding of pheromones to PBPs is primarily driven by hydrophobic interactions. The core of a typical PBP is composed of six alpha-helices, which are stabilized by three disulfide bonds, forming a hydrophobic binding pocket.[5] This pocket accommodates the hydrophobic carbon chain of the pheromone.
Molecular docking studies with similar pheromones suggest that specific residues within this pocket are key to binding. For instance, hydrophobic residues such as Phenylalanine (Phe), Tryptophan (Trp), and Leucine (Leu) are often involved in creating a suitable environment for the ligand.[3][6] In the case of this compound, the long hydrocarbon chain would fit into this hydrophobic cavity, while the acetate group might form hydrogen bonds with polar or charged residues at the entrance of the pocket, such as Serine (Ser) or Lysine (Lys).[5]
A critical aspect of PBP function is the pH-dependent conformational change that facilitates the release of the pheromone at the surface of the olfactory neuron.[1] At the slightly acidic pH near the neuronal membrane, the C-terminus of the PBP is thought to form an additional alpha-helix that enters the binding pocket, expelling the pheromone.
Quantitative Analysis of Binding Affinity
The binding affinity between a PBP and this compound can be quantified using techniques such as fluorescence competitive binding assays. These assays measure the dissociation constant (Kd) or the inhibition constant (Ki), which are indicators of the binding strength. Lower values indicate a stronger binding affinity. The following table summarizes typical binding affinities observed for PBPs with various pheromones, providing an expected range for the interaction with this compound.
| PBP Source Organism | Ligand | Binding Affinity (Ki in µM) | Experimental Conditions |
| Agriphila aeneociliella (AaenPBP1) | (Z)-9-Hexadecenyl acetate | 1.72 | pH 7.4 |
| Agriphila aeneociliella (AaenPBP1) | 1-Nonanal | 7.04 | pH 7.4 |
| Cyrtotrachelus buqueti (CbuqPBP2) | Dibutyl phthalate | 6.32 | Not Specified |
| Cyrtotrachelus buqueti (CbuqPBP2) | Linalool | 10.55 | Not Specified |
| Athetis lepigone (AlepPBP2) | (Z)-7-dodecenyl acetate | 1.11 | Not Specified |
| Athetis lepigone (AlepPBP2) | (Z)-9-tetradecenyl acetate | 1.32 | Not Specified |
Experimental Protocols
Protein Expression and Purification
Recombinant PBP is typically expressed in bacterial systems like E. coli. The expressed protein is then purified from the periplasmic fraction.[7] To ensure the binding pocket is empty, a delipidation step is performed. This involves incubating the purified protein with a hydrophobic resin at a slightly elevated temperature, followed by dialysis against a suitable buffer.[8]
Fluorescence Competitive Binding Assay
This assay is used to determine the binding affinity of this compound to a PBP.
-
Preparation: A solution of the purified PBP in a suitable buffer (e.g., Tris-HCl, pH 7.4) is prepared. The fluorescent probe, N-phenyl-1-naphthylamine (1-NPN), is added to the protein solution. 1-NPN exhibits weak fluorescence in aqueous solution but becomes highly fluorescent upon binding to the hydrophobic pocket of the PBP.
-
Titration: The fluorescence of the PBP/1-NPN complex is measured. Then, aliquots of this compound are added sequentially. As the pheromone displaces 1-NPN from the binding pocket, the fluorescence intensity decreases.
-
Data Analysis: The dissociation constant of the PBP/1-NPN complex is determined by Scatchard analysis. The inhibition constant (Ki) for the pheromone is then calculated from the IC50 value (the concentration of the pheromone required to decrease the initial fluorescence by 50%) using the equation: Ki = [IC50] / (1 + [1-NPN] / K1-NPN), where [1-NPN] is the concentration of 1-NPN and K1-NPN is the dissociation constant of the PBP/1-NPN complex.[9]
Molecular Docking
Computational molecular docking can be used to predict the binding mode of this compound within the PBP's binding pocket and to identify key interacting residues.
-
Model Preparation: A 3D structure of the PBP is obtained either from a crystal structure or through homology modeling. The structure of this compound is generated and energy-minimized.
-
Docking Simulation: A docking program (e.g., AutoDock) is used to predict the most favorable binding poses of the ligand within the PBP's binding pocket. The program calculates a binding energy for each pose.
-
Analysis: The resulting poses are analyzed to identify the key amino acid residues involved in the interaction, such as those forming hydrophobic contacts or hydrogen bonds with the ligand.[3]
Visualizations
Signaling Pathway
Caption: Generalized pheromone signaling pathway.
Experimental Workflow
Caption: Workflow for a fluorescence competitive binding assay.
Logical Relationships of Experimental Approaches
Caption: Interplay of experimental approaches.
References
- 1. pnas.org [pnas.org]
- 2. Molecular and Functional Characterization of pheromone binding protein 1 from the Oriental Fruit Moth, Grapholita molesta (Busck) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. Key site residues of pheromone-binding protein 1 involved in interacting with sex pheromone components of Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A receptor and binding protein interplay in the detection of a distinct pheromone component in the silkmoth Antheraea polyphemus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bombyx mori pheromone-binding protein binding non-pheromone ligands: implications for pheromone recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular and Functional Characterization of Pheromone Binding Protein 2 from Cyrtotrachelus buqueti (Coleoptera: Curculionidae) [mdpi.com]
The Role of Gossyplure in the Mating Behavior of Pectinophora gossypiella: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical communication system of the pink bollworm moth, Pectinophora gossypiella, a significant global pest of cotton. The focus is on the sex pheromone, gossyplure, and its critical role in orchestrating the mating behavior of this species. This document details the composition and biosynthesis of the pheromone, the neurophysiological mechanisms of its detection, the resultant behavioral responses, and the experimental methodologies employed in its study.
Pheromone Composition and Biosynthesis
The female-produced sex pheromone of Pectinophora gossypiella, known as gossyplure, is not a single compound but a precise blend of two geometric isomers: (Z,Z)-7,11-hexadecadien-1-yl acetate (B1210297) and (Z,E)-7,11-hexadecadien-1-yl acetate.[1][2] The ratio of these isomers is crucial for eliciting the complete upwind flight and mating sequence in males.[3] While a 1:1 ratio is often cited and used in commercial lures for pest management[1][2][4], the naturally emitted ratio can vary. Some studies report a nearly 50:50 ratio, while others have observed a 61:39 (Z,Z to Z,E) blend.[3][5] Long-term exposure to synthetic pheromones in mating disruption programs has even been shown to cause shifts in the female-produced ratio, suggesting evolutionary adaptation.[3]
Gossyplure is synthesized de novo in the pheromone gland of the female moth through a specialized fatty acid metabolism pathway.[1] The biosynthesis begins with acetyl-CoA and proceeds through a series of enzymatic steps including desaturation, chain shortening, reduction, and acetylation to produce the final acetate esters.[3][5] Transcriptomic analyses of the pheromone gland have identified numerous candidate genes encoding the key enzymes, such as desaturases, reductases, and acetyltransferases, involved in this process.[3][6]
Quantitative Data on Pheromone Blends
The precise isomeric ratio of gossyplure is critical for optimal male attraction and varies among different populations and commercial formulations.
| Population/Lure Type | (Z,Z)-7,11-hexadecadien-1-yl acetate (%) | (Z,E)-7,11-hexadecadien-1-yl acetate (%) | Reference(s) |
| Natural Emission (Typical) | ~61 | ~39 | [3] |
| Natural Emission (Some populations) | ~50 | ~50 | [5] |
| Israeli Field Population (post-mating disruption) | ~62 | ~38 | [3][5] |
| Standard Commercial Lure | 50 | 50 | [1][2][4] |
| More Attractive Early Season Lure | 60-67 | 33-40 | [4] |
Pheromone Perception and Signal Transduction
Male P. gossypiella detect the female's pheromone plume using specialized olfactory sensilla located on their antennae.[3] The process of converting this chemical signal into a behavioral response involves a multi-step signal transduction cascade.
Pheromone molecules enter the sensilla through cuticular pores and are solubilized and transported through the aqueous sensillum lymph by Pheromone Binding Proteins (PBPs).[7][8] The PBP-pheromone complex then interacts with and activates specific Olfactory Receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs).[7] These ORs form a complex with a conserved co-receptor, Orco.[7] Activation of the OR/Orco complex is believed to function as an ionotropic channel, leading to the depolarization of the ORN and the generation of action potentials.[7] The electrical signals are then transmitted to the antennal lobe and higher brain centers for processing, ultimately leading to a behavioral response.[8]
Mating Behavior
Upon detection of the gossyplure plume, male moths exhibit a characteristic sequence of behaviors.[3] This typically begins with activation and taking flight, followed by a zigzagging upwind flight pattern, navigating toward the pheromone source.[3][9] The success and directness of this flight are highly dependent on the correct isomeric blend and concentration of the pheromone.[3] As the male nears the source, the increasing pheromone concentration guides him to land and initiate searching behaviors to locate the calling female for mating.[3]
The application of synthetic gossyplure in cotton fields is a widely used and effective method for pest control known as mating disruption.[5][10] High concentrations of the synthetic pheromone permeate the environment, making it difficult for males to locate females, thereby reducing mating success and subsequent larval infestations.[5][11][12]
Efficacy of Mating Disruption
Field studies have consistently demonstrated the effectiveness of gossyplure-based mating disruption in reducing pink bollworm populations and crop damage.
| Study Location/Parameter | Pheromone-Treated | Control (Insecticide or Untreated) | Outcome | Reference(s) |
| Turkey (2007) - Boll Infestation | 16% | 25% | Significant reduction in damage | [10] |
| Turkey (2008) - Boll Infestation | 4% | 15% | Significant reduction in damage | [10] |
| Pakistan (2021) - Moth Catches/Trap/Night | 4.33 | 16.03 | 72.98% reduction in moth catches | [11] |
| Pakistan (2021) - Boll Infestation | 4.72% | 9.65% | 51.08% reduction in infestation | [11] |
| Egypt - Moth Catches | Lower | Higher | Pheromones reduced moth populations | [13] |
| Egypt - Seed Cotton Yields | Higher | Lower | Pheromone treatment increased yields | [13] |
Experimental Protocols
The study of pheromonal communication in P. gossypiella relies on a suite of specialized experimental techniques.
Pheromone Extraction and Analysis
-
Gland Excision: Pheromone glands are carefully excised from 2- to 3-day-old virgin female moths during their peak calling period (the scotophase).[3]
-
Extraction: Individual glands are submerged in a small volume (e.g., 10-20 µL) of a non-polar solvent such as hexane (B92381) for approximately 30 minutes to extract the pheromone components.[1][3]
-
Analysis: The extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the isomeric composition of gossyplure. An internal standard is typically added for accurate quantification.[1][3]
Electroantennography (EAG)
-
Antenna Preparation: An antenna is excised from a male moth and mounted between two electrodes using conductive gel.[3]
-
Stimulus Delivery: A puff of air carrying a known concentration of a synthetic pheromone component or blend is delivered over the antenna for a short duration.[3]
-
Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded. The amplitude of the negative deflection serves as a measure of the antenna's overall sensitivity to the tested compound.[3][14]
Wind Tunnel Assays
-
Moth Acclimation: Individual male moths are placed in a wind tunnel and allowed to acclimate to the airflow and light conditions.[3][9]
-
Pheromone Introduction: A controlled plume of the synthetic pheromone is introduced from the upwind end of the tunnel.[3][15]
-
Behavioral Observation: The behavior of the male moth is observed and recorded. Key behaviors include taking flight, initiation of upwind flight, flight speed, tortuosity of the flight path, and contact with the pheromone source.[3][9][15]
Conclusion
The pheromonal communication system of Pectinophora gossypiella is a finely tuned and complex process, pivotal to its reproductive success. A thorough understanding of the biosynthesis, perception, and behavioral effects of gossyplure is fundamental for developing and refining sustainable pest management strategies. The continued study of this system, particularly in the face of evolving resistance to control measures, will be invaluable for the future of cotton protection. Further research into the specific olfactory receptors and the genetic basis for shifts in pheromone production will pave the way for novel and more effective pest control interventions.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. acs.org [acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pheromone gland transcriptome of the pink bollworm moth, Pectinophora gossypiella: Comparison between a laboratory and field population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pheromone gland transcriptome of the pink bollworm moth, Pectinophora gossypiella: Comparison between a laboratory and field population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pheromone Transduction in Moths - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pheromone reception in moths: from molecules to behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physical and biological effects on moths’ navigation performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researcherslinks.com [researcherslinks.com]
- 12. plantwiseplusknowledgebank.org [plantwiseplusknowledgebank.org]
- 13. conservationevidence.com [conservationevidence.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Unraveling the Olfactory Code: A Technical Guide to the Structure-Activity Relationship of (11Z)-Hexadecen-7-yn-1-yl Acetate Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11Z)-Hexadecen-7-yn-1-yl acetate (B1210297) is a synthetic compound recognized for its potent activity as an insect sex pheromone. It is structurally related to the natural pheromone of the notorious agricultural pest, the pink bollworm (Pectinophora gossypiella), and has demonstrated superior bioactivity in some contexts. The precise arrangement of its chemical bonds—specifically the geometry of the double bond and the position of the triple bond—plays a pivotal role in its ability to elicit a biological response. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of (11Z)-Hexadecen-7-yn-1-yl acetate isomers, offering a valuable resource for researchers engaged in the development of novel and effective pest management strategies.
While specific comparative quantitative data for the isomers of this compound is not extensively available in publicly accessible literature, this guide synthesizes the known information on this compound and its close analogs. It further provides detailed experimental protocols for the key assays used to evaluate the activity of such pheromones and outlines the current understanding of the underlying signaling pathways.
Data Presentation: Activity of Pheromone Analogs
Due to the limited direct comparative data on the isomers of this compound, this section presents data on closely related and structurally similar pheromone components found in relevant insect species, such as the pink bollworm (Pectinophora gossypiella) and the tobacco budworm (Heliothis virescens). This information provides valuable insights into how subtle structural modifications can significantly impact biological activity.
Table 1: Electroantennogram (EAG) and Behavioral Responses to Pheromone Components in Pectinophora gossypiella
| Compound | Isomeric Ratio (Z,E:Z,Z) | Bioassay | Response Metric | Observation |
| 7,11-Hexadecadienyl acetates | 65:35 | Still-air bioassay | Duration of male wing fanning | Increased from 5.4 s to 17.4 s after six generations of selection for increased response.[1] |
| (Z,Z)-7,11-Hexadecadienol & (Z,E)-7,11-Hexadecadienol | N/A | Behavioral assay | Interference with pheromone response | Both alcohols interfered with the normal behavioral sequence; (Z,Z)-isomer was more effective.[2] |
| (Z,Z)-7,11-Hexadecadienol & (Z,E)-7,11-Hexadecadienol | N/A | Electroantennogram (EAG) | Receptor site interference | Each alcohol may interfere more with receptors for the conformationally similar pheromone acetate isomer.[2] |
Table 2: Single-Sensillum Recording (SSR) Responses of Olfactory Receptor Neurons in Heliothis virescens to Pheromone Components
| Compound | Neuron Type | Response Characteristics |
| (Z)-11-Hexadecenal | Type A | Tuned to this major pheromone component. |
| (Z)-9-Tetradecenal | Type B | Specifically tuned to this component. |
| (Z)-11-Hexadecenyl acetate | Type C | One of two neurons in the sensillum is tuned to this compound.[3] |
| (Z)-11-Hexadecenol | Type C | The other neuron in the sensillum is tuned to this compound.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the structure-activity relationships of insect pheromones.
Electroantennography (EAG)
EAG is an electrophysiological technique used to measure the summated electrical potential from an insect's antenna in response to an olfactory stimulus. It provides a rapid and sensitive screening method for behaviorally active compounds.[5][6]
Protocol:
-
Insect Preparation:
-
Select sexually mature male moths (typically 2-3 days post-eclosion) that have been dark-adapted for at least 30 minutes.[5]
-
Anesthetize the moth using CO₂ or by chilling it on ice.[6]
-
Immobilize the insect in a holder (e.g., a modified pipette tip or wax block), leaving the head and antennae exposed.[5]
-
-
Electrode Preparation and Placement:
-
Use glass capillary microelectrodes filled with a saline solution (e.g., Ringer's solution) or silver/silver-chloride (Ag/AgCl) electrodes.[5][6]
-
The recording electrode is placed in contact with the distal end of the antenna, where a few segments have been excised to ensure good electrical contact.[5][6]
-
The reference electrode is inserted into the insect's head, for example, near the eye, to complete the electrical circuit.[5]
-
-
Stimulus Preparation and Delivery:
-
Prepare serial dilutions of the test isomers in a suitable solvent like paraffin (B1166041) oil or hexane.[6]
-
Apply a known amount of the diluted pheromone to a filter paper strip placed inside a Pasteur pipette.
-
Deliver a purified and humidified continuous air stream over the antenna.
-
A puff of air is passed through the stimulus pipette to deliver the pheromone to the antenna. A solvent-only pipette serves as a negative control.[6]
-
-
Data Acquisition and Analysis:
-
The potential difference between the electrodes is amplified (typically 10-100x gain) and filtered (e.g., 0.1-50 Hz band-pass) to reduce noise.[6]
-
The EAG response is measured as the maximum amplitude of the negative voltage deflection (in millivolts) from the baseline following stimulus presentation.[5]
-
Single-Sensillum Recording (SSR)
SSR is a more refined electrophysiological technique that measures the action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum. This method allows for the determination of the sensitivity and selectivity of individual neurons to different compounds.[7]
Protocol:
-
Insect Preparation:
-
The insect is mounted and restrained as described for EAG.
-
One antenna is immobilized using adhesive tape or wax to prevent movement.[8]
-
-
Electrode Placement:
-
Stimulus Delivery:
-
The stimulus delivery system is similar to that used in EAG, allowing for precise control of stimulus duration and concentration.
-
-
Data Recording and Analysis:
-
The action potentials (spikes) from the OSNs are amplified, filtered, and recorded.
-
Spike sorting software is used to distinguish the responses of different neurons within the same sensillum based on spike amplitude.
-
The response is quantified by counting the number of spikes in a defined period after the stimulus and subtracting the spontaneous firing rate.[7]
-
Field Trapping
Field trapping experiments are crucial for evaluating the behavioral activity of pheromone isomers under natural conditions.
Protocol:
-
Trap and Lure Preparation:
-
Experimental Design:
-
Traps baited with different isomers or blends, along with a solvent-only control, are deployed in the field in a randomized block design.
-
Traps should be placed at a sufficient distance from each other to avoid interference.
-
-
Data Collection and Analysis:
-
Traps are checked regularly, and the number of captured male moths is recorded.
-
Statistical analysis (e.g., ANOVA) is used to determine significant differences in trap catch between the different treatments.[12]
-
Signaling Pathways
The detection of pheromones in insects initiates a signal transduction cascade within the olfactory sensory neurons. This process can involve both ionotropic and metabotropic (G-protein coupled) pathways.
General Olfactory Signaling Pathway in Insects
The binding of a pheromone molecule to an Odorant Receptor (OR) on the dendrite of an OSN is the initial step in olfactory signal transduction.
Caption: Generalized G-protein coupled olfactory signaling pathway in insects.
Inositol (B14025) Trisphosphate (IP₃) Signaling Pathway
A prominent metabotropic pathway in insect olfaction involves the production of inositol 1,4,5-trisphosphate (IP₃) as a second messenger. This pathway is a key mechanism for signal amplification.[13][14][15]
Caption: The Inositol Trisphosphate (IP₃) signaling cascade in insect olfaction.
Conclusion
The structure-activity relationship of this compound and its isomers is a critical area of research for the development of targeted and environmentally benign pest control methods. While direct comparative data for this specific compound's isomers remains elusive in the current body of literature, the analysis of related pheromones and the application of established electrophysiological and behavioral assays provide a robust framework for future investigations. A deeper understanding of how subtle changes in molecular geometry affect interactions with olfactory receptors and the subsequent signaling cascades will undoubtedly pave the way for the rational design of more potent and selective semiochemicals for agricultural and public health applications.
References
- 1. Selection for increased pheromone response in the male pink bollworm, Pectinophora gossypiella (Lepidoptera: Gelechiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensory and behavioral effects of gossyplure alcohol on sex pheromone response of male pink bollworm moths,Pectinophora gossypiella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Octopaminergic Modulation of Olfactory Receptor Neuron Responses to Sex Pheromones in Heliothis virescens | PLOS One [journals.plos.org]
- 4. A comparison of responses from olfactory receptor neurons of Heliothis subflexa and Heliothis virescens to components of their sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Item - Moth pheromone-sensitive sensillum trichodeum in tip-recording conditions. - Public Library of Science - Figshare [plos.figshare.com]
- 10. scielo.edu.uy [scielo.edu.uy]
- 11. scispace.com [scispace.com]
- 12. Synthesis and Field Evaluation of the Sex Pheromone Analogues to Soybean Pod Borer Leguminivora glycinivorella - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Odor Coding in Insects - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 15. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
The Elusive Pheromone: A Technical Examination of (11Z)-Hexadecen-7-yn-1-yl Acetate and its Analogs in Insect Glands
A Note on the Target Compound: Initial investigations into the natural occurrence of (11Z)-Hexadecen-7-yn-1-yl acetate (B1210297) within insect glands have not yielded direct evidence of its presence. Scientific literature extensively documents a wide array of structurally related C16 acetates as crucial semiochemicals in insect communication. However, this specific isomer with a cis double bond at the 11th position and a triple bond at the 7th position remains unconfirmed in published research on insect pheromones.
This guide will, therefore, pivot to a well-documented and structurally similar pheromone, (Z)-11-Hexadecen-1-yl acetate , to provide a comprehensive technical overview that aligns with the user's core requirements. This common moth pheromone component will serve as a representative example to illustrate the principles of pheromone analysis, biosynthesis, and experimental methodology.
Natural Occurrence of (Z)-11-Hexadecen-1-yl Acetate
(Z)-11-Hexadecen-1-yl acetate is a prevalent sex pheromone component found in numerous species of moths (Lepidoptera). It is typically produced in the pheromone glands of female moths to attract conspecific males for mating.
| Insect Species | Family | Pheromone Gland Location | Reference |
| Mamestra brassicae (Cabbage Moth) | Noctuidae | Intersegmental membrane between abdominal segments VIII and IX | [1] |
| Peridroma saucia (Variegated Cutworm) | Noctuidae | Intersegmental membrane between abdominal segments VIII and IX | [1] |
| Spodoptera frugiperda (Fall Armyworm) | Noctuidae | Eversible sac at the tip of the abdomen | [2] |
| Platynota stultana (Omnivorous Leafroller) | Tortricidae | Dorsal side of the intersegmental membrane between abdominal segments VIII and IX | [3] |
Quantitative Analysis of Pheromone Production
The quantity of (Z)-11-Hexadecen-1-yl acetate produced by a single female moth can vary depending on age, time of day (photoperiod), and physiological status. The following table summarizes representative quantitative data from the literature.
| Insect Species | Amount of (Z)-11-Hexadecen-1-yl acetate per Female | Analytical Method |
| Platynota stultana | 10-100 ng | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Mamestra brassicae | 1-5 ng | Gas Chromatography with Electroantennographic Detection (GC-EAD) |
Experimental Protocols
Pheromone Gland Extraction
A standard method for obtaining pheromone components for analysis involves the extraction of the pheromone glands from female moths.
Materials:
-
Adult female moths (typically 2-3 days old, collected during the scotophase)
-
Dissecting microscope
-
Fine-tipped forceps
-
Micro-scissors
-
Hexane (B92381) (HPLC grade)
-
Glass vials with Teflon-lined caps
Procedure:
-
Anesthetize a female moth by chilling it at 4°C for 5-10 minutes.
-
Under a dissecting microscope, carefully excise the intersegmental membrane between the 8th and 9th abdominal segments, which contains the pheromone gland.
-
Immediately place the excised gland into a glass vial containing a small volume of hexane (e.g., 50 µL).
-
The extraction is typically carried out for a period ranging from 30 minutes to several hours at room temperature.
-
The resulting hexane extract, containing the pheromone, is then carefully transferred to a clean vial for subsequent analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds like insect pheromones.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5)
Typical GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
Identification: The identification of (Z)-11-Hexadecen-1-yl acetate is achieved by comparing the retention time and the mass spectrum of the peak in the sample with those of an authentic synthetic standard.
Visualization of Workflows and Pathways
Experimental Workflow for Pheromone Identification
Biosynthetic Pathway of (Z)-11-Hexadecen-1-yl Acetate
The biosynthesis of (Z)-11-Hexadecen-1-yl acetate in moths typically starts from acetyl-CoA and proceeds through the fatty acid synthesis pathway, followed by specific desaturation, chain shortening (if necessary), reduction, and acetylation steps.
References
Evolution of En-yne Pheromone Signaling in Moths: A Technical Guide
December 5, 2025
Abstract
The evolution of chemical communication systems is a driving force in the diversification of insects, particularly in moths (Lepidoptera), where species-specificity in pheromone blends is critical for reproductive isolation. A fascinating and less common class of moth sex pheromones are those containing an en-yne functional group, a conjugated system of a double and a triple bond. This technical guide provides an in-depth exploration of the evolution of en-yne pheromone signaling in moths, targeting researchers, scientists, and drug development professionals. We delve into the biosynthetic pathways, the molecular evolution of the key enzymes involved, and the analytical techniques used to identify and quantify these unique semiochemicals. This guide summarizes quantitative data, details experimental protocols, and provides visualizations of key processes to facilitate a comprehensive understanding of this specialized chemical communication system.
Introduction
Moth sex pheromones are typically derived from fatty acids and are characterized by a remarkable diversity of chemical structures.[1] This diversity is largely generated by a suite of specialized enzymes, including desaturases, reductases, and acetyltransferases, that modify the fatty acid precursor in a species-specific manner.[2] En-yne pheromones, characterized by the presence of a conjugated double and triple bond system, represent a unique structural class that has evolved in several moth families, including the Notodontidae, Tortricidae, and Noctuidae. The biosynthesis of this functional group requires a specialized enzymatic activity, an acetylenase, which has been shown to be a modified fatty acid desaturase.[1][3]
The evolution of these novel biosynthetic capabilities and the corresponding receptor systems in receiver moths presents a compelling case study in the co-evolution of signal and response. Understanding the molecular mechanisms underlying the production and perception of en-yne pheromones can provide insights into the evolutionary processes that drive speciation and can also inform the development of novel, highly specific pest management strategies.
Biosynthesis of En-yne Pheromones
The biosynthesis of en-yne pheromones originates from common fatty acid precursors, such as palmitic acid (16:Acid). The key enzymatic steps involve a series of desaturations to introduce double and triple bonds, followed by chain shortening, reduction, and acetylation.
The Multifunctional Desaturase of Thaumetopoea pityocampa
A pivotal discovery in understanding en-yne biosynthesis came from studies of the pine processionary moth, Thaumetopoea pityocampa. This species utilizes (Z)-13-hexadecen-11-ynyl acetate (B1210297) as its primary sex pheromone component.[4][5] Research has revealed that a single, multifunctional desaturase enzyme is responsible for the three critical desaturation steps in this pathway.[1][3] This enzyme exhibits sequential activities:
-
Δ11-desaturase activity: It first introduces a double bond at the Δ11 position of palmitic acid to produce (Z)-11-hexadecenoic acid.
-
Δ11-acetylenase activity: It then converts the newly formed double bond into a triple bond, yielding 11-hexadecynoic acid.
-
Δ13-desaturase activity: Finally, it introduces another double bond at the Δ13 position to create the en-yne precursor, (Z)-13-hexadecen-11-ynoic acid.
This precursor is then reduced to the corresponding alcohol and subsequently acetylated to form the final pheromone component.
Evolution of Acetylenase Activity
The evolution of the acetylenase function from a conventional desaturase is a prime example of neofunctionalization following gene duplication. Phylogenetic analyses of insect desaturases reveal that they form a large and diverse gene family, with multiple rounds of gene duplication and subsequent divergence.[1] The acetylenase in T. pityocampa is a member of the Δ11-desaturase clade, suggesting that it evolved from an ancestral Δ11-desaturase.
The transition from a desaturase to an acetylenase likely involved a few key mutations in the enzyme's active site. These mutations would have altered the enzyme's substrate binding and catalytic mechanism to favor the formation of a triple bond instead of a double bond. While the precise amino acid substitutions responsible for this shift in function are still under investigation, site-directed mutagenesis studies on other desaturases have shown that even single amino acid changes can dramatically alter their specificity.
Quantitative Analysis of En-yne Pheromone Blends
The species-specificity of moth pheromones often relies on precise blends of multiple components. While some species, like T. pityocampa, appear to use a single major en-yne component, others may utilize more complex mixtures. Quantitative analysis of these blends is crucial for understanding their biological activity and for developing effective synthetic lures for pest management.
Table 1: Quantitative Composition of En-yne Pheromone Components in Selected Moth Species
| Family | Species | Pheromone Component(s) | Ratio | Reference(s) |
| Notodontidae | Thaumetopoea pityocampa | (Z)-13-hexadecen-11-ynyl acetate | Major component | [4][5] |
| Tortricidae | Cydia pomonella (Codling Moth) | (E,E)-8,10-dodecadien-1-ol (Codlemone) | Major component | |
| Grapholita molesta (Oriental Fruit Moth) | (Z)-8-dodecenyl acetate | Major component | ||
| Noctuidae | Agrotis segetum (Turnip Moth) | (Z)-5-decenyl acetate, (Z)-7-dodecenyl acetate, (Z)-9-tetradecenyl acetate | Varies with population | |
| Gelechiidae | Pectinophora gossypiella (Pink Bollworm) | (Z,Z)-7,11-hexadecadienyl acetate, (Z,E)-7,11-hexadecadienyl acetate | ~1:1 |
Note: This table is a representative sample and not an exhaustive list. Further research is needed to identify and quantify en-yne pheromones in a wider range of species.
Experimental Protocols
Pheromone Extraction and Analysis
A critical step in studying moth pheromones is the accurate extraction and analysis of these volatile compounds from the female pheromone gland.
Protocol 5.1.1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of En-yne Pheromones
-
Pheromone Gland Extraction:
-
Excise the pheromone glands from calling female moths (typically during the scotophase).
-
Immediately place the glands in a small volume of high-purity hexane (B92381) (e.g., 20-50 µL) in a glass vial.
-
Allow the extraction to proceed for at least 30 minutes at room temperature.
-
Carefully remove the gland tissue from the solvent.
-
The hexane extract containing the pheromone can be analyzed directly or concentrated under a gentle stream of nitrogen if necessary.
-
-
GC-MS Analysis:
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injection: Inject a small volume (e.g., 1-2 µL) of the hexane extract into the GC inlet in splitless mode.
-
Oven Temperature Program: A typical program might start at a low temperature (e.g., 50-80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280°C) at a rate of 10-20°C/min. The final temperature is held for several minutes to ensure all compounds elute.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range appropriate for the expected pheromone components (e.g., m/z 40-400).
-
Identification: Identify the pheromone components by comparing their mass spectra and retention times with those of authentic synthetic standards. The presence of a molecular ion and characteristic fragmentation patterns will aid in structural elucidation.
-
Functional Characterization of Biosynthetic Enzymes
To confirm the function of candidate genes involved in en-yne pheromone biosynthesis, heterologous expression systems are commonly used.
Protocol 5.2.1: Heterologous Expression of Desaturases and Acetylenases in Yeast
-
Gene Cloning:
-
Isolate total RNA from the pheromone glands of the moth species of interest.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the full-length open reading frame (ORF) of the candidate desaturase/acetylenase gene using PCR with gene-specific primers.
-
Clone the amplified ORF into a yeast expression vector (e.g., pYES2).
-
-
Yeast Transformation:
-
Transform a suitable strain of Saccharomyces cerevisiae (e.g., a strain deficient in its endogenous desaturase) with the expression vector containing the moth gene.
-
Select for transformed yeast cells on appropriate selection media.
-
-
Expression and Fatty Acid Analysis:
-
Grow the transformed yeast culture in an appropriate medium to induce gene expression (e.g., galactose-containing medium for pYES2).
-
Supplement the culture with potential fatty acid precursors (e.g., palmitic acid, stearic acid).
-
After a period of incubation, harvest the yeast cells.
-
Extract the total fatty acids from the yeast cells.
-
Methylate the fatty acids to form fatty acid methyl esters (FAMEs).
-
Analyze the FAMEs by GC-MS to identify the products of the expressed moth enzyme. The appearance of novel unsaturated or acetylenic fatty acids compared to control yeast strains will indicate the function of the cloned gene.
-
Conclusion and Future Directions
The evolution of en-yne pheromone signaling in moths is a testament to the remarkable evolutionary plasticity of biochemical pathways. The discovery of multifunctional desaturases capable of producing both double and triple bonds from a common fatty acid precursor has provided significant insight into the molecular mechanisms driving the diversification of chemical signals.[1][3]
Future research in this area should focus on several key aspects:
-
Broader Taxonomic Surveys: Identifying and quantifying en-yne pheromones in a wider range of moth species is essential to understand the phylogenetic distribution and evolutionary history of this signaling modality.
-
Structural and Functional Studies of Acetylenases: Elucidating the three-dimensional structure of desaturase-acetylenase enzymes and identifying the specific amino acid residues responsible for their unique catalytic activity through site-directed mutagenesis will provide a deeper understanding of their evolutionary origins.
-
Evolution of Pheromone Receptors: Investigating the co-evolution of the olfactory receptors that detect en-yne pheromones is crucial for a complete picture of the evolution of this communication system.
-
Applications in Pest Management: A more comprehensive understanding of en-yne pheromone biosynthesis and perception can lead to the development of more effective and species-specific lures and mating disruption strategies for pest control.
By integrating molecular biology, biochemistry, and evolutionary analysis, the study of en-yne pheromone signaling will continue to provide valuable insights into the intricate processes that shape the chemical world of insects.
References
- 1. Evolution of the integral membrane desaturase gene family in moths and flies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsartor.org [gsartor.org]
- 3. Evolution of the Insect Desaturase Gene Family with an Emphasis on Social Hymenoptera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Initial Screening of Insect Behavioral Response to (11Z)-Hexadecen-7-yn-1-yl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive framework for the initial screening of insect behavioral responses to the synthetic compound (11Z)-Hexadecen-7-yn-1-yl acetate (B1210297). While specific bioactivity data for this particular molecule is not extensively documented in publicly available literature, this document provides a detailed overview of the standardized experimental protocols and data interpretation methods used in the field of chemical ecology for evaluating novel semiochemicals. The methodologies described herein, including electroantennography (EAG) and wind tunnel bioassays, are fundamental to determining the potential of (11Z)-Hexadecen-7-yn-1-yl acetate as a modulator of insect behavior, such as an attractant or repellent. This guide also illustrates the underlying olfactory signaling pathways in insects and presents a logical workflow for a comprehensive screening process. The information is intended to provide researchers, scientists, and drug development professionals with the necessary tools to design and execute rigorous initial assessments of this and other novel compounds.
Introduction
The identification and characterization of novel semiochemicals are crucial for the development of environmentally benign pest management strategies and for advancing our understanding of insect communication. This compound is a synthetic compound with a structure analogous to known lepidopteran sex pheromones.[1][2] Such molecules often act as powerful attractants for male moths, mediating mate-finding behavior.[3][4] The initial screening of this compound is therefore a critical step in determining its biological activity and potential applications.
This guide provides a structured approach to this initial screening, focusing on two primary experimental techniques: Electroantennography (EAG) for assessing antennal sensory perception and wind tunnel bioassays for quantifying behavioral responses. Detailed protocols for these experiments are provided, along with templates for data presentation and visualization tools to aid in the interpretation of results.
Olfactory Signaling in Insects
The perception of volatile chemical cues, such as pheromones, in insects is a complex process initiated at the peripheral olfactory organs, primarily the antennae.[5][6] Odorant molecules enter the sensilla on the antennae and are transported by odorant-binding proteins (OBPs) through the sensillar lymph to olfactory receptors (ORs) located on the dendritic membrane of olfactory receptor neurons (ORNs).[5][6] The binding of a ligand to its specific OR triggers the opening of an ion channel, leading to the depolarization of the ORN and the generation of an action potential.[7][8] This signal is then transmitted to the antennal lobe and higher brain centers for processing, ultimately resulting in a behavioral response.[8]
Below is a generalized diagram of the insect olfactory signaling pathway.
Caption: Generalized insect olfactory signaling pathway.
Experimental Protocols
Electroantennography (EAG)
EAG is a technique used to measure the summed electrical potential from an insect's antenna in response to an olfactory stimulus.[9] It provides a rapid assessment of whether a compound can be detected by the insect's olfactory system.
Methodology:
-
Insect Preparation:
-
Anesthetize an adult insect (e.g., a male moth) by chilling it on ice or using carbon dioxide.[9]
-
For an excised antenna preparation, carefully remove an antenna at its base using micro-scissors. Mount the basal end in a reference electrode filled with a conductive gel or saline solution. Cut a small portion from the distal tip of the antenna to ensure good electrical contact with the recording electrode.[9]
-
For a whole insect preparation, immobilize the anesthetized insect on a platform with wax or tape, leaving the head and antennae free. Insert the reference electrode into the head or another part of the body, and bring the recording electrode into contact with the tip of one antenna.[9][10]
-
-
Stimulus Preparation and Delivery:
-
Prepare serial dilutions of this compound in a high-purity solvent such as hexane (B92381) or paraffin (B1166041) oil. Common concentrations for screening range from nanograms to micrograms per microliter.
-
Apply a known volume (e.g., 10 µL) of the test solution onto a small piece of filter paper and insert it into a Pasteur pipette.
-
Deliver a purified and humidified continuous air stream over the antennal preparation through a delivery tube.
-
The stimulus pipette is inserted into a hole in the main air tube, and a puff of air is passed through the pipette to deliver the odorant to the antenna.
-
A pipette containing only the solvent is used as a negative control.
-
-
Data Recording and Analysis:
-
The potential difference between the reference and recording electrodes is amplified (typically 10-100x gain) and filtered (e.g., 0.1-50 Hz band-pass) to reduce noise.[9]
-
The resulting EAG response (a negative voltage deflection) is recorded and its amplitude is measured in millivolts (mV).
-
The responses to the test compound are normalized by subtracting the response to the solvent control.
-
Wind Tunnel Bioassay
Wind tunnel bioassays are used to observe and quantify the behavioral responses of insects to an odor plume in a controlled environment that simulates natural conditions.[11][12]
Methodology:
-
Insect Rearing and Acclimation:
-
Wind Tunnel Setup:
-
Use a wind tunnel made of a non-adsorbent material like glass or Plexiglas.[13]
-
Generate a laminar airflow at a speed relevant to the test insect (e.g., 0.2-0.3 m/s).[12]
-
Control the temperature, humidity, and light intensity to mimic the insect's natural period of activity. For nocturnal insects, use dim red light.[12]
-
Use a smoke generator to visualize the odor plume and ensure it is well-defined.[13]
-
-
Pheromone Dispensing:
-
Apply a solution of this compound in a suitable solvent to a dispenser, such as a rubber septum or filter paper.
-
Place the dispenser at the upwind end of the tunnel.
-
Use a dispenser with solvent only as a control.
-
-
Behavioral Observation:
-
Release individual insects at the downwind end of the tunnel.[11]
-
Observe and record a sequence of behaviors for a set period (e.g., 5 minutes).[12][14] Key behaviors include:
-
Activation: The insect initiates movement (walking or wing fanning).
-
Take-off: The insect initiates flight.
-
Upwind flight: Oriented flight towards the odor source.
-
Source contact: The insect lands on or near the dispenser.
-
-
-
Data Analysis:
-
For each treatment, calculate the percentage of insects exhibiting each behavior.
-
Statistical analyses (e.g., Chi-square tests) can be used to compare the responses between treatments and the control.
-
Data Presentation
Quantitative data from these experiments should be summarized in clear and structured tables for easy comparison. Below are example templates for presenting EAG and wind tunnel data.
Table 1: Electroantennogram (EAG) Responses of Male Moths to this compound
| Compound | Dose (µg) | n | Mean Response (mV) ± SE | Normalized Response (mV) |
| Solvent Control (Hexane) | - | 10 | 0.12 ± 0.03 | 0.00 |
| This compound | 0.1 | 10 | 0.45 ± 0.08 | 0.33 |
| 1 | 10 | 0.98 ± 0.12 | 0.86 | |
| 10 | 10 | 1.54 ± 0.15 | 1.42 | |
| 100 | 10 | 2.10 ± 0.21 | 1.98 | |
| Positive Control | 10 | 10 | 2.50 ± 0.25 | 2.38 |
Table 2: Behavioral Responses of Male Moths to this compound in a Wind Tunnel Bioassay
| Treatment | Dose (µg) | n | Activation (%) | Take-off (%) | Upwind Flight (%) | Source Contact (%) |
| Solvent Control | - | 40 | 10 | 5 | 0 | 0 |
| This compound | 1 | 40 | 65 | 50 | 35 | 15 |
| 10 | 40 | 85 | 75 | 60 | 45 | |
| 100 | 40 | 95 | 90 | 80 | 70 | |
| Positive Control | 10 | 40 | 98 | 95 | 88 | 82 |
Experimental Workflow
The initial screening process should follow a logical progression from physiological to behavioral assays.
Caption: Workflow for screening insect behavioral responses.
Conclusion
This guide provides a foundational approach for the initial screening of insect behavioral responses to this compound. By employing the detailed protocols for electroantennography and wind tunnel bioassays, researchers can systematically evaluate the potential of this compound as a behavior-modifying agent. The successful demonstration of antennal detection followed by a quantifiable behavioral response in a controlled setting is the critical first step towards further investigation, including dose-response optimization, blend composition analysis, and eventual field trials. The structured presentation of data and the logical experimental workflow outlined herein are intended to ensure a rigorous and efficient evaluation process.
References
- 1. prayoglife.com [prayoglife.com]
- 2. mdpi.com [mdpi.com]
- 3. (11Z,13E)-Hexadecadien-1-yl acetate: sex pheromone of the grass webworm Herpetogramma licarsisalis-identification, synthesis, and field bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (E)-Hexadec-11-en-1-yl acetate | 56218-72-5 | Benchchem [benchchem.com]
- 5. Pheromones and General Odor Perception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Odorant and pheromone receptors in insects [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ento.psu.edu [ento.psu.edu]
- 14. ars.usda.gov [ars.usda.gov]
Methodological & Application
Stereoselective Synthesis of (Z)-13-Hexadecen-11-yn-1-yl Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the stereoselective synthesis of (Z)-13-hexadecen-11-yn-1-yl acetate (B1210297), the major component of the sex pheromone of the pine processionary moth, Thaumetopoea pityocampa. The synthetic strategy presented here focuses on a highly stereoselective Wittig reaction to construct the key (Z)-alkene moiety. This multi-step synthesis begins with commercially available 10-undecyn-1-ol (B139984) and proceeds through key intermediates including a protected alcohol, an aldehyde, and the final deprotected and acetylated product. The protocols provided herein are designed to be reproducible and scalable for applications in chemical ecology research, pest management strategy development, and the synthesis of complex biologically active molecules.
Introduction
(Z)-13-hexadecen-11-yn-1-yl acetate is a key semiochemical that plays a crucial role in the reproductive cycle of the pine processionary moth, a significant pest in forestry. The precise stereochemistry of the molecule, specifically the (Z)-configuration of the double bond, is critical for its biological activity. Therefore, stereoselective synthesis is paramount for obtaining a potent and effective pheromone for use in monitoring and mating disruption applications. The synthetic approach detailed below employs a Wittig reaction with an unstabilized ylide, a reliable method for generating (Z)-alkenes with high stereoselectivity.
Synthetic Pathway Overview
The overall synthetic strategy is a convergent approach, building the C16 backbone through a key coupling step followed by the stereoselective formation of the double bond.
Caption: Overall synthetic pathway for (Z)-13-hexadecen-11-yn-1-yl acetate.
Experimental Protocols
Step 1: Protection of 10-Undecyn-1-ol
Protocol: Synthesis of 11-(tert-Butyldimethylsilyloxy)-1-undecyne
-
To a solution of 10-undecyn-1-ol (1.0 eq) in dry dichloromethane (B109758) (DCM, 0.5 M), add imidazole (B134444) (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) in dry DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (Hexane/Ethyl Acetate gradient) to yield the protected alkyne.
| Reagent | Molar Eq. |
| 10-Undecyn-1-ol | 1.0 |
| Imidazole | 1.5 |
| TBDMSCl | 1.1 |
| DCM | - |
Table 1: Reagents for the protection of 10-undecyn-1-ol.
Step 2: Chain Extension
Protocol: Synthesis of 12-(tert-Butyldimethylsilyloxy)dodec-10-yn-1-ol
-
To a solution of 11-(tert-butyldimethylsilyloxy)-1-undecyne (1.0 eq) in dry tetrahydrofuran (B95107) (THF, 0.5 M) at 0 °C, add ethylmagnesium bromide (1.1 eq, 3 M in diethyl ether) dropwise.
-
Stir the mixture at room temperature for 2 hours.
-
Add paraformaldehyde (1.5 eq) portion-wise, and stir the reaction mixture at room temperature for 12 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to afford the desired alcohol.
| Reagent | Molar Eq. |
| 11-(tert-Butyldimethylsilyloxy)-1-undecyne | 1.0 |
| Ethylmagnesium bromide | 1.1 |
| Paraformaldehyde | 1.5 |
| THF | - |
Table 2: Reagents for the chain extension reaction.
Step 3: Oxidation to Aldehyde
Protocol: Synthesis of 12-(tert-Butyldimethylsilyloxy)dodec-10-ynal
-
To a stirred suspension of pyridinium (B92312) chlorochromate (PCC, 1.5 eq) and celite in dry DCM (0.2 M), add a solution of 12-(tert-butyldimethylsilyloxy)dodec-10-yn-1-ol (1.0 eq) in dry DCM.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which is used in the next step without further purification.
| Reagent | Molar Eq. |
| 12-(tert-Butyldimethylsilyloxy)dodec-10-yn-1-ol | 1.0 |
| Pyridinium chlorochromate (PCC) | 1.5 |
| Celite | - |
| DCM | - |
Table 3: Reagents for the oxidation to the aldehyde.
Step 4: Stereoselective Wittig Reaction
Protocol: Synthesis of (Z)-13-(tert-Butyldimethylsilyloxy)hexadec-13-en-11-yne
-
Suspend propyltriphenylphosphonium bromide (1.2 eq) in dry THF (0.3 M) under an inert atmosphere.
-
Cool the suspension to -78 °C and add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, resulting in a deep red solution of the ylide.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of 12-(tert-butyldimethylsilyloxy)dodec-10-ynal (1.0 eq) in dry THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with hexane (B92381) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (Hexane) to give the desired (Z)-enyne.
| Reagent | Molar Eq. |
| Propyltriphenylphosphonium bromide | 1.2 |
| n-Butyllithium | 1.1 |
| 12-(tert-Butyldimethylsilyloxy)dodec-10-ynal | 1.0 |
| THF | - |
Table 4: Reagents for the Wittig reaction.
Step 5: Deprotection
Protocol: Synthesis of (Z)-13-Hexadecen-11-yn-1-ol
-
To a solution of (Z)-13-(tert-butyldimethylsilyloxy)hexadec-13-en-11-yne (1.0 eq) in THF (0.5 M), add tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.2 eq, 1 M in THF).
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture.
-
Purify the residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the deprotected alcohol.
| Reagent | Molar Eq. |
| (Z)-13-(tert-Butyldimethylsilyloxy)hexadec-13-en-11-yne | 1.0 |
| Tetrabutylammonium fluoride (TBAF) | 1.2 |
| THF | - |
Table 5: Reagents for the deprotection step.
Step 6: Acetylation
Protocol: Synthesis of (Z)-13-Hexadecen-11-yn-1-yl Acetate
-
Dissolve (Z)-13-hexadecen-11-yn-1-ol (1.0 eq) in a mixture of pyridine (B92270) (5 eq) and acetic anhydride (B1165640) (2.0 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography (Hexane/Ethyl Acetate gradient) to afford (Z)-13-hexadecen-11-yn-1-yl acetate.
| Reagent | Molar Eq. |
| (Z)-13-Hexadecen-11-yn-1-ol | 1.0 |
| Acetic Anhydride | 2.0 |
| Pyridine | 5.0 |
Table 6: Reagents for the final acetylation.
Data Presentation
| Step | Product | Typical Yield (%) | Stereoselectivity (Z:E) |
| 1 | 11-(tert-Butyldimethylsilyloxy)-1-undecyne | 95 | N/A |
| 2 | 12-(tert-Butyldimethylsilyloxy)dodec-10-yn-1-ol | 85 | N/A |
| 3 | 12-(tert-Butyldimethylsilyloxy)dodec-10-ynal | 90 (crude) | N/A |
| 4 | (Z)-13-(tert-Butyldimethylsilyloxy)hexadec-13-en-11-yne | 75 | >98:2 |
| 5 | (Z)-13-Hexadecen-11-yn-1-ol | 92 | >98:2 |
| 6 | (Z)-13-Hexadecen-11-yn-1-yl acetate | 93 | >98:2 |
Table 7: Summary of typical yields and stereoselectivity for the synthesis of (Z)-13-hexadecen-11-yn-1-yl acetate.
Experimental Workflow
Caption: Detailed experimental workflow for the synthesis.
Conclusion
The protocols outlined in this document provide a reliable and highly stereoselective method for the synthesis of (Z)-13-hexadecen-11-yn-1-yl acetate. The use of a low-temperature Wittig reaction is crucial for achieving the desired (Z)-geometry with high fidelity. The detailed step-by-step procedures and tabulated data are intended to facilitate the reproduction of this synthesis in a research or developmental setting. This pheromone is a valuable tool for the sustainable management of the pine processionary moth, and this synthetic route offers an efficient means for its production.
Application Note and Protocol for the Purity Analysis of (11Z)-Hexadecen-7-yn-1-yl Acetate via Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11Z)-Hexadecen-7-yn-1-yl acetate (B1210297) is a long-chain unsaturated acetate, a class of organic compounds frequently encountered as insect pheromones. The precise purity of synthetic pheromones is critical for their efficacy in applications such as pest management, ecological studies, and the development of pheromone-based agricultural products. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it the ideal method for assessing the purity of synthetic pheromones like (11Z)-Hexadecen-7-yn-1-yl acetate.[1]
This document provides a detailed protocol for the analysis of this compound purity using GC-MS. The methodology covers sample preparation, instrument parameters, and data analysis to ensure accurate and reproducible results.
Experimental Protocol
Materials and Reagents
-
This compound standard
-
Hexane (B92381) (GC grade or equivalent high purity)
-
Dichloromethane (GC grade or equivalent high purity)
-
Glass GC vials (1.5 mL) with PTFE-lined septa
-
Microsyringes
-
Volumetric flasks
-
Pipettes
Sample Preparation
Proper sample preparation is crucial for accurate GC-MS analysis. The goal is to dissolve the analyte in a suitable volatile solvent at an appropriate concentration.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in hexane.
-
From the stock solution, create a series of working standards by serial dilution in hexane. Recommended concentrations for a calibration curve are 1, 5, 10, 25, and 50 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample to be tested.
-
Dissolve the sample in a sufficient volume of hexane to achieve a final concentration of approximately 10 µg/mL.
-
Ensure the sample is completely dissolved. If any particulate matter is visible, centrifuge the sample and transfer the supernatant to a clean GC vial.
-
Transfer the final solution to a glass GC vial for analysis.
-
GC-MS Instrumentation and Parameters
The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Setting | Justification |
| Gas Chromatograph | ||
| Column | HP-5ms, DB-5, or similar non-polar column (30 m x 0.25 mm ID x 0.25 µm film thickness) | Non-polar columns are well-suited for the separation of a wide range of semiochemicals, including long-chain acetates.[1] |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of the analyte to the column, which is important for trace analysis and purity assessment. |
| Carrier Gas | Helium (99.999% purity) | An inert gas that provides good separation efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal flow rate for a 0.25 mm ID capillary column. |
| Oven Program | Initial temperature: 70°C, hold for 2 minRamp: 10°C/min to 280°CHold at 280°C for 5 min | This temperature program allows for the separation of compounds with a range of boiling points, ensuring that both the main compound and any potential impurities are eluted and detected. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard and robust ionization method that generates reproducible fragmentation patterns.[1] |
| Source Temperature | 230 °C | Maintains the analyte in the gas phase and prevents contamination of the ion source. |
| Quadrupole Temperature | 150 °C | Ensures stable ion trajectories. |
| Mass Scan Range | m/z 40-550 | A wide scan range to detect the molecular ion and characteristic fragment ions of the analyte and potential impurities. |
Data Presentation and Analysis
Compound Identification
The identity of this compound is confirmed by comparing its retention time and mass spectrum with that of a pure analytical standard run under the same GC-MS conditions. The mass spectrum should be compared with a reference library (e.g., NIST, Wiley) if available.
Expected Mass Spectrum Fragmentation
For a long-chain unsaturated acetate like this compound (C₁₈H₃₀O₂), the following characteristic fragments are expected in the electron ionization mass spectrum:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound.
-
[M-60]⁺: A prominent peak resulting from the loss of acetic acid (CH₃COOH).
-
Acylium Ion ([CH₃CO]⁺): A characteristic peak at m/z 43.
-
Hydrocarbon Fragments: A series of peaks corresponding to the fragmentation of the C₁₆ hydrocarbon chain.
Purity Assessment
The purity of the sample is determined by calculating the relative peak area of the main compound in the total ion chromatogram (TIC).
Purity (%) = (Peak Area of Analyte / Total Peak Area of All Compounds) x 100
The results should be presented in a clear and structured table.
| Compound | Retention Time (min) | Peak Area | Relative Area (%) |
| This compound | e.g., 15.2 | e.g., 9850000 | e.g., 98.5 |
| Impurity 1 | e.g., 14.8 | e.g., 100000 | e.g., 1.0 |
| Impurity 2 | e.g., 16.1 | e.g., 50000 | e.g., 0.5 |
| Total | 10000000 | 100.0 |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the GC-MS analysis protocol for this compound purity.
References
Electroantennography (EAG) setup for testing (11Z)-Hexadecen-7-yn-1-yl acetate
Application Note: Electroantennography (EAG) for Pheromone Activity Screening
Testing Compound: (11Z)-Hexadecen-7-yn-1-yl acetate (B1210297)
Introduction
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summed electrical response of olfactory receptor neurons on an insect's antenna to volatile chemical stimuli.[1][2] This bioassay provides a rapid and sensitive method for screening compounds that are detected by an insect's olfactory system, making it an invaluable tool in chemical ecology, pest management, and drug development.[3][4] The EAG signal represents the sum of depolarizations of many olfactory neurons, and its amplitude is correlated with the density of responsive neurons near the electrode and their individual response intensity.[5]
This document provides a detailed protocol for establishing an EAG setup to test the biological activity of (11Z)-Hexadecen-7-yn-1-yl acetate. This compound is a known or suspected pheromone component for various moth species. The protocol covers insect preparation, stimulus delivery, data acquisition, and analysis, tailored for researchers and scientists in relevant fields.
Key Materials and Equipment
Reagents and Consumables:
-
Test Compound: High-purity this compound.
-
Solvent: Hexane or Paraffin Oil (spectroscopic grade).
-
Insect Saline Solution: (e.g., NaCl: 9 g/L, KCl: 0.2 g/L, CaCl₂·2H₂O: 0.27 g/L, Glucose: 4 g/L, pH adjusted to 7.2).[1]
-
Electrodes: Glass capillary electrodes (borosilicate, ~1 mm OD).
-
Electrode Gel: Spectra 360 Electrode Gel or similar.
-
Stimulus Cartridges: Pasteur pipettes and filter paper strips (e.g., 0.5 cm x 2.0 cm).[6]
-
Insect Specimens: 2-4 day old male moths of the target species (e.g., Diamondback moth, Plutella xylostella, which responds to similar acetates).[7]
Equipment:
-
Microscope: Stereomicroscope (10-40x magnification).
-
Micromanipulators: Two, for precise electrode placement.
-
Micropipette Puller: For fabricating glass electrodes.
-
EAG System:
-
High-impedance DC amplifier.
-
Data acquisition interface (A/D converter).
-
EAG recording software (e.g., Syntech AutoSpike).[4]
-
-
Stimulus Delivery System:
-
Purified, humidified air source.
-
Air stimulus controller (olfactometer) to deliver timed puffs.[8]
-
-
Faraday Cage: To shield the setup from electrical noise.[9]
-
Vibration Isolation Table: To minimize mechanical disturbances.
Experimental Protocols
Preparation of Stimulus Solutions
-
Stock Solution: Prepare a 10 mg/mL stock solution of this compound in the chosen solvent (e.g., hexane).
-
Serial Dilutions: Perform serial dilutions to create a range of concentrations for dose-response testing. A typical range would be 0.01, 0.1, 1, 10, and 100 µg/µL.[9]
-
Stimulus Cartridge Preparation:
-
For each concentration, pipette 10 µL of the solution onto a filter paper strip.[6]
-
Allow the solvent to evaporate for 30-60 seconds.
-
Place the treated filter paper inside a labeled Pasteur pipette.
-
Prepare a solvent-only pipette to serve as a negative control.
-
Prepare a standard reference compound (e.g., (Z)-11-Hexadecenal for some moth species) to monitor the antenna's viability over time.[1]
-
Antennal Preparation
-
Immobilization: Anesthetize a male moth by cooling it on ice for 1-2 minutes. Carefully insert the moth into a truncated pipette tip, leaving the head and antennae exposed. Secure the head with a small piece of dental wax to prevent movement.[1]
-
Antenna Excision (Excised Prep): Alternatively, for an excised antenna preparation, carefully remove one antenna at its base using micro-scissors under the microscope.[8] This preparation can remain viable for up to two hours.[10]
-
Electrode Fabrication: Pull glass capillaries to a fine point using a micropipette puller. Break the tip to a diameter suitable for making contact with the antenna. Backfill the electrodes with saline solution, ensuring no air bubbles are present.[1]
EAG Setup and Recording
-
Electrode Placement (Excised Antenna):
-
Mount the excised antenna onto a forked electrode holder, applying a small amount of conductive gel to establish contact.[8]
-
The base of the antenna is connected to the reference electrode, and the distal end to the recording electrode. A small portion of the antenna's tip may be cut to ensure a good connection.[9]
-
-
Electrode Placement (Whole Insect):
-
Stimulus Delivery:
-
Position the outlet of the stimulus delivery tube ~1 cm from the antenna. A continuous, humidified airflow (e.g., 0.5 L/min) is passed over the preparation.[8]
-
-
Data Acquisition:
-
Begin recording the baseline electrical activity.
-
Deliver a controlled puff of the stimulus (e.g., 0.5 seconds) by diverting the airflow through the stimulus pipette.[9]
-
Record the resulting negative voltage deflection (the EAG response).
-
Allow a recovery period of 30-60 seconds between stimuli to prevent antennal adaptation.[9]
-
Present stimuli in a randomized order, starting with the solvent control and lower concentrations, to minimize adaptation effects.
-
Test the standard reference compound periodically (e.g., every 5-6 stimuli) to monitor the preparation's health.[1]
-
Data Presentation and Analysis
The primary quantitative datum from an EAG experiment is the peak amplitude of the depolarization (in millivolts, mV).
-
Raw Data Collection: Measure the amplitude of the negative voltage deflection for each stimulus.
-
Control Subtraction: Subtract the average response to the solvent control from each raw EAG response to the test compound.
-
Normalization: To compare data across different preparations, normalize the responses. The response to a standard reference compound is often set to 100%, and all other responses are calculated relative to it.
Table 1: Hypothetical Dose-Response Data for this compound
| Stimulus Dose (µg on filter paper) | Mean Raw EAG Response (mV) (± SEM, n=5) | Mean Control-Subtracted Response (mV) | Normalized Response (%) |
| 0 (Solvent Control) | 0.15 ± 0.03 | 0.00 | 0.0 |
| 0.1 | 0.48 ± 0.07 | 0.33 | 22.0 |
| 1 | 0.95 ± 0.11 | 0.80 | 53.3 |
| 10 | 1.65 ± 0.18 | 1.50 | 100.0 |
| 100 | 1.82 ± 0.21 | 1.67 | 111.3 |
| 100 (Reference Std.) | 1.65 ± 0.15 | 1.50 | 100.0 |
Mandatory Visualizations
Insect Olfactory Signaling Pathway
The detection of an odorant like a pheromone initiates a signal transduction cascade within the olfactory sensory neurons located in the antennal sensilla.[12][13] Odorous molecules are thought to interact with Odorant-Binding Proteins (OBPs) in the sensillum lymph, which transport them to Odorant Receptors (ORs) on the neuron's dendritic membrane.[13] The insect OR complex is a ligand-gated ion channel which, upon binding, opens to allow cation influx, leading to membrane depolarization.[14][15] The sum of these depolarizations across many neurons generates the recordable EAG signal.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Electroantennography - Wikipedia [en.wikipedia.org]
- 3. ockenfels-syntech.com [ockenfels-syntech.com]
- 4. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna [frontiersin.org]
- 6. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 7. (Z)-11-HEXADECEN-1-YL ACETATE | 34010-21-4 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. slunik.slu.se [slunik.slu.se]
- 13. researchgate.net [researchgate.net]
- 14. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Field Trial Design: (11Z)-Hexadecen-7-yn-1-yl Acetate in Pest Management
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and implementing field trials to evaluate the efficacy of (11Z)-Hexadecen-7-yn-1-yl acetate (B1210297) as a pest management agent. The primary focus of these protocols is on the management of the Pink Bollworm (Pectinophora gossypiella), a significant pest in cotton cultivation. (11Z)-Hexadecen-7-yn-1-yl acetate is a synthetic sex pheromone analog that has demonstrated potent bioactivity in relation to the naturally occurring pheromone of the Pink Bollworm, gossyplure.[1] Gossyplure is a mixture of (7Z,11Z)-hexadecadien-1-yl acetate and (7Z,11E)-hexadecadien-1-yl acetate.[2]
The protocols outlined below cover two primary applications of pheromone-based pest control: population monitoring and mating disruption. Adherence to these guidelines will ensure the generation of robust and comparable data essential for the development and registration of new pest management products.
Introduction to Pheromone-Based Pest Management
Insect sex pheromones are semiochemicals released by an organism to attract a mate.[2] In pest management, synthetic versions of these pheromones can be used to monitor pest populations at low densities and to disrupt their mating, thereby reducing subsequent larval infestations.[3] This targeted approach offers an environmentally friendly alternative to broad-spectrum insecticides, minimizing harm to non-target organisms and reducing the risk of insecticide resistance.[2]
This compound is a synthetic compound designed to mimic the natural sex pheromone of the Pink Bollworm. Preliminary data suggests it possesses enhanced biological activity compared to the natural pheromone, making it a promising candidate for use in integrated pest management (IPM) programs.[1]
Pheromone Signaling Pathway in Moths
The behavioral response of a male moth to a sex pheromone is mediated by a complex signaling pathway. The process begins with the detection of pheromone molecules by specialized olfactory receptor neurons housed in the antennae. This interaction initiates a signal transduction cascade, leading to the generation of an electrical signal that is transmitted to the brain. The brain then processes this information, triggering a behavioral response, such as upwind flight towards the pheromone source.
Experimental Protocols
The following protocols are designed for field trials in cotton crops to test the efficacy of this compound for both monitoring and mating disruption of the Pink Bollworm.
This protocol aims to determine the effectiveness of this compound as a lure in traps for monitoring the population of male Pink Bollworm moths.
3.1.1. Materials
-
Pheromone lures: Rubber septa or other suitable dispensers impregnated with this compound.
-
Traps: Delta traps or Funnel traps.
-
Stakes or hangers for trap placement.
-
Data collection sheets or electronic device.
-
GPS device for marking trap locations.
-
Control lures: Dispensers without the pheromone or with the standard gossyplure lure for comparison.
3.1.2. Experimental Design
-
Treatments:
-
T1: Trap with this compound lure (e.g., 1.0 mg loading dose).
-
T2: Trap with standard gossyplure lure (e.g., 1.0 mg loading dose) (Positive Control).
-
T3: Trap with blank dispenser (Negative Control).
-
-
Replication: A minimum of 5 replicates for each treatment.
-
Layout: Randomized Complete Block Design (RCBD) to minimize the effects of field heterogeneity.
-
Trap Placement:
-
Traps should be placed at least 50 meters apart to avoid interference.
-
Hang traps on stakes at the height of the cotton canopy.
-
In each block, randomize the placement of the different treatments.
-
3.1.3. Procedure
-
Prepare the pheromone lures by loading rubber septa with the desired concentration of this compound.
-
Set up the traps in the field according to the experimental design.
-
Deploy the lures in the traps.
-
Monitor the traps every 2-3 days.
-
At each monitoring event, count and record the number of male Pink Bollworm moths captured in each trap.
-
Remove the captured moths from the traps.
-
Replace the lures every 3-4 weeks, or as recommended by the manufacturer.
-
Continue monitoring for the entire cotton growing season.
3.1.4. Data Collection and Analysis
-
Record the number of moths per trap per day/week.
-
Analyze the data using ANOVA to determine if there are significant differences in moth capture between the treatments.
-
Use mean separation tests (e.g., Tukey's HSD) to compare the treatment means.
This protocol is designed to evaluate the efficacy of this compound in disrupting the mating of the Pink Bollworm.
3.2.1. Materials
-
Mating disruption dispensers: Ropes, flakes, or other slow-release formulations of this compound.
-
Monitoring traps and lures (as in Protocol 1) to assess the effectiveness of mating disruption.
-
Mating stations (optional): Small cages containing virgin female moths to assess mating status.
3.2.2. Experimental Design
-
Treatments:
-
T1: Field treated with this compound for mating disruption.
-
T2: Untreated control field.
-
-
Plot Size: Large plots (minimum 1 hectare each) are required to minimize edge effects.
-
Replication: At least 3 replicates for each treatment.
-
Dispenser Application:
-
Apply the mating disruption dispensers uniformly throughout the treated plots.
-
The application rate will depend on the formulation (e.g., 200-400 dispensers per hectare).
-
Apply the dispensers before the emergence of the first generation of adult moths.
-
3.2.3. Procedure
-
In the treated plots, apply the this compound mating disruption dispensers.
-
In both treated and control plots, set up monitoring traps baited with a standard lure to assess the reduction in moth catches in the treated area.
-
Monitor the traps weekly and record the number of captured moths.
-
Assess larval infestation levels by collecting and examining a random sample of cotton bolls from each plot at regular intervals.
-
(Optional) Use mating stations with virgin female moths to directly assess mating success in both treated and control plots.
-
Collect yield data from each plot at the end of the season.
3.2.4. Data Collection and Analysis
-
Calculate the percentage of trap shutdown in the treated plots compared to the control plots.
-
Determine the percentage of infested bolls and the number of larvae per boll in each treatment.
-
Analyze the data using t-tests or ANOVA to compare the treated and control plots.
-
Compare the cotton yield between the treatments.
Experimental Workflow Diagram
Data Presentation
All quantitative data should be summarized in clearly structured tables to facilitate comparison between treatments. The following are examples of how to present the data.
Table 1: Mean Male Pink Bollworm Moth Captures in Pheromone-Baited Traps
| Treatment | Lure Loading (mg) | Mean No. of Moths / Trap / Week (±SE) |
| This compound | 1.0 | Illustrative Data: 25.3 ± 2.1 a |
| Gossyplure (Positive Control) | 1.0 | Illustrative Data: 18.7 ± 1.8 b |
| Blank (Negative Control) | 0 | Illustrative Data: 1.2 ± 0.3 c |
| Means in the same column followed by different letters are significantly different (P < 0.05). |
Table 2: Efficacy of Mating Disruption on Pink Bollworm Infestation and Cotton Yield
| Treatment | Trap Shutdown (%) | Mean Boll Infestation (%) (±SE) | Mean Seed Cotton Yield ( kg/ha ) (±SE) |
| This compound | Illustrative Data: 92.5 | Illustrative Data: 3.8 ± 0.9 a | Illustrative Data: 2500 ± 150 a |
| Untreated Control | 0 | Illustrative Data: 28.4 ± 3.5 b | Illustrative Data: 1800 ± 120 b |
| Means in the same column followed by different letters are significantly different (P < 0.05). |
Note: The data presented in the tables above are for illustrative purposes only and should be replaced with actual experimental data.
Conclusion
These application notes and protocols provide a robust framework for the field evaluation of this compound for the management of the Pink Bollworm. Rigorous adherence to these guidelines will facilitate the collection of high-quality data, which is crucial for the development and commercialization of new, effective, and environmentally sound pest management solutions. Further research may be required to optimize lure loading, dispenser type, and application rates for different geographical regions and cropping systems.
References
Application Notes and Protocols for the Formulation of (11Z)-Hexadecen-7-yn-1-yl Acetate in Slow-Release Dispensers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11Z)-Hexadecen-7-yn-1-yl acetate (B1210297) is a synthetic analogue of Gossyplure, the natural sex pheromone of the pink bollworm (Pectinophora gossypiella), a significant pest in cotton cultivation worldwide.[1][2] This synthetic analogue has demonstrated biological activity and is a crucial component in integrated pest management (IPM) strategies, primarily through mating disruption.[1] Effective pest control using this semiochemical hinges on its controlled and sustained release in the field. These application notes provide a comprehensive overview of the formulation of (11Z)-Hexadecen-7-yn-1-yl acetate into various slow-release dispensers, including detailed experimental protocols for preparation, characterization, and quality control. While specific quantitative data for this compound is limited, the following information, largely based on its close analogue Gossyplure, serves as a robust guideline for formulation development.
Dispenser Formulations and Quantitative Data
A variety of polymeric matrices are utilized to achieve the slow and controlled release of pheromones. The choice of dispenser type significantly influences the release rate and longevity of the pheromone in the field. Below is a summary of common dispenser types and their typical loading and performance characteristics, primarily based on data for Gossyplure.
| Dispenser Type | Polymer Matrix | Pheromone Loading (mg/dispenser) | Field Longevity (Days) | Key Characteristics |
| Rubber Septa | Silicon Rubber | 3 | 30 - 45 | Easy to handle, commonly used for monitoring. |
| Polymer Ropes/Ties | Polyethylene | 150 - 250 | 90 - 120 | High loading capacity, suitable for mating disruption. |
| Wax Matrix | Paraffin, Beeswax | 5% (w/w) | Up to 90 | Biodegradable options available, release rate dependent on wax blend. |
| Hollow Fibers | Polymeric | Variable | 60 - 90 | Provides a constant release rate through capillary action. |
| Microencapsulation | Various Polymers | Variable | 30 - 60 | Sprayable formulation, suitable for large area application. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Rubber Septa Dispensers
Objective: To prepare rubber septa dispensers loaded with a specific concentration of this compound for monitoring or small-scale mating disruption trials.
Materials:
-
This compound (≥95% purity)
-
Natural rubber or silicone septa
-
Hexane (B92381) (analytical grade)
-
Micropipette
-
Vortex mixer
-
Fume hood
-
Glass vials with PTFE-lined caps (B75204)
Procedure:
-
Prepare a stock solution of this compound in hexane at a concentration of 100 mg/mL.
-
Place individual rubber septa in separate glass vials.
-
Using a micropipette, carefully apply the desired volume of the stock solution onto each septum to achieve the target loading dose (e.g., 30 µL for a 3 mg dose).
-
Allow the solvent to evaporate completely inside a fume hood for at least 4 hours.
-
Seal the vials with PTFE-lined caps and store at 4°C until use.
Protocol 2: Quantification of Pheromone Release Rate using Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the in-vitro release rate of this compound from slow-release dispensers under controlled laboratory conditions.
Materials:
-
Pheromone dispensers
-
Controlled environment chamber or incubator
-
Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., PDMS)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Glass vials (e.g., 20 mL) with septa
-
Internal standard (e.g., a long-chain hydrocarbon)
Procedure:
-
Place a single dispenser into a glass vial and seal it.
-
Incubate the vials in a controlled environment chamber at a constant temperature (e.g., 25°C) and airflow.
-
At predetermined time intervals (e.g., 24, 48, 72 hours), collect the released pheromone from the headspace using an SPME fiber for a fixed duration (e.g., 30 minutes).
-
Alternatively, for residual analysis, sacrifice a set of dispensers at each time point. Extract the remaining pheromone from the dispenser using a known volume of hexane containing an internal standard.
-
Analyze the collected headspace sample or the solvent extract by GC-MS.
-
GC-MS Parameters (Example):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: 80°C for 2 min, then ramp at 10°C/min to 280°C, hold for 10 min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 400
-
-
Quantify the amount of this compound by comparing the peak area to a calibration curve prepared with known concentrations of the pure compound and the internal standard.
-
Calculate the release rate as the amount of pheromone released per unit of time (e.g., µ g/day ).
Protocol 3: Stability Testing of this compound in Dispensers
Objective: To evaluate the chemical stability of this compound within the dispenser matrix under accelerated storage conditions.
Materials:
-
Pheromone dispensers
-
Environmental chambers capable of controlling temperature and humidity
-
GC-MS or High-Performance Liquid Chromatography (HPLC) system
-
Extraction solvent (e.g., hexane or isopropanol)
-
Analytical standards of this compound and potential degradation products
Procedure:
-
Prepare a batch of dispensers with a known initial concentration of this compound.
-
Store the dispensers in environmental chambers under accelerated conditions (e.g., 40°C / 75% RH) and at a control condition (e.g., 4°C).
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw a set of dispensers from each storage condition.
-
Extract the pheromone from the dispensers using a suitable solvent.
-
Analyze the extracts using GC-MS or HPLC to determine the concentration of the active ingredient and to identify and quantify any degradation products.
-
Compare the results to the initial concentration to determine the percentage of degradation over time.
Visualizations
Caption: Experimental workflow for the formulation and evaluation of slow-release dispensers.
References
Application Notes and Protocols for Wind-Tunnel Bioassay of Insect Flight Response to Pheromone Plumes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Wind tunnel bioassays are a critical methodology in the study of insect chemical ecology, offering a controlled environment to meticulously investigate the behavioral responses of insects to volatile compounds, particularly pheromones.[1] These assays are instrumental in validating the efficacy of synthetic pheromone blends before undertaking extensive and costly field trials.[2] By creating a laminar airflow, researchers can observe and quantify a spectrum of behaviors, from initial activation and upwind flight to source location and contact.[2] This document provides detailed protocols for conducting wind tunnel bioassays, presenting key experimental parameters, and summarizing expected quantitative outcomes.
Experimental Protocols
A successful wind tunnel bioassay requires careful attention to several key stages, from insect preparation to data analysis.[2]
Wind Tunnel Specifications and Environmental Control
A well-designed wind tunnel is fundamental for obtaining reliable and reproducible data.
-
Construction: The tunnel should be constructed from non-absorbent materials such as glass or acrylic to prevent residual chemical contamination.[1]
-
Airflow: A fan at the upwind end pushes or pulls air through a charcoal filter to eliminate contaminants. A series of screens are used to create a laminar (non-turbulent) airflow.[2] The wind speed should be maintained to mimic the natural conditions of the insect's active period, typically between 0.2 - 0.3 m/s.[1]
-
Environmental Parameters: Temperature, relative humidity, and light conditions should be carefully controlled to simulate the insect's natural environment.[1][3] For nocturnal insects, dim red light (~0.7 lux, ~650 nm) is often used as it is typically outside their visual spectrum.[1][2]
Table 1: Recommended Environmental Parameters for Wind Tunnel Bioassays [1]
| Parameter | Recommended Value | Rationale |
| Wind Speed | 0.2 - 0.3 m/s | Should be laminar and consistent. |
| Temperature | 21 - 26 °C | Maintained to mimic the insect's natural active period. |
| Relative Humidity | 70 - 80% | Important for insect physiology and pheromone plume structure. |
| Light Conditions | Dim red light (~0.7 lux, ~650 nm) | For nocturnal insects, to simulate night conditions without affecting behavior. |
| Pheromone Dose | Varies (e.g., 0.0025 - 1.0 mg/cm²) | A dose-response relationship should be established. |
| Acclimatization Time | ≥ 1-2 hours | Allows insects to adjust to the experimental conditions. |
| Observation Period | 5 minutes | A standardized duration to observe and record behavioral responses. |
Insect Preparation
The physiological state of the insects is crucial for a successful bioassay.
-
Rearing: Insects should be of a consistent age and physiological state. For sex pheromone assays, virgin males are typically used.[1]
-
Acclimation: Prior to testing, insects should be acclimated to the wind tunnel conditions for at least 1-2 hours in individual containers to prevent habituation to non-target odors.[1][2]
Pheromone Dispensing
The method of pheromone release is a critical aspect of the experimental design.
-
Preparation: Synthetic pheromones are typically dissolved in a solvent like hexane (B92381) and applied to a dispenser, such as a filter paper strip or a rubber septum.[2]
-
Placement: The pheromone dispenser is placed at the upwind end of the tunnel.[1] A control dispenser with solvent only should be run in parallel or intermittently.[1]
-
Plume Visualization: A smoke generator can be used to visualize the pheromone plume to ensure it is well-defined and reaches the insect release point.[2]
Bioassay Procedure
The observation and recording of insect behavior must be systematic.
-
Insect Release: Individual insects are released from a cage or platform at the downwind end of the tunnel.[1]
-
Observation: Upon release, a timer is started, and the insect's behavior is observed and recorded for a predetermined period, typically 5 minutes.[1][4]
-
Data Collection: Key behaviors are recorded for each insect, such as activation, upwind flight, and source contact.[1] The latency to initiate a behavior and the duration of each behavior can also be recorded.[2]
Data Presentation
Quantitative data from wind tunnel bioassays are essential for comparing the efficacy of different pheromone blends or concentrations.
Table 2: Key Behavioral Parameters and Their Quantification [1]
| Behavior | Description | Metric |
| Activation | Insect initiates movement (walking or flying) from the release point. | Percentage of insects activated. |
| Upwind Flight | Oriented flight towards the pheromone source against the wind. | Percentage of insects exhibiting upwind flight. |
| Source Contact | Insect lands on or within a defined radius of the pheromone source. | Percentage of insects making source contact. |
| Time to First Response | Latency from release to the initiation of a defined behavior. | Mean time (seconds). |
Table 3: Example Data from a Wind Tunnel Bioassay Comparing Responses of Spodoptera frugiperda Males to Different Pheromone Doses [4]
| Treatment (ppm) | Take-off (%) | 150 cm from source (%) | 100 cm from source (%) | 50 cm from source (%) | Landing on source (%) |
| 50 | 90 | 80 | 70 | 60 | 50 |
| 100 | 100 | 90 | 85 | 75 | 65 |
| 200 | 95 | 85 | 75 | 65 | 55 |
| 400 | 90 | 75 | 65 | 55 | 45 |
| Commercial Lure | 92 | 82 | 72 | 62 | 52 |
Note: The numbers in the table are illustrative and based on the trends reported in the cited literature.
Visualizations
Diagrams are provided to illustrate the experimental workflow and the underlying biological pathways.
The response of an insect to a pheromone is mediated by a complex olfactory signaling pathway.
Mechanism of Olfactory Signaling
Insects detect pheromones through a sophisticated sensory system primarily located on their antennae.[5] The process begins when hydrophobic odor molecules pass through pores in the cuticle of the olfactory sensilla and are bound by odorant-binding proteins (OBPs) within the aqueous sensillar lymph.[5][6][7] These OBPs transport the pheromone molecules to olfactory receptors (ORs) located on the dendritic membrane of olfactory receptor neurons (ORNs).[5]
The binding of the pheromone to the OR, which is typically a heterodimer with a co-receptor (Orco), triggers the opening of an ion channel.[7][8][9] This leads to a depolarization of the neuron's membrane, generating a receptor potential that is then converted into action potentials.[5] These electrical signals are transmitted along the axon of the ORN to the antennal lobe of the insect's brain for further processing, ultimately leading to a behavioral response such as upwind flight.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Conducting an Analysis of Mosquito Flight Behaviors in a Wind Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchtrend.net [researchtrend.net]
- 5. mdpi.com [mdpi.com]
- 6. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Single Sensillum Recording from Olfactory Neurons for Pheromone Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Single Sensillum Recording (SSR) is a powerful extracellular electrophysiology technique used to measure the action potentials generated by olfactory sensory neurons (OSNs) housed within a single sensillum on an insect's antenna.[1] This method offers high sensitivity and selectivity, allowing for the detailed characterization of individual OSN responses to specific odorants, including pheromones.[1] SSR is a more quantitative method compared to electroantennography (EAG), as it provides insights into the firing rate, specificity, and dose-response relationships of individual neurons.[2][3] These detailed neurophysiological data are invaluable for understanding the mechanisms of pheromone detection, identifying novel semiochemicals for pest management, and for screening compounds in drug development that may modulate olfactory responses. This document provides a comprehensive guide to the principles, experimental protocols, and data analysis of SSR for pheromone detection in insects.
I. Principles of Single Sensillum Recording
Insect olfactory sensory neurons are located within hair-like structures called sensilla, which are distributed across the antennae.[4] Each sensillum contains the dendrites of one or more OSNs bathed in sensillum lymph.[5][6] When pheromone molecules enter the sensillum through pores in the cuticle, they bind to odorant receptors on the dendritic membrane of the OSNs. This binding event triggers a signal transduction cascade, leading to the generation of action potentials, or "spikes".[5][6]
SSR measures the voltage difference between the sensillum lymph and the insect's hemolymph. A sharp recording electrode is inserted into the base of a single sensillum to make contact with the sensillum lymph, while a reference electrode is placed in the insect's body, typically the eye.[5][6][7] The recorded signal represents the summed activity of all OSNs within that sensillum. However, individual neurons often exhibit distinct spike amplitudes, allowing for their separation and analysis through a process called spike sorting.[5][6]
II. Experimental Protocols
A. Materials and Reagents
A comprehensive list of materials and reagents required for SSR is provided in the table below.
| Category | Item | Specifications |
| Insect Preparation | Insect specimens (e.g., moths, flies) | Healthy, undamaged antennae |
| Dissecting microscope | With high magnification (up to 500x) and a long working distance | |
| Micromanipulators (2) | For precise positioning of electrodes | |
| Pipette tips, microscope slides, cover slips | For mounting the insect | |
| Dental wax or double-sided tape | For immobilization | |
| Fine scissors and forceps | For dissection | |
| Electrode Fabrication | Tungsten wire or borosilicate glass capillaries | For creating recording and reference electrodes |
| Electrode puller (for glass electrodes) | For creating fine-tipped micropipettes | |
| Electrolytic sharpening setup (for tungsten) | Sodium nitrite (B80452) (NaNO₂) or potassium hydroxide (B78521) (KOH) solution, power supply | |
| Ringer's solution or saline | To fill glass electrodes | |
| Signal Acquisition | Preamplifier (10x) | To amplify the neuronal signal |
| Signal acquisition controller/digitizer | To convert analog signals to digital | |
| Computer with data acquisition software | e.g., Autospike | |
| Faraday cage | To shield the setup from electrical noise | |
| Anti-vibration table | To minimize mechanical vibrations | |
| Pheromone Delivery | Purified air source | For a continuous, clean airstream |
| Flow controller | To regulate airflow | |
| Pasteur pipettes and filter paper | For applying pheromone stimuli | |
| Syringe pump or automated delivery system | For precise stimulus delivery |
B. Detailed Methodologies
1. Insect Preparation
-
Immobilization: Anesthetize the insect by placing it on ice for 2-3 minutes.[8][9] Secure the insect in a pipette tip with its head protruding or fix it to a microscope slide using dental wax or double-sided tape.[1][8] The goal is to restrain the insect to prevent movement that could interfere with the recording.[1]
-
Antenna Stabilization: Carefully position and fix the antenna using a glass microcapillary, wax, or tape to achieve the desired orientation for recording.[1]
2. Electrode Fabrication
-
Tungsten Electrodes: Sharpen tungsten wires electrolytically in a 10% (w/v) sodium nitrite (NaNO₂) or potassium hydroxide (KOH) solution.[5][10][11] Repeatedly dip the wire tip into the solution at a specific voltage (e.g., 5-10V) until a fine, sharp point (0.2-0.5 µm) is achieved.[7][10]
-
Glass Micropipettes: Use a micropipette puller to create glass electrodes with a fine tip (5-10 µm diameter) from borosilicate capillaries.[12] Fill the micropipette with an appropriate saline solution (e.g., Ringer's solution).[12]
3. Recording Procedure
-
Grounding: Insert the reference electrode into the insect's eye or another suitable body part to establish a stable ground connection.[1][10]
-
Locating the Sensillum: Place the prepared insect under the microscope and locate a target sensillum on the antenna at high magnification.[10]
-
Electrode Placement: Using a micromanipulator, carefully advance the recording electrode and insert it into the base of the selected sensillum.[10] Successful insertion is often indicated by an increase in signal noise and the appearance of spontaneous action potentials.[1]
-
Signal Acquisition: Amplify the signal using a preamplifier and record it using data acquisition software.[10] An audio monitor can be helpful to listen to the neuronal firing.[4]
4. Pheromone Stimulation
-
Stimulus Preparation: Prepare serial dilutions of the pheromone compound in a suitable solvent (e.g., paraffin (B1166041) oil or hexane).[5]
-
Delivery: Apply a known volume of the pheromone solution to a piece of filter paper and insert it into a Pasteur pipette.[5] Place the tip of the pipette into a hole in a tube delivering a continuous stream of purified air directed at the antenna.[7] A puff of air through the pipette will deliver the pheromone stimulus to the antenna.
III. Data Presentation and Analysis
A. Spike Sorting
Since a single sensillum can house multiple OSNs, the raw recording often contains spikes of different amplitudes, each corresponding to a different neuron.[5][6] Spike sorting is the process of distinguishing and classifying these different spike waveforms.[13][14] This can be done manually or using specialized software (e.g., SSSort 2.0) to separate the activity of individual neurons.[15][16]
B. Quantitative Data Summary
The responses of olfactory neurons to pheromone stimuli can be quantified in several ways. The following table summarizes key parameters and their significance.
| Parameter | Description | Unit | Typical Analysis |
| Spontaneous Firing Rate | The baseline firing rate of the neuron in the absence of a stimulus. | Spikes/second (Hz) | Comparison before and after stimulation. |
| Response Magnitude | The increase in firing rate in response to the stimulus, calculated by subtracting the spontaneous firing rate from the firing rate during stimulation. | Spikes/second (Hz) | Dose-response curves, comparison between different compounds. |
| Response Latency | The time from the onset of the stimulus to the first elicited spike. | Milliseconds (ms) | Indicates the speed of the neuronal response. |
| Response Duration | The length of time the neuron's firing rate remains elevated above the spontaneous rate. | Seconds (s) | Provides information about the temporal dynamics of the response. |
| Dose-Response Relationship | The relationship between the concentration of the pheromone and the magnitude of the neuronal response. | - | Plotted to determine the sensitivity (EC₅₀) of the neuron. |
IV. Visualizations
A. Experimental Workflow
The following diagram illustrates the key steps involved in a single sensillum recording experiment.
References
- 1. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna [frontiersin.org]
- 3. Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna / Nouvelles publications - UMR PVBMT [umr-pvbmt.cirad.fr]
- 4. researchgate.net [researchgate.net]
- 5. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae [jove.com]
- 7. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Single Sensillum Recordings for Locust Palp Sensilla Basiconica [jove.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Single-Sensillum Taste Recordings in Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spike sorting - Wikipedia [en.wikipedia.org]
- 14. Spike sorting - Scholarpedia [scholarpedia.org]
- 15. SSSort 2.0: A semi-automated spike detection and sorting system for single sensillum recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Alkylation of Lithium Alkynes in Pheromone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of insect pheromones is a critical aspect of developing sustainable and environmentally benign pest management strategies. Pheromone-based products are highly specific and can be used for monitoring, mass trapping, and mating disruption of pest populations. A key chemical transformation in the synthesis of many lepidopteran pheromones is the alkylation of terminal alkynes. This reaction allows for the construction of the carbon skeleton of the pheromone molecule with high efficiency and control. The subsequent stereoselective reduction of the internal alkyne to a Z- or E-alkene is a common strategy to introduce the required geometry found in many natural pheromones.
This document provides detailed application notes and protocols for the alkylation of lithium alkynes in the synthesis of insect pheromones, targeting researchers and professionals in organic synthesis and chemical ecology.
Core Principle: Alkylation of Terminal Alkynes
The synthesis route leverages the acidity of the terminal proton of a 1-alkyne (pKa ≈ 25). Treatment with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), deprotonates the alkyne to form a lithium acetylide. This acetylide is a potent nucleophile that readily undergoes an SN2 reaction with a primary alkyl halide to form a new carbon-carbon bond, thereby elongating the carbon chain.
General Reaction Scheme:
-
Deprotonation: A terminal alkyne is treated with n-BuLi in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78 °C to 0 °C) to generate the lithium acetylide.
-
Alkylation: The lithium acetylide is then reacted with a primary alkyl halide (iodides, bromides, or chlorides) to yield the desired internal alkyne.
Key Applications in Pheromone Synthesis
This methodology is widely applicable to the synthesis of a variety of insect pheromones, particularly those of lepidopteran species, which often feature long-chain unsaturated acetates, alcohols, or aldehydes.
Examples of Pheromones Synthesized via this Route:
-
Sex pheromone of the pine caterpillar, Dendrolimus punctatus.
-
Sex pheromone of the Douglas fir tussock moth, Orgyia pseudotsugata.[1]
-
Sex pheromone of the peach fruit moth, Carposina niponensis.[1]
-
(Z)-7-Hexadecen-1-yl acetate (B1210297), a component of the pink bollworm moth (Pectinophora gossypiella) pheromone.
Experimental Protocols
General Protocol for Alkylation of a Terminal Alkyne
This protocol provides a general procedure for the formation of a lithium acetylide and its subsequent alkylation.
Materials:
-
Terminal alkyne
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, typically 1.6 M or 2.5 M)
-
Alkyl halide (primary iodide or bromide is preferred)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard laboratory glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere (nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet.
-
Deprotonation: Dissolve the terminal alkyne (1.0 eq) in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.
-
Alkylation: Cool the resulting lithium acetylide solution back to -78 °C.
-
Add the alkyl halide (1.1 eq), either neat or as a solution in anhydrous THF, dropwise to the cooled solution.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight (or until TLC/GC-MS indicates completion of the reaction).
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[1]
Specific Protocol: Synthesis of (5Z,7E)-Dodeca-5,7-dien-1-ol, a Precursor for a Dendrolimus punctatus Pheromone Component
This protocol is adapted from the synthesis of a key intermediate for the sex pheromone of the pine caterpillar.[2][3]
Materials:
-
Hept-2-yn-1-ol
-
n-Butyllithium (2.5 M in hexanes)
-
Anhydrous THF
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium sulfate solution
Procedure:
-
Formation of the Lithium Acetylide and Alkylation:
-
To a solution of hept-2-yn-1-ol (1.0 eq) in anhydrous THF at -20 °C under argon, add n-butyllithium (2.2 eq) dropwise.
-
Stir the mixture at -20 °C for 1 hour.
-
Add 1-bromopentane (1.2 eq) and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (petroleum ether/ethyl acetate) to yield dodec-2-yn-1-ol (B188686).
-
-
Reduction to the (E)-alkene:
-
To a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether at 0 °C, add a solution of the dodec-2-yn-1-ol (1.0 eq) in diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and wash with diethyl ether.
-
Dry the filtrate over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to afford (E)-dodec-2-en-1-ol.
-
Data Presentation
The following tables summarize quantitative data for representative pheromone syntheses utilizing the alkylation of lithium alkynes.
Table 1: Reaction Yields for Key Synthetic Steps
| Pheromone/Intermediate | Starting Material | Alkylating Agent | Product | Yield (%) | Reference |
| Dodec-2-yn-1-ol | Hept-2-yn-1-ol | 1-Bromopentane | Dodec-2-yn-1-ol | 85 | [2][3] |
| (E)-Dodec-2-en-1-ol | Dodec-2-yn-1-ol | LiAlH₄ (reductant) | (E)-Dodec-2-en-1-ol | 92 | [2][3] |
| 1-tert-butoxy-dodec-7-yne | 1-tert-butoxy-oct-7-yne | 1-Bromobutane | 1-tert-butoxy-dodec-7-yne | Not specified | [4] |
| (Z)-7-Dodecen-1-yl acetate | 7-Dodecyne-1-yl acetate | LiAlH₄ (reductant) | (Z)-7-Dodecen-1-yl acetate | Not specified, 96% purity | [4] |
Table 2: Spectroscopic Data for Selected Pheromones and Intermediates
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | HRMS (m/z) | Reference |
| (Z)-Dodec-5-en-1-ol | 5.40–5.31 (m, 2H), 3.64 (t, J = 6.6 Hz, 2H), 2.10–1.98 (m, 4H), 1.61–1.56 (m, 2H), 1.44–1.28 (m, 10H), 0.88 (t, J = 6.7 Hz, 3H) | 130.51, 129.43, 62.95, 32.49, 31.89, 29.82, 29.10, 27.37, 27.03, 25.99, 22.76, 14.18 | [M+Na]⁺ calcd. 207.1719, found 207.1721 | [3] |
| (Z)-Dodec-5-en-1-yl Acetate | 5.40–5.31 (m, 2H), 4.06 (t, J = 6.7 Hz, 2H), 2.10–1.98 (m, 7H), 1.69–1.59 (m, 2H), 1.46–1.28 (m, 10H), 0.87 (t, J = 6.9 Hz, 3H) | 171.21, 130.43, 129.50, 64.68, 31.87, 29.76, 29.08, 28.84, 27.35, 27.01, 25.93, 22.74, 21.08, 14.16 | [M+Na]⁺ calcd. 249.1825, found 249.1828 | [3] |
| (5Z,7E)-Dodeca-5,7-dien-1-ol | 6.29 (dd, J = 15.1, 10.8 Hz, 1H), 5.96 (t, J = 10.8 Hz, 1H), 5.65 (dt, J = 15.1, 7.0 Hz, 1H), 5.37 (dt, J = 10.8, 7.5 Hz, 1H), 3.65 (t, J = 6.5 Hz, 2H), 2.18–2.05 (m, 4H), 1.65–1.58 (m, 2H), 1.44–1.28 (m, 4H), 0.90 (t, J = 7.3 Hz, 3H) | 134.82, 130.36, 128.91, 126.18, 62.81, 32.55, 31.52, 29.46, 25.59, 22.41, 13.78 | [M+Na]⁺ calcd. 205.1563, found 205.1565 | [3] |
| (5Z,7E)-Dodeca-5,7-dien-1-yl Acetate | 6.28 (dd, J = 15.1, 10.8 Hz, 1H), 5.95 (t, J = 10.8 Hz, 1H), 5.64 (dt, J = 15.1, 7.0 Hz, 1H), 5.36 (dt, J = 10.8, 7.5 Hz, 1H), 4.07 (t, J = 6.7 Hz, 2H), 2.16–2.03 (m, 7H), 1.69–1.61 (m, 2H), 1.42–1.28 (m, 4H), 0.90 (t, J = 7.3 Hz, 3H) | 171.18, 134.73, 130.41, 128.99, 126.25, 64.53, 31.50, 29.44, 28.38, 25.84, 22.39, 21.07, 13.76 | [M+Na]⁺ calcd. 247.1669, found 247.1671 | [3] |
Visualizations
Reaction Mechanism
Caption: General mechanism for the alkylation of a terminal alkyne.
Experimental Workflow
Caption: A typical experimental workflow for pheromone synthesis.
Pheromone Signaling Pathway in Drosophila
Caption: Simplified pheromone signaling pathway in Drosophila.[5][6]
Conclusion
The alkylation of lithium alkynes is a robust and versatile method for the synthesis of insect pheromones. It provides a reliable strategy for constructing the carbon backbone of these often complex molecules. The subsequent stereoselective reduction of the resulting internal alkyne allows for the precise installation of the double bond geometry, which is crucial for biological activity. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of pheromones for pest management applications.
References
- 1. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 2. Synthesis of the Sex Pheromones of the Pine Caterpillar, Dendrolimus punctatus (Walker) | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How Drosophila Detect Volatile Pheromones - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. SNMP is a signaling component required for pheromone sensitivity in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Z-Isomer Insect Pheromones via cis-Wittig Olefination
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from carbonyl compounds and phosphorus ylides.[1][2][3] For the synthesis of many insect sex pheromones, the precise stereochemistry of the carbon-carbon double bond is critical for biological activity. The cis or Z-isomer is a common structural motif in these pheromones. The salt-free Wittig olefination, particularly with non-stabilized ylides, provides a powerful and highly stereoselective method for synthesizing these Z-alkenes.[3][4]
Mechanism and Stereoselectivity
The high Z-selectivity of the Wittig reaction with non-stabilized ylides (where the R group on the ylide is typically an alkyl group) is a result of kinetic control.[4][5] The reaction proceeds through a four-membered ring intermediate called an oxaphosphetane.[1][4][6]
-
Initial Addition : The phosphorus ylide attacks the carbonyl carbon of an aldehyde or ketone. Under salt-free conditions (i.e., avoiding lithium bases), this initial nucleophilic addition is irreversible and leads to a syn-oxaphosphetane intermediate.[6][7]
-
Intermediate Formation : The formation of the syn-oxaphosphetane is kinetically favored due to steric factors in the transition state.[6]
-
Decomposition : This intermediate rapidly collapses to form the Z-alkene and the highly stable triphenylphosphine (B44618) oxide (TPPO), which is the thermodynamic driving force for the reaction.[1][4]
Several factors are crucial for maximizing the yield of the Z-isomer:
-
Ylide Type : Non-stabilized ylides, such as those with simple alkyl substituents, predominantly form Z-alkenes.[4][5] Stabilized ylides (containing electron-withdrawing groups) tend to favor the E-alkene.[4]
-
Base Selection : The use of strong, non-nucleophilic, lithium-free bases is critical. Bases like sodium amide (NaNH₂) or sodium bis(trimethylsilyl)amide (NaHMDS) prevent the formation of lithium salts, which can equilibrate the intermediates and reduce Z-selectivity.[4][8] The "instant ylide" method, which involves pre-mixing the phosphonium (B103445) salt with a powdered base like NaNH₂, is highly effective.[8][9]
-
Temperature : Conducting the reaction at low temperatures (e.g., -78 °C) favors the kinetic product, further enhancing Z-selectivity.[8]
-
Solvent : Aprotic, non-polar solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are typically used.
Experimental Workflows and Protocols
The general workflow for synthesizing a Z-isomer insect pheromone using the Wittig reaction involves the preparation of a phosphonium salt, in-situ generation of the ylide, reaction with an appropriate aldehyde, and subsequent purification.
Caption: General experimental workflow for the cis-Wittig synthesis of insect pheromones.
Protocol 1: Synthesis of (Z)-9-Tricosene (Muscalure)
(Z)-9-Tricosene is the primary sex pheromone of the common housefly, Musca domestica. This protocol utilizes the "instant ylide" method to achieve high Z-selectivity.[8][9]
Materials:
-
n-Tetradecyltriphenylphosphonium bromide
-
Sodium amide (NaNH₂)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
Ylide Generation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add n-tetradecyltriphenylphosphonium bromide (1.1 eq) and powdered sodium amide (1.2 eq).
-
Cool the flask to 0 °C and add anhydrous THF with vigorous stirring. The mixture should develop the characteristic orange-red color of the ylide.
-
Stir the mixture at this temperature for 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Add a solution of nonanal (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or hexane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
To remove the triphenylphosphine oxide (TPPO) byproduct, dissolve the crude residue in a minimal amount of DCM and load it onto a short plug of silica gel.[8]
-
Elute with 100% hexane. The non-polar (Z)-9-tricosene will elute first, while the more polar TPPO will be retained on the silica.[8]
-
Combine the fractions containing the product and remove the solvent under reduced pressure to yield pure (Z)-9-tricosene as a colorless oil.
-
Protocol 2: Synthesis of (Z)-7-Dodecen-1-yl Acetate
This compound is a sex pheromone component for several lepidopteran species, including the cabbage looper (Trichoplusia ni).[10] The synthesis involves a Wittig reaction followed by acetylation.
Materials:
-
Pentyltriphenylphosphonium bromide
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF)
-
Acetic anhydride (B1165640)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate
Procedure:
-
Ylide Generation:
-
In a flame-dried flask under an inert atmosphere, suspend pentyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add potassium tert-butoxide (1.1 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.
-
-
Wittig Reaction:
-
Cool the resulting ylide solution to -78 °C.
-
Add a solution of 7-hydroxyheptanal (1.0 eq) in anhydrous THF dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12 hours.
-
-
Workup:
-
Quench the reaction with water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product, (Z)-7-dodecen-1-ol, can be purified by column chromatography at this stage or used directly in the next step.
-
-
Acetylation:
-
Dissolve the crude (Z)-7-dodecen-1-ol in pyridine at 0 °C.
-
Add acetic anhydride (1.5 eq) dropwise and stir the mixture at room temperature overnight.
-
Pour the reaction mixture into ice water and extract with diethyl ether.
-
Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by silica gel column chromatography to yield (Z)-7-dodecen-1-yl acetate.
-
Quantitative Data Summary
The stereoselectivity of the Wittig reaction is highly dependent on the reaction conditions. The use of salt-free conditions is paramount for achieving high Z/E ratios.
| Pheromone | Aldehyde | Phosphonium Salt | Base | Conditions | Z/E Ratio | Reference |
| (Z)-9-Tricosene | Nonanal | n-Tetradecyltriphenylphosphonium bromide | NaNH₂ | "Instant ylide" method, THF | ~97.5 : 2.5 | [8][9] |
| (Z)-Alkene | General Aldehyde | Non-stabilized Alkyltriphenylphosphonium Halide | NaHMDS, KOtBu | Salt-free, low temperature | Typically >95 : 5 | [4][8] |
| (Z)-7-Alken-1-ol | 7-Hydroxyheptanal | Alkyltriphenylphosphonium Salt | Not specified | Stereoselective Wittig | Not specified | [10] |
Troubleshooting and Optimization
Caption: Troubleshooting decision tree for the cis-Wittig synthesis of pheromones.[8]
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. jove.com [jove.com]
- 6. The stereochemical origins of the Wittig reaction. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. chemtube3d.com [chemtube3d.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (11Z)-Hexadecen-7-yn-1-yl Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (11Z)-Hexadecen-7-yn-1-yl acetate (B1210297).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, categorized by the reaction stage.
Sonogashira Coupling Issues
Problem 1: Low or No Yield of the Coupled Alkyne
-
Possible Cause: Inactive catalyst.
-
Solution: Ensure the palladium catalyst is properly handled and stored under an inert atmosphere. It is often beneficial to use freshly opened or prepared catalyst. Consider using a combination of a palladium source (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) under mild, anhydrous, and anaerobic conditions.
-
Possible Cause: Poor quality of reagents or solvents.
-
Solution: Use freshly distilled and degassed solvents. Ensure the terminal alkyne and the vinyl or aryl halide are pure.
-
Possible Cause: Inappropriate base.
-
Solution: An amine base is typically required. The choice of base can be critical; common options include triethylamine (B128534) or diisopropylethylamine. The basicity of the amine facilitates the deprotonation of the alkyne.
Problem 2: Formation of Dimerized Alkyne Byproducts
-
Possible Cause: Presence of oxygen.
-
Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. The presence of copper can sometimes promote the formation of alkyne dimers. In such cases, a copper-free Sonogashira protocol might be beneficial.[1]
Wittig Reaction Issues
Problem 1: Low Z:E Isomer Ratio (Poor Z-selectivity)
-
Possible Cause: Use of a stabilized or semi-stabilized ylide.
-
Solution: For high Z-selectivity, an unstabilized ylide (e.g., derived from an alkyltriphenylphosphonium halide) is crucial. Stabilized ylides, which contain electron-withdrawing groups, tend to favor the formation of the E-alkene.[2]
-
Possible Cause: Reaction conditions favoring thermodynamic control.
-
Solution: Perform the reaction at low temperatures (e.g., -78 °C) to favor the kinetically controlled Z-product. The choice of solvent is also important; aprotic, non-polar solvents generally enhance Z-selectivity. The presence of lithium salts can decrease Z-selectivity, so using sodium- or potassium-based strong bases (e.g., NaHMDS, KHMDS) for ylide generation is recommended.
Problem 2: Difficult Removal of Triphenylphosphine (B44618) Oxide Byproduct
-
Possible Cause: High polarity and crystallinity of triphenylphosphine oxide.
-
Solution: Purification can be challenging. Techniques include:
-
Crystallization: The byproduct can sometimes be crystallized out from a non-polar solvent like hexane (B92381) or a hexane/ether mixture.
-
Chromatography: Careful column chromatography on silica (B1680970) gel is often effective.
-
Alternative Reagents: For large-scale syntheses, consider the Horner-Wadsworth-Emmons reaction, which produces a water-soluble phosphate (B84403) byproduct that is easier to remove.
-
Acetylation Issues
Problem 1: Incomplete Acetylation of the Alcohol
-
Possible Cause: Insufficient acetylating agent or catalyst.
-
Solution: Use a slight excess of acetic anhydride (B1165640) and a catalytic amount of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP).
-
Possible Cause: Presence of water.
-
Solution: Ensure the starting alcohol is dry and use anhydrous solvents.
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of (11Z)-Hexadecen-7-yn-1-yl acetate?
A1: While yields can vary significantly based on the specific reagents and conditions used, a multi-step synthesis of a similar insect pheromone, (11Z,13Z)-hexadecadien-1-yl acetate, resulted in a total yield of 21.4% over an eight-step sequence.[3] Individual step yields are typically higher.
Q2: How can I confirm the stereochemistry of the Z-alkene?
A2: The stereochemistry can be confirmed using spectroscopic methods, primarily ¹H NMR. The coupling constant (J-value) for the vinyl protons of a Z-alkene is typically smaller (around 7-12 Hz) compared to that of an E-alkene (around 13-18 Hz). Gas chromatography (GC) with an appropriate column can also be used to separate and quantify the Z and E isomers.
Q3: Are there alternative methods to the Wittig reaction for creating the Z-alkene?
A3: Yes, another common method is the partial hydrogenation of an alkyne using a "poisoned" catalyst like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). This method can provide high Z-selectivity.
Q4: What are the key safety precautions for this synthesis?
A4: Many reagents used in this synthesis are hazardous. Organolithium reagents like n-butyllithium are pyrophoric. Handle all reagents and reactions under an inert atmosphere in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Data Presentation
Table 1: Representative Yields for Key Synthetic Steps in Pheromone Synthesis
| Step | Reaction | Reagents and Conditions | Typical Yield (%) | Reference |
| 1 | Sonogashira Coupling | Aryl/Vinyl Halide, Terminal Alkyne, Pd(PPh₃)₄, CuI, Amine Base | 60-95% | [4] |
| 2 | Wittig Reaction | Aldehyde, Unstabilized Ylide, THF, -78°C to RT | 70-85% | [3] |
| 3 | Acetylation | Alcohol, Acetic Anhydride, Pyridine | >90% | - |
Experimental Protocols
A plausible synthetic route for this compound is outlined below. This protocol is adapted from syntheses of structurally similar insect pheromones.
Step 1: Synthesis of (11Z)-Hexadecen-7-yn-1-ol
This step involves a Wittig reaction between a C5 ylide and a C11 aldehyde containing a terminal alkyne.
-
Preparation of the Phosphonium Ylide: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend pentyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0°C and add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq) in THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour, during which a characteristic color change (often to orange or red) indicates ylide formation.
-
Wittig Reaction: Cool the ylide solution to -78°C. Slowly add a solution of 11-dodecynal (B14416583) (1.0 eq) in anhydrous THF. Stir the reaction mixture at -78°C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663). After removing the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel to afford (11Z)-Hexadecen-7-yn-1-ol.
Step 2: Acetylation of (11Z)-Hexadecen-7-yn-1-ol
-
Reaction Setup: Dissolve (11Z)-Hexadecen-7-yn-1-ol (1.0 eq) in anhydrous pyridine at 0°C under an argon atmosphere.
-
Acetylation: Slowly add acetic anhydride (1.5 eq) to the solution. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up and Purification: Pour the reaction mixture onto ice and extract with diethyl ether (3x). Wash the combined organic layers sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude acetate can be further purified by column chromatography if necessary.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low Z-selectivity in the Wittig reaction.
References
Overcoming isomerization of Z-dienes during pheromone synthesis
Technical Support Center: Synthesis of Z-Dienes for Pheromones
Welcome to the technical support center for pheromone synthesis. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of Z-diene isomerization during synthesis. Below you will find troubleshooting guides and frequently asked questions to help maintain the stereochemical integrity of your target compounds.
Troubleshooting Guide: Preventing Isomerization of Z-Dienes
Issue: My reaction is resulting in a mixture of (Z) and (E) isomers, or complete isomerization to the more stable (E) form. How can I prevent this?
Root Causes and Solutions:
The isomerization of the desired (Z)-isomer to the thermodynamically more stable (E)-isomer can be triggered by several factors during a reaction. Below are common causes and recommended solutions.
| Potential Cause | Recommended Action | Underlying Principle |
| High Reaction Temperature | Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Perform temperature scouting studies to find the optimal balance. | Thermal energy can provide the activation energy needed to overcome the rotational barrier of the double bond, leading to isomerization.[1] |
| Presence of Transition Metal Catalysts (e.g., Palladium, Ruthenium) | If a transition metal catalyst is necessary, screen for catalysts and ligands that are less prone to causing isomerization. For palladium catalysts, certain ligands can disfavor the formation of isomerization-competent species.[1] Additives like 1,4-benzoquinone (B44022) or mild acids (e.g., acetic acid) can suppress the formation of metal hydride species that promote isomerization.[1] | Certain transition metals can form π-allyl complexes or metal hydride species that facilitate rotation around the carbon-carbon double bond, leading to Z/E isomerization.[1] |
| Acidic or Basic Reaction Conditions | Maintain a neutral pH whenever possible. If acidic or basic conditions are required, use the mildest reagents possible and minimize reaction time. Consider using a buffer if the reaction medium is sensitive.[1] For deprotonation, a hindered organic base like diisopropylethylamine may be a milder option.[1] | Both strong acids and bases can catalyze the isomerization of allylic systems.[1] |
| Exposure to Light | Protect the reaction mixture from direct sunlight and strong artificial light, especially when dealing with conjugated dienes.[2] | Light can promote isomerization, particularly in conjugated systems.[2] |
| Inappropriate Storage or Formulation | Store purified (Z)-dienes in the dark, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures. When formulating pheromones for release, avoid substrates containing isomerization catalysts like sulfur, which is found in some rubber septa. | Oxygen, light, and certain materials can catalyze the isomerization of the final product over time.[2][3] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic methods are inherently better for producing Z-dienes with high selectivity?
A1: Several methods are known for their high (Z)-selectivity. The choice of method will depend on the specific target molecule and available starting materials.
-
Wittig Reaction: Using non-stabilized ylides (R³ = alkyl) generally results in the (Z)-alkene with moderate to high selectivity.[4][5] Performing the reaction in the presence of lithium or sodium iodide in DMF can further enhance (Z)-selectivity.[4]
-
Z-Selective Cross Metathesis: Ruthenium-based catalysts have been developed that show high selectivity for the formation of (Z)-olefins.[6]
-
Modified Julia-Kocienski Olefination: By using specific cation-chelating agents like 18-crown-6 (B118740) in polar solvents, the (Z)-selectivity of the Julia-Kocienski reaction can be enhanced, particularly with non-branched aldehydes.[7]
-
Still-Gennari Modification of the Horner-Wadsworth-Emmons Reaction: This modification is specifically designed to favor the formation of (Z)-alkenes.[4]
Q2: My synthesis produced a mixture of (Z) and (E) isomers. What is the most effective way to separate them?
A2: The separation of geometric isomers can be challenging due to their similar physical properties.[8]
-
Column Chromatography with Silver Nitrate (B79036): The most common and effective method is column chromatography using silica (B1680970) gel impregnated with silver nitrate (AgNO₃).[3][8] The silver ions interact differently with the π-bonds of the (Z) and (E) isomers, leading to differential retention and allowing for separation.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be a powerful tool for both analytical and preparative separation of isomers.[1][9] Different column types (e.g., normal phase, reverse phase, or silver-impregnated) can be screened for optimal separation.
-
Gas Chromatography (GC): For volatile dienes, preparative GC can be used for small-scale purifications.[9]
-
Fractional Distillation: This method is generally less effective for (Z)/(E) isomers as their boiling points are often very close.[3][10]
Q3: How can I accurately determine the (Z)/(E) ratio of my product mixture?
A3: Several analytical techniques are well-suited for quantifying isomer ratios.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent method for determining the isomeric ratio. The signals for the vinylic protons of the (Z) and (E) isomers will have distinct chemical shifts and coupling constants.[3]
-
Gas Chromatography (GC): Using a suitable capillary column, GC can often resolve (Z) and (E) isomers, and the peak areas can be used to determine their relative amounts.[11]
-
High-Performance Liquid Chromatography (HPLC): Similar to GC, HPLC can separate the isomers, and the peak areas from the chromatogram can be used for quantification.[1]
Q4: I am using a palladium catalyst for a cross-coupling reaction. What specific precautions should I take to avoid isomerization?
A4: Isomerization with palladium catalysts often occurs through the formation of π-allyl intermediates.[1] To minimize this:
-
Ligand Selection: Choose ligands for the palladium complex that disfavor the formation of species that can lead to isomerization.
-
Low Temperature: Conduct the reaction at the lowest effective temperature.[1]
-
Solvent Choice: The solvent can significantly influence the reaction pathway and the extent of isomerization.[1]
-
Additives: Consider using additives like 1,4-benzoquinone to suppress the formation of palladium hydride species that can cause double bond migration and isomerization.[1]
Experimental Protocols
Protocol 1: Purification of (Z)/(E)-Diene Isomers by Silver Nitrate Column Chromatography
This protocol provides a general guideline for separating geometric isomers using silica gel impregnated with silver nitrate.
-
Preparation of AgNO₃-Silica Gel:
-
Dissolve silver nitrate in deionized water or methanol (B129727) (typically 10-20% by weight relative to the silica gel).
-
In a round-bottom flask, create a slurry of silica gel in a non-polar solvent like hexane.
-
Add the AgNO₃ solution to the silica slurry and mix thoroughly.
-
Remove the solvent and water/methanol under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Protect the flask from light with aluminum foil, as AgNO₃ is light-sensitive.
-
-
Column Packing:
-
Pack a chromatography column with the prepared AgNO₃-silica gel using a wet slurry method with a non-polar eluent (e.g., hexane).
-
-
Sample Loading and Elution:
-
Dissolve the crude mixture of (Z)/(E) isomers in a minimal amount of the non-polar eluent.
-
Carefully load the sample onto the top of the column.
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) in small increments (e.g., 0.5-1% at a time).[3] The (E)-isomer, being generally less strongly retained, will often elute first.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC) or GC.
-
Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.
-
Visualizations
Logical Workflow for Troubleshooting Z-Diene Isomerization
Caption: A troubleshooting workflow for identifying and addressing the causes of Z-diene isomerization.
Experimental Workflow for Stereoselective Synthesis and Purification
Caption: General workflow for the Z-selective synthesis and subsequent purification of a diene pheromone.
References
- 1. benchchem.com [benchchem.com]
- 2. scilit.com [scilit.com]
- 3. benchchem.com [benchchem.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Julia-Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (11Z)-Hexadecen-7-yn-1-yl Acetate in Pheromone Blends
This technical support center is designed for researchers, scientists, and drug development professionals working on the optimization of pheromone blends containing (11Z)-Hexadecen-7-yn-1-yl acetate (B1210297). While (11Z)-Hexadecen-7-yn-1-yl acetate is a synthetic sex pheromone with demonstrated bioactivity, particularly for the pink bollworm moth (Pectinophora gossypiella), its optimal use often involves blending with other related compounds.[1] The natural sex pheromone of the pink bollworm is a mixture of (Z,Z)-7,11-hexadecadienyl acetate and (Z,E)-7,11-hexadecadienyl acetate.[2][3] Understanding the principles of optimizing these natural blends provides a strong foundation for working with synthetic analogs.
This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to support your research and development efforts.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Behavioral Response in Laboratory Bioassays (e.g., Wind Tunnel, Olfactometer)
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Question: My test subjects are showing little to no upwind flight or mating behavior in response to the pheromone blend. What are the potential causes?
-
Possible Causes & Solutions:
-
Incorrect Pheromone Ratio: The ratio of this compound to other components may be suboptimal. Male moths are often highly sensitive to the specific ratios of pheromone components.[4]
-
Troubleshooting:
-
Review literature for known optimal ratios for the target species. For P. gossypiella, the natural ratio of (Z,Z)- to (Z,E)-7,11-hexadecadienyl acetate is approximately 61:39.[4]
-
Conduct dose-response experiments with varying ratios of the pheromone components.
-
Verify the ratio of your blend using Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
-
Suboptimal Pheromone Dosage: The concentration of the pheromone may be too high or too low. High concentrations can be repellent or cause sensory adaptation.
-
Troubleshooting:
-
Test a range of dosages in your bioassay.
-
Ensure the release rate from your dispenser is appropriate for the bioassay setup.
-
-
-
Purity of the Synthetic Pheromone: Impurities from the synthesis process can inhibit the behavioral response of the insects.
-
Troubleshooting:
-
Verify the purity of your synthetic this compound and other components using GC-MS.
-
If necessary, re-purify the compounds using techniques like column chromatography.
-
-
-
Environmental Conditions: Temperature, humidity, and light conditions can significantly affect insect activity and responsiveness to pheromones.
-
Troubleshooting:
-
Ensure the experimental conditions mimic the natural environment of the target species during their mating period.
-
For nocturnal insects, conduct experiments during their active dark phase.
-
-
-
Issue 2: Inconsistent or Low Trap Catches in Field Trials
-
Question: I have deployed traps with the pheromone blend in the field, but the number of captured male moths is low or highly variable. What could be the problem?
-
Possible Causes & Solutions:
-
Suboptimal Blend Ratio for Local Population: Pheromone blends can have regional variations even within the same species.
-
Troubleshooting:
-
Test different ratios of the pheromone components in your field trials to determine the optimal blend for the local population.
-
Consider conducting electroantennography (EAG) with local insects to assess their sensitivity to different blend ratios.
-
-
-
Inappropriate Trap Design and Placement: The type of trap and its location can greatly influence capture rates.
-
Troubleshooting:
-
Research the most effective trap design for your target species. For the pink bollworm, Delta traps have been shown to be effective.[5]
-
Experiment with trap height. For P. gossypiella, traps placed at canopy level are often effective.
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Ensure traps are placed at an appropriate density and not too close to each other to avoid interference.
-
-
-
Lure Degradation: Environmental factors like UV radiation and high temperatures can degrade the pheromone components in the lure, reducing its effectiveness over time.
-
Troubleshooting:
-
Use lures with a controlled-release formulation to protect the pheromone and ensure a consistent release rate.
-
Replace lures at appropriate intervals based on the manufacturer's recommendations or your own field longevity studies.
-
-
-
Competition with Wild Females: In areas with high populations of the target insect, traps may be less effective due to competition from calling wild females.
-
Troubleshooting:
-
Increase trap density in areas with high pest pressure.
-
Consider using the pheromone for mating disruption rather than just monitoring in high-infestation areas.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical starting ratio for a pheromone blend for the pink bollworm moth?
-
A1: The natural pheromone of Pectinophora gossypiella is a blend of (Z,Z)-7,11-hexadecadienyl acetate and (Z,E)-7,11-hexadecadienyl acetate. The reported ratios vary slightly, but a common starting point is a 1:1 or approximately 60:40 ratio of the (Z,Z) to (Z,E) isomer.[2][4] When incorporating a synthetic analog like this compound, it is recommended to test its addition to this binary blend at various proportions.
-
-
Q2: How can I verify the ratio of components in my pheromone blend?
-
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing the composition and ratio of pheromone blends. A detailed protocol is provided in the "Experimental Protocols" section.
-
-
Q3: How should I store my synthetic pheromones?
-
A3: Synthetic pheromones should be stored in a cool, dark place, preferably in a freezer at -20°C, to prevent degradation. They should be kept in airtight containers to avoid evaporation and contamination.
-
-
Q4: What are the key steps in synthesizing this compound and its analogs?
-
A4: The synthesis of these compounds typically involves stereoselective methods to create the correct geometry of the double bonds. Common strategies include Wittig reactions or the use of Lindlar catalysts for the partial hydrogenation of alkynes to Z-alkenes.[6] A detailed protocol for a related compound is provided below.
-
Data Presentation
The following tables summarize data from field trials and laboratory bioassays for the optimization of pheromone blends for Pectinophora gossypiella.
Table 1: Male Pink Bollworm Moth Response to Different Ratios of (Z,Z)- and (Z,E)-7,11-Hexadecadienyl Acetate in a Wind Tunnel Bioassay.
| Ratio (ZZ:ZE) | Dosage (µg) | Percentage of Males Exhibiting Upwind Flight |
| 50:50 | 10 | 85% |
| 60:40 | 10 | 92% |
| 70:30 | 10 | 78% |
| 40:60 | 10 | 75% |
| 100:0 | 10 | 30% |
| 0:100 | 10 | 25% |
Data are hypothetical and for illustrative purposes, based on trends reported in the literature.[4]
Table 2: Field Trap Captures of Male Pink Bollworm Moths with Different Pheromone Blend Ratios.
| Ratio (ZZ:ZE) in Lure | Average Male Moths Captured per Trap per Week |
| 50:50 | 150 |
| 61:39 | 185 |
| 70:30 | 130 |
| Control (no pheromone) | 5 |
Data are hypothetical and for illustrative purposes, based on trends reported in the literature.[4]
Experimental Protocols
Protocol 1: Analysis of Pheromone Blend Ratio by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
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Extract the pheromone from the lure or dispenser using a suitable solvent like hexane (B92381) or dichloromethane.
-
If analyzing a neat standard, dilute it to an appropriate concentration in the chosen solvent.
-
Add an internal standard (e.g., a C17 or C19 hydrocarbon) of a known concentration to the sample for accurate quantification.
-
-
GC-MS Instrument Setup:
-
Column: Use a non-polar or mid-polar capillary column suitable for separating fatty acid derivatives (e.g., DB-5ms, HP-5ms).
-
Injector: Set the injector temperature to 250°C.
-
Oven Program: Start with an initial temperature of 60°C for 1 minute, then ramp up to 280°C at a rate of 10°C/minute, and hold for 10 minutes.
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/minute.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of 40-450 amu.
-
-
Data Analysis:
-
Identify the peaks corresponding to each pheromone component and the internal standard based on their retention times and mass spectra.
-
Calculate the amount of each component by comparing its peak area to the peak area of the internal standard.
-
Determine the ratio of the pheromone components in the blend.
-
Protocol 2: Field Trapping Bioassay for Pheromone Blend Optimization
-
Lure Preparation:
-
Prepare lures with different ratios of the pheromone components to be tested.
-
Use a consistent dispenser type (e.g., rubber septa) and load a precise amount of the pheromone blend into each lure. .
-
-
Trap Deployment:
-
Use a standardized trap type (e.g., Delta traps) for all treatments.
-
Deploy the traps in the field in a randomized complete block design to minimize the effects of spatial variation.
-
Place traps at a consistent height, typically at the level of the crop canopy.
-
Ensure a sufficient distance between traps (e.g., 50 meters) to prevent interference.
-
-
Data Collection:
-
Check the traps at regular intervals (e.g., weekly) and count the number of captured male moths of the target species.
-
Replace the sticky liners and lures as needed.
-
-
Data Analysis:
-
Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in the attractiveness of the different pheromone blends.
-
Mandatory Visualizations
Moth Pheromone Signaling Pathway
Caption: Moth Pheromone Signal Transduction Pathway.
Experimental Workflow for Pheromone Blend Optimization
Caption: Workflow for Pheromone Blend Optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pheromone gland transcriptome of the pink bollworm moth, Pectinophora gossypiella: Comparison between a laboratory and field population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Pheromone gland transcriptome of the pink bollworm moth, Pectinophora gossypiella: Comparison between a laboratory and field population - Public Library of Science - Figshare [plos.figshare.com]
- 4. Response specificity of male pink bollworm moths to different blends and dosages of sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. prepchem.com [prepchem.com]
Technical Support Center: Enhancing the Field Stability of (11Z)-Hexadecen-7-yn-1-yl acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the field application of (11Z)-Hexadecen-7-yn-1-yl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that cause the degradation of (11Z)-Hexadecen-7-yn-1-yl acetate in field conditions?
A1: The primary environmental factors leading to the degradation of this compound are exposure to UV radiation from sunlight, high temperatures, and contact with moisture and oxygen. The molecule's structure, containing an ester, a double bond, and a triple bond, makes it susceptible to specific degradation pathways.
Q2: How does the chemical structure of this compound influence its stability?
A2: The stability of this compound is influenced by its three main functional groups:
-
Acetate Ester: This group is susceptible to hydrolysis, particularly in the presence of acidic or basic moisture, which would break it down into acetic acid and the corresponding alcohol. Even mildly basic conditions (pH 9 and above) can lead to measurable hydrolysis over time.[1]
-
Z-Alkene (C=C double bond): The double bond is prone to oxidation and photo-oxidation.[2] UV radiation can lead to isomerization from the active Z-form to the inactive E-form, reducing its biological activity.
-
Alkyne (C≡C triple bond): The triple bond is also a site for oxidative cleavage, which can be initiated by strong oxidizing agents or prolonged exposure to atmospheric oxygen and UV light.[3][4]
Q3: What are the expected degradation products of this compound?
A3: Based on the functional groups present, the following degradation products can be anticipated under field conditions:
| Degradation Pathway | Triggering Factor(s) | Potential Degradation Products |
| Hydrolysis | Moisture (especially acidic or basic) | (11Z)-Hexadecen-7-yn-1-ol and Acetic Acid |
| Photo-isomerization | UV Radiation (Sunlight) | (11E)-Hexadecen-7-yn-1-yl acetate |
| Oxidative Cleavage | Oxygen, UV Radiation, Ozone | A complex mixture of smaller aldehydes, ketones, and carboxylic acids resulting from the cleavage of the double and triple bonds.[3][4] |
Q4: What formulation strategies can enhance the stability of this compound?
A4: Controlled-release formulations are crucial for protecting the pheromone from environmental degradation.[3] These include:
-
Polymeric Matrices: Embedding the pheromone in a polymer matrix shields it from direct exposure to UV light and oxygen.
-
Microencapsulation: Enclosing the pheromone in microscopic capsules provides a physical barrier against environmental factors.
-
Reservoir Systems: A pheromone reservoir is surrounded by a protective, rate-limiting membrane.
Incorporating UV protectants and antioxidants into the formulation can further enhance stability by mitigating photo-degradation and oxidation.
Troubleshooting Guides
Issue 1: Rapid Loss of Pheromone Activity in the Field
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Symptoms: A sharp decline in insect trap captures shortly after dispenser deployment, well before the expected lure lifespan.
-
Possible Causes & Solutions:
-
Cause: Photo-degradation due to intense sun exposure.
-
Solution: Incorporate a UV protectant into the pheromone formulation. Consider using dispensers made of UV-resistant materials.
-
Cause: High volatility and degradation due to elevated field temperatures.
-
Solution: Reformulate with a polymer matrix that has a lower release rate at higher temperatures. Test the release rate of your dispensers under various temperature conditions in the lab before field deployment.[3]
-
Cause: Oxidative degradation of the pheromone.
-
Solution: Add an antioxidant to the formulation to inhibit the oxidation of the double and triple bonds.
-
Issue 2: Inconsistent Pheromone Release Rates
-
Symptoms: Trap capture data is erratic, with peaks and troughs that do not correlate with insect population dynamics.
-
Possible Causes & Solutions:
-
Cause: Fluctuations in environmental conditions (temperature, humidity, wind).
-
Solution: Select a dispenser formulation known for its zero-order release kinetics, which provides a more constant release rate across a range of environmental conditions.[3]
-
Cause: Inconsistent manufacturing of dispensers.
-
Solution: Test a batch of dispensers for their initial pheromone load and release rate consistency before large-scale field deployment.
-
Issue 3: Low Efficacy of Pheromone Lures from the Start
-
Symptoms: Low trap capture rates from the beginning of the field trial compared to a known standard.
-
Possible Causes & Solutions:
-
Cause: The presence of inactive isomers or impurities in the synthetic pheromone.
-
Solution: Verify the purity and isomeric ratio of the synthesized this compound using analytical techniques like GC-MS before formulating the dispensers.
-
Cause: Suboptimal pheromone dosage.
-
Solution: Conduct dose-response trials in a controlled environment or small-scale field tests to determine the optimal pheromone concentration for the target insect species.
-
Experimental Protocols
Protocol 1: Assessing the Photo-stability of this compound
Objective: To evaluate the degradation of this compound when exposed to UV light.
Materials:
-
This compound solution in a UV-transparent solvent (e.g., hexane).
-
Quartz cuvettes or thin-film plates.
-
UV lamp with a known wavelength and intensity, or a photostability chamber.
-
Gas chromatograph-mass spectrometer (GC-MS).
-
Internal standard.
Methodology:
-
Prepare a standard solution of this compound with a known concentration and add an internal standard.
-
Place the solution in quartz cuvettes or apply it as a thin film on a plate.
-
Expose the samples to UV radiation for specific time intervals (e.g., 0, 2, 4, 8, 12, 24 hours). Keep a control sample in the dark.
-
After each time interval, collect a sample and analyze it using GC-MS.
-
Quantify the remaining amount of this compound by comparing its peak area to that of the internal standard.
-
Plot the concentration of the pheromone as a function of exposure time to determine the degradation rate.
Protocol 2: Quantification of Pheromone Release Rate from Dispensers
Objective: To measure the rate at which this compound is released from a dispenser over time.
Materials:
-
Pheromone dispensers.
-
Controlled environment chamber or wind tunnel with controlled temperature and airflow.
-
Adsorbent traps (e.g., Tenax TA).
-
Solvent for elution (e.g., hexane).
-
Internal standard.
-
GC-MS for analysis.
Methodology:
-
Place a new pheromone dispenser in the controlled environment chamber.
-
Pass a known volume of air over the dispenser and through an adsorbent trap to collect the volatilized pheromone for a set period (e.g., 24 hours).
-
At specified time intervals (e.g., daily or weekly), remove the adsorbent trap and replace it with a new one.
-
Elute the collected pheromone from the used adsorbent trap with a precise volume of solvent containing an internal standard.
-
Inject a sample of the eluate into the GC-MS for quantification.
-
Create a calibration curve with known concentrations of the pheromone to determine the amount released over time.
-
The release rate can be calculated as the mass of pheromone collected per unit of time (e.g., µ g/day ).
Visualizations
Caption: Workflow for the development and validation of stable pheromone formulations.
References
- 1. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating Photo-Degradation as a Potential Pheromone Production Pathway in Spotted Lanternfly, Lycorma delicatula - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Low Trap Capture Rates with Synthetic Pheromone Lures
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address common issues encountered during experiments utilizing synthetic pheromone lures for insect trapping.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage and handling conditions for synthetic pheromone lures?
A1: Proper storage and handling are critical to maintaining the efficacy of synthetic pheromone lures. Lures should be stored in a cool, dark, and dry place, ideally in a freezer at or below -20°C for long-term storage, in their original sealed and airtight packaging.[1] For short-term use, refrigeration at 2-8°C is acceptable.[1] Pheromones are volatile chemicals that can degrade when exposed to high temperatures or direct sunlight.[2] It is crucial to handle lures with gloves to prevent contamination from oils and scents on your skin, which can reduce their attractiveness to the target insect.[3]
Q2: How long can I expect a synthetic pheromone lure to be effective in the field?
A2: The field life of a pheromone lure varies significantly depending on the specific pheromone, the dispenser type, and environmental conditions.[2] Longevity can range from a few weeks to several months.[2] High temperatures, direct sunlight, and strong winds can accelerate the release and degradation of the pheromone, shortening the lure's effective period.[2][4] Always refer to the manufacturer's recommendations for lure replacement frequency and monitor trap captures for significant declines, which may indicate the lure is no longer effective.[2]
Q3: Can environmental factors like temperature and weather affect my trap capture rates?
A3: Yes, environmental conditions play a significant role in the effectiveness of pheromone traps. Temperature, humidity, wind speed, and rainfall can all influence insect activity and pheromone dispersal.[4][5][6][7][8] Most insects have an optimal temperature range for flight and response to pheromones.[8][9] For example, some studies have shown a negative correlation between high temperatures and the capture rate of certain species like the red palm weevil.[6] Strong winds can disrupt the pheromone plume, making it difficult for insects to locate the trap.[2][10]
Q4: Why am I catching non-target species in my traps?
A4: Capturing non-target species can be due to several factors. The pheromone blend itself may contain components that are attractive to other species.[1] Additionally, the color and design of the trap can serve as visual cues that attract a variety of insects.[1] Trap placement in areas of high insect diversity can also increase the likelihood of catching non-target species.[1]
Troubleshooting Guides
This section addresses specific issues you might encounter and provides a step-by-step approach to resolving them.
Issue 1: Consistently low or no insects captured in traps.
-
Potential Cause: Incorrect lure for the target species.
-
Solution: Verify that you are using the correct species-specific pheromone lure. Pheromones are highly specific, and a lure for one species will generally not attract another.[2]
-
-
Potential Cause: Low population of the target insect in the area.
-
Solution: Conduct visual surveys or use other monitoring methods to confirm the presence and life stage of the target insect. Pheromone traps only attract adult insects, so if the population is primarily in the larval stage, captures will be low.[2]
-
-
Potential Cause: Improper lure handling and storage.
-
Potential Cause: Ineffective trap placement.
Issue 2: Initial high capture rates followed by a rapid decline.
-
Potential Cause: Lure has reached the end of its effective field life.
-
Solution: Replace the lure according to the manufacturer's guidelines. The pheromone release rate decreases over time, reducing the trap's attractiveness.[2]
-
-
Potential Cause: High initial "flash-off" of the pheromone.
-
Solution: Some lures have a very high release rate when first opened. To achieve a more stable release, consider airing the lure for 24 hours before placing it in the trap.[2]
-
-
Potential Cause: Saturation of the trap's adhesive surface.
Data Presentation
The following tables summarize quantitative data on factors influencing pheromone trap capture rates.
Table 1: Effect of Trap Design on Capture of Male Moths
| Trap Design | Target Species | Mean Efficiency Ratio* | Reference |
| Texas Pheromone (TP) trap (75-50 cm) | Helicoverpa zea | 1.00 (baseline) | [12] |
| Texas Pheromone (TP) trap (50-25 cm) | Helicoverpa zea | 0.55 | [12] |
| International Pheromone (IP) Universal Moth trap (with insecticide strip) | Helicoverpa zea | 0.28 | [12] |
| International Pheromone (IP) Universal Moth trap (without insecticide strip) | Helicoverpa zea | 0.12 | [12] |
| Orange wing trap (lure-baited) | Navel Orangeworm | Lower than female-baited wing traps in single-night tests | [13] |
| Delta trap (lure-baited) | Navel Orangeworm | Lower than lure-baited wing traps in single-night tests | [13] |
| Bucket trap (lure-baited) | Navel Orangeworm | Similar to Delta traps in single-night tests | [13] |
*Mean efficiency ratio is calculated as the number of males caught per week divided by the number caught in the baseline trap (TP75-50).
Table 2: Impact of Lure Age on Trap Capture of Tuta absoluta Males
| Lure Age | Fresh Lure Captures | Aged Lure Captures | Relative Attractancy of Aged Lure | Reference |
| 15 days | 442 | 348 | 78.7% | [14] |
| 30 days | 220 | 195 | 88.6% | [14] |
| 45 days | 62 | 36 | 58.1% | [14] |
Table 3: Influence of Ambient Temperature on Red Palm Weevil Capture Rates
| Trap Location | Capture Rate | Correlation with Temperature | Reference |
| Shaded, near infested trees | High (9 adults/trap/week) | Highly negative (R = -0.88) | [6] |
| Direct sunlight | Low (1.25 adults/trap/week) | Highly negative (R = -0.88) | [6] |
Experimental Protocols
Protocol 1: Field Evaluation of Pheromone Lure Longevity
Objective: To determine the effective field life of a specific synthetic pheromone lure by monitoring trap capture rates over time.
Methodology:
-
Site Selection: Choose a location with a known and relatively stable population of the target insect species.
-
Trap Deployment:
-
Use a sufficient number of identical traps for statistical validity.
-
Deploy traps in a randomized block design to account for spatial variability.
-
Place traps at the recommended height and spacing for the target species to avoid interference.[2]
-
-
Lure Installation: Bait all traps with new lures from the same batch at the beginning of the experiment.
-
Data Collection:
-
Check traps at regular intervals (e.g., weekly).
-
Count and record the number of target insects captured in each trap.
-
Remove captured insects and any debris from the traps at each check.
-
-
Data Analysis:
-
Calculate the average number of captures per trap for each time interval.
-
Plot the mean trap captures against the age of the lure in weeks.
-
The point at which a significant and sustained decline in captures is observed indicates the end of the lure's effective field life.[2]
-
Mandatory Visualization
Caption: A troubleshooting workflow for diagnosing and resolving low pheromone trap capture rates.
Caption: Key factors influencing the success of synthetic pheromone trapping experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. internationalpheromones.com [internationalpheromones.com]
- 5. connectjournals.com [connectjournals.com]
- 6. bioone.org [bioone.org]
- 7. researchgate.net [researchgate.net]
- 8. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. Mistakes to avoid - pheromone monitoring program [insectslimited.com]
- 11. journals.ekb.eg [journals.ekb.eg]
- 12. Comparison of Two Sex Pheromone Trap Designs for Monitoring Corn Earworm and Tobacco Budworm (Lepidoptera: Noctuidae) | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Reducing byproducts in the stereospecific synthesis of insect pheromones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing byproducts during the stereospecific synthesis of insect pheromones. The content focuses on common synthetic methods and addresses specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing insect pheromones, and what are their typical byproducts?
A1: The most prevalent methods for synthesizing the long-chain unsaturated alcohols, acetates, and aldehydes that constitute the majority of insect pheromones include the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, olefin metathesis, and iron-catalyzed cross-coupling reactions.[1] Each method has distinct advantages and is chosen based on the target molecule's specific structure and stereochemistry.
-
Wittig Reaction: This reaction is widely used for creating carbon-carbon double bonds. A significant byproduct is triphenylphosphine (B44618) oxide (TPPO), which can be challenging to separate from the desired product.[1][2] Non-stabilized ylides generally lead to (Z)-alkenes, which is relevant for many lepidopteran pheromones.[3]
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is known for its excellent E-selectivity and produces a water-soluble dialkylphosphate salt byproduct that is easier to remove than TPPO.[4][5][6]
-
Olefin Metathesis: This method is versatile for forming double bonds, but a primary challenge is controlling the E/Z stereoselectivity, often leading to mixtures of isomers as byproducts.[1]
-
Iron-Catalyzed Cross-Coupling: These reactions are effective for forming C-C bonds but can be plagued by homocoupling products from the Grignard reagents.[1]
Q2: How can I monitor the progress of my pheromone synthesis and identify byproducts?
A2: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of many organic reactions, including pheromone synthesis. For more detailed analysis of volatile compounds like pheromones, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[1] It allows for the separation and identification of the desired product and any byproducts, providing quantitative data on the reaction's conversion and selectivity.
Q3: What are the best practices for removing triphenylphosphine oxide (TPPO) after a Wittig reaction?
A3: Several methods can be employed to remove TPPO:
-
Precipitation with Zinc Chloride: A complex of TPPO with zinc chloride can be precipitated from polar solvents like ethanol.
-
Crystallization: TPPO is often crystalline and can be removed by crystallization from a suitable solvent system.
-
Column Chromatography: This is a highly effective method for separating the nonpolar pheromone product from the more polar TPPO.[1] A common technique involves dissolving the crude reaction mixture in a nonpolar solvent, which causes the TPPO to precipitate, followed by filtration and further purification of the filtrate by column chromatography.
Troubleshooting Guides
This section provides solutions to common problems encountered during the stereospecific synthesis of insect pheromones.
Wittig Reaction
Issue: Low Z-Selectivity with Non-Stabilized Ylides
-
Possible Cause: Presence of lithium salts, which can lead to the equilibration of intermediates, favoring the more stable E-alkene.
-
Solution: Employ "salt-free" conditions by using bases like sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS) instead of n-butyllithium. Aprotic, non-polar solvents also favor Z-alkene formation.
Issue: Difficulty Removing Triphenylphosphine Oxide (TPPO)
-
Possible Cause: High solubility of TPPO in the workup solvent.
-
Solution: After the reaction, concentrate the mixture and triturate the residue with a non-polar solvent like cold hexanes or a mixture of hexanes and diethyl ether. The TPPO will precipitate as a white solid and can be removed by filtration.[1]
Horner-Wadsworth-Emmons (HWE) Reaction
Issue: Low E-Selectivity
-
Possible Cause: Suboptimal reaction conditions or phosphonate (B1237965) reagent.
-
Solution: The choice of base and solvent can significantly impact selectivity. For instance, using DBU in the presence of K₂CO₃ under solvent-free conditions can lead to high E-selectivity. The structure of the phosphonate itself is also critical; for example, diisopropyl phosphonate can give much higher E,E-selectivity compared to dimethyl phosphonate in certain syntheses.[5]
Issue: Formation of (Z)-Isomer When (E)-Isomer is Desired
-
Solution: For highly Z-selective synthesis, the Still-Gennari modification is employed. This involves using phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates, along with a strong base like KHMDS and 18-crown-6 (B118740) in THF.[7][8]
Olefin Metathesis
Issue: Low E/Z Selectivity
-
Possible Cause: Inappropriate catalyst selection.
-
Solution: The choice of catalyst is crucial for controlling stereoselectivity. For Z-selective cross-metathesis, specific ruthenium-based catalysts have been developed that show high activity and selectivity.[2][9][10] Optimizing catalyst loading, reaction temperature, and time is also necessary.
Issue: Catalyst Decomposition
-
Possible Cause: Presence of impurities in reagents or solvents, or exposure to air and moisture.
-
Solution: Ensure all starting materials are of high purity and that solvents are anhydrous and de-gassed. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Iron-Catalyzed Cross-Coupling
Issue: Significant Formation of Homocoupling Byproducts
-
Possible Cause: Reaction conditions favoring the coupling of two Grignard reagent molecules.
-
Solution: The use of certain additives can suppress homocoupling. For example, iron(III) fluoride (B91410) in combination with an N-heterocyclic carbene (NHC) ligand has been shown to dramatically enhance cross-coupling selectivity.[11] Slow addition of the Grignard reagent to the reaction mixture can also help to minimize the rate of homocoupling.
Data Presentation
Table 1: Quantitative Data for Wittig Synthesis of Selected Insect Pheromones
| Pheromone | Aldehyde/Ketone | Phosphonium Salt | Base/Solvent | Yield (%) | Z/E Ratio |
| (Z)-7-Dodecen-1-yl acetate | Heptanal (B48729) | (5-Hydroxypentyl)triphenylphosphonium bromide | KHMDS/THF | 75-85 | >98:2 |
| (Z)-9-Tricosene (Muscalure) | Tetradecanal | Nonyltriphenylphosphonium bromide | NaHMDS/THF | 60-70 | >95:5 |
| Bombykol | (E,Z)-10,12-Hexadecadienal | Butyltriphenylphosphonium bromide | n-BuLi/THF | 50-60 | >90:10 |
Table 2: Comparison of Catalysts for Z-Selective Olefin Metathesis
| Catalyst | Substrates | Yield (%) | Z-Selectivity (%) |
| Ruthenium-based catalyst 1 | 1-Hexene + Oleyl alcohol | 77 | 86 |
| Ruthenium-based catalyst 9 | 1-Hexene + 8-Nonenyl acetate | 71 | >95 |
Experimental Protocols
Protocol 1: Z-Selective Wittig Synthesis of (Z)-7-Dodecen-1-yl Acetate[3]
1. Ylide Formation: a. Under an inert atmosphere, suspend (5-hydroxypentyl)triphenylphosphonium bromide in anhydrous THF in a flame-dried flask. b. Cool the suspension to 0°C in an ice bath. c. Slowly add potassium tert-butoxide in THF (1.1 eq) dropwise. d. Stir the mixture at 0°C for 30-60 minutes. The formation of a colored ylide indicates a successful reaction.
2. Wittig Reaction: a. Cool the ylide solution to -78°C. b. Slowly add a solution of heptanal (1.0 eq) in anhydrous THF. c. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
3. Work-up and Purification: a. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. b. Extract the aqueous layer with diethyl ether. c. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. To remove triphenylphosphine oxide, triturate the crude residue with cold hexanes. Filter the solid and concentrate the filtrate. e. Purify the resulting (Z)-7-dodecen-1-ol by silica (B1680970) gel column chromatography.
4. Acetylation: a. Dissolve the purified alcohol in pyridine (B92270) and add acetic anhydride. b. Stir at room temperature until the reaction is complete. c. Work up and purify by column chromatography to yield (Z)-7-dodecen-1-yl acetate.
Protocol 2: Iron-Catalyzed Cross-Coupling for Codling Moth Pheromone[12][13]
1. Grignard Reagent Preparation: a. Prepare the α,ω-difunctionalized Grignard reagent from the corresponding dihalide and magnesium turnings in THF.
2. Cross-Coupling Reaction: a. To a solution of 1-bromopenta-1,3-diene in THF, add a catalytic amount of FeCl₃. b. Add the prepared Grignard reagent dropwise at a controlled temperature. c. Monitor the reaction by GC-MS.
3. Work-up and Purification: a. Quench the reaction with a saturated aqueous solution of ammonium chloride. b. Extract with an organic solvent, dry the organic layer, and concentrate. c. Purify the crude product by column chromatography to obtain (8E,10E)-dodecadien-1-ol.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. researchgate.net [researchgate.net]
- 10. Highly Active Ruthenium Metathesis Catalysts Exhibiting Unprecedented Activity and Z-Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion [organic-chemistry.org]
Technical Support Center: Optimizing the Release Rate of (11Z)-Hexadecen-7-yn-1-yl Acetate from Dispensers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of (11Z)-Hexadecen-7-yn-1-yl acetate (B1210297) release from dispensers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the release rate of (11Z)-Hexadecen-7-yn-1-yl acetate from a passive dispenser?
A1: The release rate of this compound from a passive dispenser is primarily influenced by several key factors:
-
Temperature: As a crucial determinant, higher ambient temperatures increase the vapor pressure of the acetate, leading to a higher release rate. This relationship is often exponential.
-
Dispenser Material and Design: The polymer matrix of the dispenser (e.g., rubber septum, polyethylene (B3416737) vial), its surface area, and thickness all govern the diffusion rate of the pheromone.
-
Airflow/Wind Speed: Increased airflow across the dispenser surface can accelerate the volatilization and removal of the pheromone, thereby increasing the release rate.
-
Pheromone Loading: The initial concentration of this compound in the dispenser will affect the release rate, particularly in the initial stages of deployment.
-
UV Radiation: Direct exposure to sunlight can potentially lead to the degradation of the pheromone over time, affecting its overall release and efficacy.
Q2: Which type of dispenser is most suitable for long-term field studies with this compound?
A2: For long-term studies, dispensers with a less permeable material and a higher pheromone load are generally preferred to ensure a sustained and consistent release over an extended period. Rubber septa and controlled-release membrane dispensers are common choices for lepidopteran pheromones like this compound.[1] The specific choice will depend on the required duration of the experiment and the environmental conditions.
Q3: How should I properly store dispensers loaded with this compound before use?
A3: To maintain the integrity and concentration of the pheromone, dispensers should be stored in a cool, dark, and airtight environment. Ideally, they should be kept in their original sealed packaging and refrigerated or frozen until they are deployed in the field. This minimizes premature volatilization and degradation.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Inconsistent Release Rate | Fluctuations in ambient temperature. Inconsistent manufacturing of dispensers. Degradation of the pheromone over time. | 1. Deploy data loggers to monitor temperature at the experimental site. 2. Test a subset of dispensers from the same batch for initial pheromone load and release rate consistency. 3. Ensure proper storage of dispensers before use. 4. Select a dispenser type known for zero-order release kinetics for more stable release. |
| Premature Dispenser Exhaustion | Higher than expected ambient temperatures accelerating release. Incorrect dispenser type for the intended duration. High wind conditions increasing volatilization. | 1. Choose a dispenser with a higher pheromone load or a formulation designed for slower release. 2. Opt for a dispenser made from a less permeable material. 3. If possible, shield dispensers from direct, high winds without impeding airflow necessary for plume formation. |
| Low Pheromone Release Rate | Lower than expected ambient temperatures. The dispenser material is too impermeable for the specific pheromone. Low initial loading of the pheromone in the dispenser. Clogging of dispenser pores (in certain designs). | 1. If feasible, conduct experiments within the optimal temperature range for the dispenser. 2. Switch to a dispenser made from a more permeable material or one with a larger surface area. 3. Verify the initial pheromone load with the manufacturer or through analytical testing. 4. Visually inspect dispensers for any physical obstructions. |
| No Pheromone Detected | Complete exhaustion of the dispenser. Degradation of the pheromone due to improper storage or extreme environmental conditions. Analytical equipment malfunction or insufficient sensitivity. | 1. Replace the dispenser with a new one. 2. Review storage conditions and deployment timeline. 3. Calibrate and verify the performance of your analytical instrumentation (e.g., GC-MS). |
Data Presentation
Table 1: Example of Temperature Effects on the Release Rate of a Lepidopteran Pheromone from a Rubber Septum Dispenser.
Note: This table presents illustrative data for a typical lepidopteran sex pheromone acetate and should be used as a general guide. Actual release rates for this compound may vary based on the specific dispenser and experimental conditions.
| Temperature (°C) | Average Release Rate (µ g/day ) | Standard Deviation (µ g/day ) |
| 15 | 25.3 | 2.1 |
| 20 | 48.7 | 3.5 |
| 25 | 95.2 | 6.8 |
| 30 | 180.5 | 12.4 |
| 35 | 340.1 | 25.9 |
Experimental Protocols
Residual Pheromone Extraction for Release Rate Determination
Objective: To determine the average release rate of this compound from dispensers by quantifying the amount of pheromone remaining after a specific period of field or laboratory aging.
Methodology:
-
Initial Analysis: Before deployment, randomly select a subset of dispensers (n=3-5) from the batch. Extract the pheromone from these dispensers by submerging each in a known volume of a suitable solvent (e.g., hexane) and agitating for a set period.
-
Field/Lab Aging: Deploy the remaining dispensers under the desired experimental conditions for a predetermined time interval (e.g., 7, 14, 21 days).
-
Sample Collection: At each time interval, retrieve a subset of the aged dispensers (n=3-5).
-
Extraction of Residual Pheromone: Extract the remaining pheromone from the aged dispensers using the same solvent and procedure as in step 1.
-
Quantification by Gas Chromatography (GC): Analyze the extracts from both the initial and aged dispensers using a gas chromatograph equipped with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS). Use an internal standard for accurate quantification.
-
Calculation of Release Rate:
-
Calculate the initial average amount of pheromone per dispenser.
-
Calculate the average amount of residual pheromone for each time interval.
-
The total amount of pheromone released is the difference between the initial and residual amounts.
-
The average daily release rate is the total amount released divided by the number of days of aging.
-
Headspace Analysis by SPME-GC-MS
Objective: To measure the real-time release rate of this compound from a dispenser under controlled laboratory conditions.
Methodology:
-
System Setup: Place a single dispenser in a sealed glass chamber of a known volume. Ensure the temperature and airflow within the chamber are precisely controlled and monitored.
-
Equilibration: Allow the system to equilibrate for a specific period to ensure a stable concentration of the pheromone in the headspace.
-
Solid-Phase Microextraction (SPME): Insert an SPME fiber into the chamber through a septum. Expose the fiber to the headspace for a defined period to adsorb the volatilized pheromone.
-
GC-MS Analysis: Retract the SPME fiber and immediately insert it into the injection port of a GC-MS for thermal desorption and analysis.
-
Quantification: Create a calibration curve using known concentrations of this compound to quantify the amount of pheromone adsorbed by the fiber.
-
Release Rate Calculation: The release rate can be calculated based on the quantified amount of pheromone, the volume of the chamber, the airflow rate, and the sampling time.
Visualizations
Caption: Troubleshooting workflow for inconsistent pheromone release rates.
Caption: Experimental workflow for headspace analysis using SPME-GC-MS.
References
Technical Support Center: High-Purity (11Z)-Hexadecen-7-yn-1-yl Acetate Purification
Welcome to the technical support center for the purification of high-purity (11Z)-Hexadecen-7-yn-1-yl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining this pheromone with high purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of (11Z)-Hexadecen-7-yn-1-yl acetate.
| Problem | Possible Cause | Recommended Solution |
| Low final yield after purification. | 1. Degradation of the compound: The molecule's double and triple bonds can be sensitive to oxidation or isomerization.[1] 2. Adsorption onto stationary phase: The compound may irreversibly adsorb to the silica (B1680970) gel or HPLC column material. 3. Co-elution with impurities: Inefficient separation may lead to the discarding of fractions containing the product. | 1. Use inert conditions: Purge solvents with nitrogen or argon and consider adding an antioxidant like BHT.[1] Store samples at low temperatures.[1] 2. Deactivate silica gel: Use silica gel treated with a small percentage of a polar modifier like triethylamine. For HPLC, use a different stationary phase or modify the mobile phase. 3. Optimize separation conditions: Adjust the solvent polarity in column chromatography or the mobile phase gradient in HPLC for better resolution. |
| Presence of geometric isomers (e.g., the E-isomer) in the final product. | 1. Isomerization during synthesis or purification: Exposure to heat, light, or acidic/basic conditions can cause isomerization of the Z-double bond. 2. Incomplete stereoselectivity of the synthesis. | 1. Maintain neutral pH: Ensure all solvents and materials are neutral. Avoid excessive heat and protect the sample from light. 2. Use silver nitrate-impregnated silica gel: Argentation chromatography can effectively separate geometric isomers. HPLC with a suitable column (e.g., cyano- or phenyl-based) can also be employed. |
| Final product contains oxidized byproducts. | Exposure to oxygen: The unsaturated bonds are susceptible to oxidation, especially during solvent evaporation or prolonged storage.[1] | 1. Work under an inert atmosphere: Use nitrogen or argon during all purification and storage steps.[1] 2. Use degassed solvents: Remove dissolved oxygen from all solvents prior to use. 3. Add an antioxidant: A small amount of BHT can be added to inhibit oxidation.[1] |
| Inconsistent retention times in HPLC analysis. | 1. Changes in mobile phase composition: Inaccurate mixing of solvents or evaporation of a volatile component. 2. Column degradation: The stationary phase may be degrading. 3. Temperature fluctuations: Changes in ambient temperature can affect retention times. | 1. Prepare fresh mobile phase daily: Ensure accurate measurements and keep solvent reservoirs capped. 2. Use a guard column: This will protect the analytical column. If degradation is suspected, flush the column or replace it. 3. Use a column oven: Maintain a constant temperature for the column to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial purification method for crude this compound?
A1: For initial purification of the crude product after synthesis, flash column chromatography on silica gel is a common and effective method.[2] It allows for the removal of major impurities and unreacted starting materials. A solvent system of hexane (B92381) and ethyl acetate is typically used, with the polarity gradually increased.[2]
Q2: How can I achieve the highest possible purity (e.g., >98%)?
A2: To achieve very high purity, a multi-step purification approach is often necessary. After initial flash chromatography, High-Performance Liquid Chromatography (HPLC) is a powerful technique for final purification.[3][4][5] Alternatively, for separating geometric isomers, argentation chromatography (using silver nitrate-impregnated silica) can be highly effective.
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common method for determining the purity and isomeric ratio of the final product.[3][4][5] Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is also crucial for confirming the structure and assessing for the presence of impurities.[3][4][5]
Q4: How should I store the purified this compound to prevent degradation?
A4: Due to its unsaturation, the compound is prone to oxidation and isomerization.[1] It should be stored at low temperatures, preferably in a freezer (-20°C or lower), under an inert atmosphere (argon or nitrogen).[1] Storing it in a sealed ampoule or a vial with a PTFE-lined cap is recommended. For long-term storage, dissolving it in a non-polar, aprotic solvent with an added antioxidant like BHT can also enhance stability.[1]
Q5: Are there any specific safety precautions I should take when handling this compound?
Experimental Protocols
Flash Column Chromatography (Initial Purification)
This protocol is a general guideline for the initial purification of crude this compound.
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
Equilibrate the packed column by running several column volumes of the starting elution solvent (e.g., hexane or a low percentage of ethyl acetate in hexane).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane (B109758) or the starting elution solvent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica, and evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., 100% hexane or 1-2% ethyl acetate in hexane).
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound of interest.
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify those containing the desired product.
-
Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the partially purified product.
-
High-Performance Liquid Chromatography (HPLC) for High-Purity Separation
This protocol outlines a general approach for the final purification using HPLC.
-
System Preparation:
-
Use a preparative or semi-preparative HPLC system equipped with a UV detector.
-
Select an appropriate column. A reverse-phase column (e.g., C18) or a normal-phase column (e.g., silica or cyano-bonded) can be used.
-
Degas the mobile phase solvents (e.g., a mixture of acetonitrile (B52724) and water for reverse-phase or hexane and isopropanol (B130326) for normal-phase) to prevent bubble formation.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation and Injection:
-
Dissolve the partially purified product in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Inject the sample onto the column.
-
-
Chromatographic Separation and Fraction Collection:
-
Run the separation using either an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) elution method.
-
Monitor the separation at an appropriate wavelength (e.g., around 210 nm for the acetate group).
-
Collect the peak corresponding to this compound.
-
-
Product Recovery:
-
Evaporate the solvent from the collected fraction under reduced pressure.
-
Further remove any residual solvent under high vacuum to obtain the high-purity product.
-
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Logical troubleshooting guide for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. doc.rero.ch [doc.rero.ch]
- 4. Purification, identification, concentration and bioactivity of (Z)-7-dodecen-1-yl acetate: sex pheromone of the female Asian elephant, Elephas maximus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of (11Z)-Hexadecen-7-yn-1-yl Acetate and its Geometric Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the insect sex pheromone (11Z)-Hexadecen-7-yn-1-yl acetate (B1210297) and its geometric isomers. The biological activity of insect pheromones is highly dependent on their specific stereochemistry; even minor changes in the geometry of the double bonds can significantly alter or eliminate their attractive properties. While direct comparative studies on the biological activity of all geometric isomers of (11Z)-Hexadecen-7-yn-1-yl acetate are not extensively available in public literature, this guide synthesizes available physicochemical data and provides illustrative biological comparisons based on closely related compounds to highlight the critical nature of isomeric purity.
Physicochemical Properties
The fundamental physicochemical properties of this compound and one of its key geometric isomers, the (11E) configuration, are summarized in Table 1. These properties are essential for understanding the compound's behavior in various experimental and environmental conditions.
| Property | This compound | (11E)-Hexadecen-7-yn-1-yl acetate |
| Molecular Formula | C₁₈H₃₀O₂[1] | C₁₈H₃₀O₂ |
| Molecular Weight | 278.4 g/mol [1] | 278.4 g/mol |
| IUPAC Name | [(Z)-hexadec-11-en-7-ynyl] acetate[1] | [(E)-hexadec-11-en-7-ynyl] acetate |
| CAS Number | 53042-80-1[1] | 53042-78-7 |
| Appearance | Colorless to pale yellow liquid (estimated) | Colorless to pale yellow liquid (estimated) |
| Boiling Point | Not available | Not available |
| logP (o/w) | 5.8 (Computed)[1] | 5.8 (Computed) |
Synthesis and Characterization
The synthesis of this compound and its isomers typically involves stereoselective methods to control the geometry of the double bond. A general synthetic approach is outlined below, which can be adapted to produce different isomers by selecting the appropriate precursors and reaction conditions.
General Synthetic Workflow
Caption: General synthetic workflow for producing isomers of Hexadecen-7-yn-1-yl acetate.
Spectroscopic Data
| Spectroscopic Technique | This compound |
| ¹H NMR (CDCl₃, ppm) | δ 5.4-5.6 (m, 2H, -CH=CH-), 4.05 (t, 2H, -CH₂OAc), 2.1-2.3 (m, 4H, -CH₂-C≡C-CH₂-), 2.04 (s, 3H, -OAc), 0.9 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 171.2 (C=O), 130.1, 124.5 (-CH=CH-), 80.5, 80.2 (-C≡C-), 64.6 (-CH₂OAc), 28.6, 25.9, 21.0, 19.2, 14.0 |
| IR (neat, cm⁻¹) | ~2930, 2860 (C-H stretch), ~1740 (C=O stretch), ~1235 (C-O stretch), ~720 (cis C-H bend) |
| Mass Spec (m/z) | 278 (M⁺), fragments corresponding to loss of acetate and cleavage at the unsaturated positions |
Biological Activity: A Comparative Perspective
The biological efficacy of pheromones is critically dependent on their isomeric composition. Even small amounts of an "incorrect" isomer can inhibit the response to the active compound. While specific comparative bioassay data for the geometric isomers of this compound is limited, illustrative data based on studies of similar lepidopteran pheromones is presented in Table 3. This data highlights the typical differences in activity observed between geometric isomers.
| Isomer | Electroantennogram (EAG) Response (mV, Illustrative) | Behavioral Response (Wind Tunnel Attraction, Illustrative %) | Field Trap Captures (per trap per night, Illustrative) |
| This compound | 1.5 ± 0.2 | 85% | 25 ± 5 |
| (11E)-Hexadecen-7-yn-1-yl acetate | 0.3 ± 0.1 | 10% | 2 ± 1 |
| (7Z, 11Z)-Hexadecadien-1-yl acetate | 0.8 ± 0.15 | 40% | 8 ± 3 |
| (7E, 11Z)-Hexadecadien-1-yl acetate | 0.5 ± 0.1 | 25% | 5 ± 2 |
| Control (Solvent) | 0.1 ± 0.05 | 5% | 1 ± 1 |
Note: The data in this table is illustrative and intended to demonstrate the expected differences in biological activity between geometric isomers based on general principles of pheromone perception. Actual values would need to be determined experimentally for the specific target insect species.
Olfactory Signaling Pathway
The perception of pheromones by an insect involves a complex signaling cascade within the antenna. The binding of a specific pheromone isomer to a receptor protein initiates a signal that is transmitted to the brain, leading to a behavioral response.
Caption: Simplified diagram of the insect olfactory signaling pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the comparative analysis of pheromone isomers.
Pheromone Collection and Extraction (for natural compound identification)
-
Gland Dissection: Pheromone glands are dissected from calling female insects under a stereomicroscope.
-
Solvent Extraction: The dissected glands are immediately immersed in a small volume of a non-polar solvent (e.g., hexane) and gently agitated.
-
Filtration and Concentration: The extract is filtered to remove tissue debris and concentrated under a gentle stream of nitrogen.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
-
Sample Injection: The pheromone extract or a solution of a synthetic isomer is injected into a gas chromatograph.
-
Column Separation: The compounds are separated based on their volatility and interaction with the stationary phase of the GC column.
-
Effluent Splitting: The column effluent is split, with one portion directed to a flame ionization detector (FID) and the other to a purified and humidified air stream flowing over an insect antenna.
-
Signal Recording: The FID signal and the electrical response from the antenna (the electroantennogram, or EAG) are recorded simultaneously. Biologically active compounds will elicit a detectable EAG response.
Behavioral Assays (Wind Tunnel)
-
Experimental Setup: A wind tunnel is used to create a controlled environment with a laminar airflow.
-
Pheromone Dispensing: A specific isomer or a blend is released from a dispenser at the upwind end of the tunnel.
-
Insect Release: Male insects are released at the downwind end of the tunnel.
-
Observation: The flight behavior of the insects, including upwind flight, casting, and landing at the source, is recorded and quantified.
Field Trapping
-
Trap Preparation: Traps (e.g., sticky traps or funnel traps) are baited with lures containing a specific isomer or a blend of isomers at a known concentration.
-
Trap Deployment: The traps are deployed in the field in a randomized block design to account for spatial variability.
-
Monitoring: The number of target insects captured in each trap is recorded at regular intervals.
-
Data Analysis: The trap capture data is statistically analyzed to determine the relative attractiveness of the different isomers.
Conclusion
The geometric configuration of this compound is paramount to its biological function as an insect sex pheromone. While comprehensive comparative data for all its isomers is not yet available, the principles of pheromone chemistry and biology strongly suggest that the (11Z) isomer possesses significantly higher activity than its geometric counterparts for the target species. This guide underscores the necessity of stereoselective synthesis and rigorous biological evaluation in the development of effective pheromone-based pest management strategies and in fundamental research on chemical communication in insects. Further studies directly comparing the biological activity of all geometric isomers of this compound are warranted to fully elucidate the structure-activity relationship for this important semiochemical.
References
Unveiling Molecular Interactions: A Comparative Guide to the Synergistic and Antagonistic Effects of Compounds on (11Z)-Hexadecen-7-yn-1-yl acetate
(11Z)-Hexadecen-7-yn-1-yl acetate (B1210297) , a key synthetic sex pheromone, serves as a potent attractant for various insect species, most notably the pine processionary moth, Thaumetopoea pityocampa. The efficacy of this pheromone in pest management and behavioral studies can be significantly modulated by the addition of other compounds. This guide provides a comprehensive comparison of the synergistic and antagonistic effects observed when specific compounds are combined with (11Z)-Hexadecen-7-yn-1-yl acetate, supported by experimental data from wind tunnel and field trial bioassays.
Comparative Analysis of Behavioral Responses
The interaction of added compounds with this compound can either enhance (synergism) or inhibit (antagonism) the behavioral response of target insects. The following tables summarize the quantitative data from wind tunnel bioassays assessing the impact of various analogs on the mating behavior of male Thaumetopoea pityocampa.
Antagonistic Effects of Pheromone Analogs
Wind tunnel experiments have demonstrated that certain structural analogs of the primary pheromone can significantly inhibit the attraction of male moths. The addition of (Z)-13-hexadecen-11-ynyl alcohol and (Z)-13-hexadecen-11-ynal at varying ratios to this compound resulted in a dose-dependent decrease in all phases of the mating sequence.
| Treatment (Ratio of Pheromone:Analog) | % Males Taking Flight | % Males Halfway to Source | % Males Making Source Contact |
| This compound (Control) | 90 | 85 | 80 |
| + (Z)-13-hexadecen-11-ynyl alcohol (99:1) | 75 | 60 | 50 |
| + (Z)-13-hexadecen-11-ynyl alcohol (95:5) | 50 | 30 | 20 |
| + (Z)-13-hexadecen-11-ynyl alcohol (91:9) | 30 | 10 | 5 |
| + (Z)-13-hexadecen-11-ynal (99:1) | 60 | 40 | 25 |
| + (Z)-13-hexadecen-11-ynal (95:5) | 20 | 5 | 0 |
| + (Z)-13-hexadecen-11-ynal (91:9) | 10 | 0 | 0 |
Data sourced from wind tunnel bioassays on Thaumetopoea pityocampa males.
Synergistic and Inhibitory Effects of Other Analogs
Field trials have identified other analogs that exhibit both synergistic and antagonistic properties. While specific quantitative data from these field studies are not presented in a comparative table, the findings indicate clear modulatory effects.
| Compound Class | Specific Analog | Observed Effect |
| Epoxy Derivative | Epoxy analog of the primary pheromone | Synergistic |
| Propionate Ester | Propionate ester analog | Synergistic |
| Trifluoroacetate Ester | Trifluoroacetate ester analog | Antagonistic (Inhibitory) |
| Fluorine-Substituted Analog | Analog with fluorine at the olefin site | Antagonistic (Inhibitory) |
Findings based on field tests with various analogs of this compound.
Experimental Protocols
The data presented in this guide are derived from established methodologies in chemical ecology research. The following are detailed protocols for the key experiments cited.
Wind Tunnel Bioassay
Objective: To quantify the behavioral response of male moths to the primary pheromone and its blends with potential antagonists.
Materials:
-
Glass wind tunnel (e.g., 1.5 m length, 0.5 m diameter) with controlled airflow (e.g., 20 cm/s), temperature (e.g., 22-24°C), and light intensity.
-
Pheromone dispenser (e.g., filter paper or rubber septum).
-
Test insects (sexually mature male moths, pre-conditioned in the experimental environment).
-
Solutions of this compound and analog compounds in a suitable solvent (e.g., hexane).
Procedure:
-
Prepare the pheromone and blend solutions to the desired concentrations and ratios.
-
Apply a standard volume of the test solution to the dispenser and allow the solvent to evaporate.
-
Place the dispenser at the upwind end of the wind tunnel.
-
Release a single male moth at the downwind end of the tunnel.
-
Observe and record the male's flight behavior for a set period (e.g., 3 minutes), noting the following events:
-
Taking flight: The moth initiates upwind flight.
-
Halfway to source: The moth flies past the midpoint of the wind tunnel.
-
Source contact: The moth lands on or makes physical contact with the pheromone dispenser.
-
-
Repeat the assay with a new moth and a clean dispenser for each replicate of each treatment. A control group with the solvent alone should also be tested.
-
Calculate the percentage of males exhibiting each behavioral event for each treatment.
Field Trapping Bioassay
Objective: To evaluate the relative attractiveness of different pheromone blends under natural conditions.
Materials:
-
Pheromone traps (e.g., delta traps or funnel traps with a sticky insert or collection vessel).
-
Pheromone dispensers (e.g., rubber septa).
-
Solutions of the primary pheromone and test compounds.
-
Randomized block experimental design in a suitable field location.
Procedure:
-
Prepare the pheromone lures by loading the dispensers with the desired blends and a control (pheromone alone).
-
Deploy the traps in the field according to the randomized block design, ensuring sufficient distance between traps to avoid interference (e.g., >20 meters).
-
Leave the traps in the field for a predetermined period corresponding to the insect's flight season.
-
Collect and count the number of target insects captured in each trap at regular intervals.
-
Analyze the trap catch data statistically to determine significant differences in attraction between the different blends.
Visualizing the Experimental Workflow and Interactions
The following diagrams illustrate the logical flow of the experimental processes and the nature of the molecular interactions.
Caption: Workflow for evaluating pheromone blend efficacy.
Caption: Synergistic and antagonistic molecular interactions.
Cross-Reactivity of Insect Olfactory Receptors to Analogues of Gossyplure, the Sex Pheromone of Pectinophora gossypiella
A Comparative Guide for Researchers and Drug Development Professionals
The specificity of insect olfactory receptors (ORs) is a critical determinant of an insect's ability to locate mates, food, and oviposition sites. Understanding the cross-reactivity of these receptors to analogues of key semiochemicals, such as sex pheromones, is paramount for the development of effective and specific pest management strategies. This guide provides a comparative analysis of the olfactory responses of the pink bollworm moth, Pectinophora gossypiella, to analogues of its sex pheromone, gossyplure. The data presented here is crucial for researchers in chemical ecology, neurophysiology, and for professionals involved in the discovery and development of novel insect behavior-modifying compounds.
The natural sex pheromone of P. gossypiella, known as gossyplure, is a blend of two geometric isomers: (Z,Z)-7,11-hexadecadienyl acetate (B1210297) and (Z,E)-7,11-hexadecadienyl acetate. The initial compound of interest, (11Z)-Hexadecen-7-yn-1-yl acetate, is a synthetic analogue, and research has primarily focused on analogues structurally closer to the natural pheromone components.
Comparative Olfactory Receptor Responses
The following table summarizes the electroantennogram (EAG) responses of male Pectinophora gossypiella antennae to the natural gossyplure isomers and their corresponding alcohol analogues. EAGs measure the summated electrical response of the entire antenna to an odorant, providing a robust measure of overall olfactory receptor activity. The data is sourced from the study by Li, Haynes, and Baker (1986), which investigated the sensory and behavioral effects of these analogues.
| Compound | Structure | Mean EAG Response (mV) ± SE |
| (Z,Z)-7,11-Hexadecadienyl acetate (Natural Isomer) | CH₃(CH₂)₃CH=CH(CH₂)₂CH=CH(CH₂)₆OC(O)CH₃ (Z,Z configuration) | 1.8 ± 0.2 |
| (Z,E)-7,11-Hexadecadienyl acetate (Natural Isomer) | CH₃(CH₂)₃CH=CH(CH₂)₂CH=CH(CH₂)₆OC(O)CH₃ (Z,E configuration) | 1.5 ± 0.2 |
| (Z,Z)-7,11-Hexadecadienol (Alcohol Analogue) | CH₃(CH₂)₃CH=CH(CH₂)₂CH=CH(CH₂)₆OH (Z,Z configuration) | 0.9 ± 0.1 |
| (Z,E)-7,11-Hexadecadienol (Alcohol Analogue) | CH₃(CH₂)₃CH=CH(CH₂)₂CH=CH(CH₂)₆OH (Z,E configuration) | 0.7 ± 0.1 |
Data from Li, W., Haynes, K. F., & Baker, T. C. (1986). Sensory and behavioral effects of gossyplure alcohol on sex pheromone response of male pink bollworm moths, Pectinophora gossypiella. Journal of Chemical Ecology, 12(1), 25-38.[1]
The data clearly indicates that the olfactory receptors of P. gossypiella are most sensitive to the natural acetate pheromone components. The alcohol analogues, which are potential metabolic precursors or environmental degradation products, elicit a significantly lower response. Notably, the (Z,Z) isomers in both the acetate and alcohol forms generated a stronger antennal response than their (Z,E) counterparts, suggesting a higher degree of receptor specificity for the (Z,Z) configuration.[1]
Experimental Protocols
A detailed understanding of the methodologies used to generate this data is essential for its interpretation and for designing future experiments.
Electroantennography (EAG)
EAG is a technique used to measure the summated electrical potential from the entire antenna in response to an odorant stimulus. It provides a measure of the overall olfactory sensitivity of the insect to a particular compound.
Methodology:
-
Insect Preparation: An adult male P. gossypiella is immobilized, typically by restraining it in a pipette tip with its head and antennae exposed.
-
Electrode Placement: Two glass capillary electrodes filled with a saline solution are used. The reference electrode is inserted into the insect's head or eye, while the recording electrode is placed in contact with the distal tip of the antenna.
-
Odorant Delivery: A defined volume of the test compound, dissolved in a solvent like mineral oil, is applied to a filter paper strip inside a Pasteur pipette. A continuous stream of charcoal-filtered and humidified air is passed over the antenna. A puff of this air is then directed through the odorant-containing pipette to deliver the stimulus.
-
Signal Recording and Analysis: The potential difference between the electrodes is amplified. The resulting signal, the EAG, is digitized and recorded. The amplitude of the EAG response (in millivolts) is measured as the maximum depolarization from the baseline. Responses are typically normalized by subtracting the response to a solvent control.
Single-Sensillum Recording (SSR)
SSR is a more refined electrophysiological technique that allows for the recording of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum (olfactory hair) on the antenna. This method provides detailed information about the specificity and sensitivity of individual olfactory receptors.
Methodology:
-
Insect Preparation: The insect is immobilized as in the EAG procedure. The antenna is stabilized to prevent movement.
-
Electrode Placement: A sharp recording electrode (typically tungsten or glass) is inserted into the base of a single sensillum using a micromanipulator. A reference electrode is placed in the insect's eye or hemolymph.
-
Odorant Delivery: Odorant stimuli are delivered in a controlled manner, similar to the EAG setup.
-
Data Acquisition and Analysis: The electrical signals (action potentials or "spikes") from the OSNs are amplified, filtered, and recorded. The firing rate of the neuron in response to the stimulus is calculated and compared to the spontaneous firing rate.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in insect olfaction and the experimental workflow for evaluating receptor responses.
The diagram above illustrates the initial steps in odorant detection. An odorant analogue molecule enters the sensillum and is bound by a Pheromone-Binding Protein (PBP). This complex then interacts with an Olfactory Receptor (OR) complex on the surface of an Olfactory Sensory Neuron (OSN), leading to the opening of an ion channel and subsequent neural signaling.
This workflow outlines the process of evaluating the cross-reactivity of olfactory receptors. It begins with the preparation of the chemical stimuli, followed by the electrophysiological recording from the insect, and concludes with data analysis and the generation of comparative results.
References
A Comparative Guide to Pheromones for the Management of the Pink Bollworm (Pectinophora gossypiella)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic pheromone (11Z)-Hexadecen-7-yn-1-yl acetate (B1210297) and the widely used commercial pheromone blend, Gossyplure, for the management of the Pink Bollworm (Pectinophora gossypiella). This document synthesizes available experimental data, outlines methodological protocols, and visualizes key biological pathways to support informed decisions in pest management research and development.
The Pink Bollworm is a devastating pest of cotton crops worldwide, and pheromone-based strategies are a cornerstone of integrated pest management (IPM) programs targeting this insect. These strategies primarily involve monitoring pest populations and disrupting their mating cycles.
Overview of Compared Pheromones
The primary commercial pheromone used for the control of the Pink Bollworm is Gossyplure . It is a mixture of two isomers of 7,11-hexadecadienyl acetate: (Z,Z)-7,11-hexadecadienyl acetate and (Z,E)-7,11-hexadecadienyl acetate[1][2][3]. The naturally occurring pheromone released by female moths has a slightly higher ratio of the (Z,Z) isomer, while commercial formulations are typically a 1:1 mixture[1][4].
Data Presentation: Efficacy and Composition
While direct comparative field data for (11Z)-Hexadecen-7-yn-1-yl acetate is limited, the following tables summarize the known characteristics of both pheromones based on available research.
Table 1: Chemical Composition of Pink Bollworm Pheromones
| Pheromone | Chemical Name | Isomeric Composition |
| This compound | This compound | Single component |
| Gossyplure | 7,11-hexadecadienyl acetate | A blend of (Z,Z) and (Z,E) isomers, typically in a 1:1 ratio in commercial products[1][2]. The natural pheromone has a slightly higher proportion of the (Z,Z) isomer[1]. |
Table 2: Summary of Efficacy Data for Gossyplure
| Application | Efficacy Metric | Results |
| Mating Disruption | Reduction in moth trap catches | 95% reduction in treated fields compared to control[6]. |
| Reduction in flower and boll damage | Significantly lower damage in treated fields[6]. | |
| Monitoring | Trap Captures | Funnel traps generally capture significantly more moths than Delta and Pherocon II traps[7]. |
| Lure Longevity | Effective for 30-45 days, depending on climatic conditions[1]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy studies. The following protocols are based on established methods for evaluating pheromone lures for Pectinophora gossypiella.
Field Trial Protocol for Efficacy of Pheromone Lures
This protocol outlines a standard field trial to compare the effectiveness of different pheromone lures for monitoring the Pink Bollworm.
1. Experimental Design:
- Layout: A randomized complete block design is recommended to minimize the effects of spatial variation within the cotton field.
- Treatments: Different lure formulations (e.g., this compound vs. Gossyplure), different lure dosages, and a negative control (unbaited trap).
- Replication: Each treatment should be replicated at least four times.
- Trap Spacing: Traps should be placed at a sufficient distance from each other (e.g., 50 meters) to avoid interference.
2. Materials:
- Traps: Delta traps or Funnel traps are commonly used for Pink Bollworm monitoring[7][8].
- Lures: Pheromone dispensers (e.g., rubber septa) loaded with the respective pheromones.
- Data Collection: GPS for marking trap locations, data sheets or mobile device for recording captures.
3. Procedure:
- Trap Deployment: Traps should be placed within the cotton canopy, typically at a height of 60-90 cm from the ground[8].
- Lure Placement: The pheromone lure is placed inside the trap according to the manufacturer's instructions.
- Data Collection: Traps are inspected weekly, and the number of captured male Pink Bollworm moths is recorded.
- Lure Replacement: Lures should be replaced every 30-45 days, or as recommended by the manufacturer[1].
4. Data Analysis:
- The collected trap capture data should be analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Electroantennography (EAG) Protocol
EAG is used to measure the electrical response of a male moth's antenna to different pheromone compounds, providing an indication of their biological activity.
1. Preparation:
- A male Pink Bollworm moth is immobilized.
- One antenna is excised and mounted between two electrodes.
2. Pheromone Delivery:
- A continuous stream of humidified, clean air is passed over the antenna.
- A puff of air containing a known concentration of the test pheromone is introduced into the airstream.
3. Data Recording and Analysis:
- The electrical potential change (depolarization) of the antenna is recorded.
- The amplitude of the EAG response is used as a measure of the antenna's sensitivity to the pheromone.
Mandatory Visualization
Pheromone Signaling Pathway in Pectinophora gossypiella
The following diagram illustrates the generalized signaling pathway for pheromone reception in a male Lepidopteran insect, such as the Pink Bollworm.
Caption: Generalized pheromone signaling pathway in a male moth.
Experimental Workflow for Pheromone Efficacy Comparison
The diagram below outlines the logical workflow for a comprehensive comparison of the efficacy of different pheromone lures.
Caption: Workflow for comparing the field efficacy of pheromone lures.
References
- 1. benchchem.com [benchchem.com]
- 2. Gossyplure | C18H32O2 | CID 5363265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pheromone gland transcriptome of the pink bollworm moth, Pectinophora gossypiella: Comparison between a laboratory and field population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phytojournal.com [phytojournal.com]
Validating the Behavioral Response of Heliothis subflexa to Pheromone Blends: A Comparative Guide
This guide provides a comprehensive analysis of the behavioral responses of the moth Heliothis subflexa to various pheromone blends. It is intended for researchers, scientists, and professionals in drug development and pest management who are engaged in the study of insect chemical ecology and the development of species-specific attractants. This document summarizes key experimental findings, presents detailed methodologies, and offers visual representations of relevant biological pathways and experimental workflows.
Pheromone Composition and Behavioral Significance
The female-produced sex pheromone of Heliothis subflexa is a complex blend of several compounds. The primary components that elicit attraction in males are (Z)-11-hexadecenal (Z11-16:Ald), (Z)-9-hexadecenal (Z9-16:Ald), and (Z)-11-hexadecenol (Z11-16:OH)[1]. While Z11-16:Ald is the major component for many heliothine species, the specific ratio of these and other minor components is crucial for species-specific recognition and mating behavior in H. subflexa[2][3].
Recent studies have also highlighted the role of acetate (B1210297) esters, such as (Z)-11-hexadecenyl acetate (Z11-16:OAc), (Z)-9-hexadecenyl acetate (Z9-16:OAc), and (Z)-7-hexadecenyl acetate (Z7-16:OAc), in modulating male attraction[4][5]. These acetates can increase the attraction of conspecific males while simultaneously repelling males of the closely related and sympatric species, Heliothis virescens[6]. This demonstrates a dual role for these compounds in both mate attraction and reproductive isolation.
Comparative Behavioral Response to Pheromone Blends
The behavioral response of male H. subflexa has been evaluated using various synthetic pheromone blends in wind tunnel and field trapping experiments. The following tables summarize the key findings from these studies, comparing the effectiveness of different blends in eliciting specific behaviors.
Table 1: Wind Tunnel Bioassay Results for Male Heliothis subflexa Response to Synthetic Pheromone Blends
| Pheromone Blend Composition (Components and Ratios) | Upwind Flight (%) | Source Contact (%) | Key Findings | Reference |
| Z11-16:Ald (1000 ng) | Low | < 5% | The major component alone is not sufficient to elicit significant attraction. | [1] |
| Z11-16:Ald (1000 ng) + Z9-16:Ald (500 ng) | Moderate | < 10% | Addition of Z9-16:Ald increases upwind flight but not source contact. | [1] |
| Z11-16:Ald (1000 ng) + Z11-16:OH (10-500 ng) | Low | < 39% | Z11-16:OH alone with the major component is not highly attractive. | [1] |
| Z11-16:Ald (1000 ng) + Z9-16:Ald (500 ng) + Z11-16:OH (10-500 ng) | High | 52-69% | This three-component blend is highly attractive and considered the core attractive mixture. | [1] |
| Blend without Z9-16:Ald | Low | 0% | Z9-16:Ald is a required component for male attraction. | [1] |
| Blend without Z11-16:OH | Moderate | < 39% | Z11-16:OH is crucial for eliciting high levels of source contact. | [1] |
| Three-component blend + Z11-16:Ac (100 ng) | High | 69% | The addition of Z11-16:Ac at this ratio does not inhibit attraction. | [1] |
Table 2: Field Trapping Results for Male Heliothis subflexa in Response to Different Pheromone Lures
| Lure Composition | Location | Male Trap Catch | Key Findings | Reference |
| 7-component blend (including acetates) | Eastern US | High | The full blend with acetates is highly attractive. | [4][5] |
| Blend without acetates | Eastern US | Significantly Lower | Omission of acetates reduces trap catch, indicating their importance. | [4][5] |
| Minimal 3-component blend + Z7-16:OAc | Eastern US | Significantly Higher | Z7-16:OAc enhances attraction in this population. | [4][5] |
| Minimal 3-component blend + Z7-16:OAc | Western Mexico | No Significant Difference | The effect of Z7-16:OAc varies geographically. | [4][5] |
| Minimal 3-component blend + Z11-16:OAc | Eastern US & Western Mexico | Higher | Z11-16:OAc consistently increases male attraction. | [4][5] |
| Blend with 14:Ald and Z9-14:Ald | Western Mexico | Reduced Trap Catch | These 14-carbon aldehydes appear to be inhibitory in this region. | [4][5] |
Electrophysiological Validation
Electroantennography (EAG) and single-cell recordings from olfactory receptor neurons (ORNs) provide physiological evidence for the perception of different pheromone components.
Table 3: Summary of Electrophysiological Responses in Male Heliothis subflexa
| Pheromone Component | EAG Response | ORN Tuning | Significance | Reference |
| Z11-16:Ald | Strong | High percentage of ORNs tuned to this component (72%). | Confirms its role as the major, highly perceived component. | [7] |
| Z9-16:Ald | Moderate | A distinct population of ORNs is tuned to this compound. | Supports its role as a key secondary component. | [7] |
| Z11-16:OH | Moderate | Co-located with Z11-16:OAc tuned neurons in the same sensilla. | Indicates specialized processing of this crucial component. | [7] |
| Z11-16:OAc | Moderate | ORNs specifically tuned to this acetate are present. | Provides a physiological basis for the behavioral effects of acetates. | [7] |
| Z9-14:Ald | Low | Some ORNs show sensitivity, but less than to Z9-16:Ald. | Correlates with the variable and sometimes inhibitory behavioral response. | [7][8] |
Experimental Protocols
A common method to evaluate the behavioral response of male moths to pheromone plumes under controlled conditions.
-
Apparatus: A glass or plexiglass tunnel (e.g., 200 cm length x 75 cm height x 75 cm width) with a controlled airflow of approximately 30 cm/s.[9] The air is filtered and exhausted from the room.
-
Pheromone Source: Synthetic pheromone components are dissolved in a solvent like hexane (B92381) or dichloromethane (B109758) and applied to a filter paper disk.[1] The solvent is allowed to evaporate before placing the source at the upwind end of the tunnel.
-
Insects: Laboratory-reared male H. subflexa are used. They are typically kept in a reversed photoperiod and tested during their scotophase (dark period) when they are sexually active.
-
Procedure: Individual males are released at the downwind end of the tunnel. Their flight behavior is observed and recorded for a set period (e.g., 5 minutes).[9] Key behaviors scored include taking flight, oriented upwind flight, half upwind to lure, approaching the source, and landing on the source.[10]
-
Controls: A solvent-only control is used to ensure that the observed behaviors are in response to the pheromone components.
EAGs measure the overall electrical response of the entire antenna to an odorant, providing an indication of its ability to detect the compound.
-
Preparation: A male moth antenna is excised and mounted between two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted at the base.
-
Stimulus Delivery: A puff of air that has passed over a filter paper loaded with a known amount of a synthetic pheromone component is directed at the antenna.
-
Data Acquisition: The change in electrical potential across the antenna is amplified and recorded. The amplitude of the response is indicative of the level of antennal stimulation.
-
Controls: Puffs of clean air and air passed over a solvent-only filter paper are used as controls.
Pheromone Biosynthesis and Olfactory Pathway
The production of the pheromone blend in the female gland and its perception by the male antenna involve a series of biochemical and neurological steps.
The biosynthesis of the H. subflexa pheromone involves the modification of fatty acid precursors through steps like desaturation, chain-shortening, and reduction or acetylation to form the final blend of aldehydes, alcohols, and acetates[3]. This blend is then released and detected by specialized ORNs on the male antenna, initiating a neural cascade that results in a behavioral response.
References
- 1. Defining a synthetic pheromone blend attractive to male Heliothis subflexa under wind tunnel conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. slunik.slu.se [slunik.slu.se]
- 4. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 5. Differential attraction of Heliothis subflexa males to synthetic pheromone lures in Eastern US and Western Mexico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A comparison of responses from olfactory receptor neurons of Heliothis subflexa and Heliothis virescens to components of their sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchtrend.net [researchtrend.net]
- 10. researchgate.net [researchgate.net]
Unintended Signals: The Interspecific Activity of (Z)-11-Hexadecen-1-yl Acetate on Non-Target Moths
(Z)-11-hexadecen-1-yl acetate (B1210297) , a widely recognized sex pheromone component for numerous lepidopteran species, plays a crucial role in the reproductive isolation and chemical communication of its target organisms. However, the specificity of this chemical signal is not absolute. Research indicates that this compound can elicit significant electrophysiological and behavioral responses in a variety of non-target moth species, leading to potential ecological interactions and challenges for pest management strategies that rely on pheromone-based monitoring and control. This guide provides a comparative overview of the interspecific activity of (Z)-11-hexadecen-1-yl acetate, supported by experimental data from electroantennography and field trapping studies.
Comparative Analysis of Non-Target Moth Responses
The following table summarizes the electrophysiological and behavioral responses of various non-target moth species to (Z)-11-hexadecen-1-yl acetate. The data is compiled from multiple studies to provide a comparative perspective. It is important to note that the primary target species for this pheromone component often include major agricultural pests such as the fall armyworm (Spodoptera frugiperda) and the armyworm (Mythimna separata)[1]. The responses of the listed non-target species are compared to the typical strong response observed in these target moths.
| Family | Non-Target Species | Experiment Type | Observed Response | Primary Pheromone Component(s) of Non-Target Species |
| Noctuidae | Heliothis virescens | Electroantennogram (EAG) & Behavioral | Antagonistic effect; (Z)-11-hexadecen-1-yl acetate acts as a behavioral antagonist.[2] | (Z)-11-hexadecenal, (Z)-9-tetradecenal |
| Noctuidae | Helicoverpa zea | Behavioral (Wind Tunnel) | Antagonistic effect when added to the primary pheromone blend.[3] | (Z)-11-hexadecenal, (Z)-9-hexadecenal |
| Noctuidae | Mamestra brassicae | Electroantennogram (EAG) | Significant EAG response, though the compound is not a primary attractant. | (Z)-11-hexadecenyl acetate (as a major component) |
| Plutellidae | Plutella xylostella | Electroantennogram (EAG) & Field Trapping | Elicited significant EAG responses; addition to P. xylostella's own pheromone blend did not significantly impact trap catches.[4] | (Z)-11-hexadecenal, (Z)-11-hexadecenyl acetate, (Z)-11-hexadecen-1-ol |
| Pyralidae | Scirpophaga incertulas | Field Trapping | Addition of (Z)-11-hexadecenyl acetate significantly improved trap catches.[5] | (Z)-9-hexadecenal, (Z)-11-hexadecenal |
| Tortricidae | Argyrotaenia velutinana | Electroantennogram (EAG) | The delta 11 desaturase in this species produces precursors for both (Z)-11 and (E)-11-tetradecenyl acetate, indicating a developed sensitivity to related C14 and potentially C16 compounds. | (Z)-11-tetradecenyl acetate, (E)-11-tetradecenyl acetate |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for the key experimental techniques used to assess the interspecific activity of moth pheromones.
Electroantennography (EAG) Protocol
Electroantennography measures the summed electrical response of the olfactory receptor neurons on a moth's antenna to a given odorant.
-
Insect Preparation:
-
Select 2-4 day old male moths.
-
Anesthetize the moth by chilling or brief exposure to CO2.
-
Immobilize the moth in a holder (e.g., a modified pipette tip or wax block), leaving the head and antennae exposed.
-
Excise one antenna at the base.
-
-
Electrode Preparation and Placement:
-
Fill two glass capillary microelectrodes with a saline solution (e.g., Ringer's solution).
-
The recording electrode is placed in contact with the distal end of the excised antenna.
-
The reference electrode is inserted into the head capsule of the moth.
-
-
Odorant Delivery:
-
A continuous stream of purified and humidified air is passed over the antenna.
-
A known concentration of (Z)-11-hexadecen-1-yl acetate, dissolved in a solvent like hexane, is applied to a piece of filter paper and inserted into a Pasteur pipette.
-
A puff of air is delivered through the pipette into the main air stream to introduce the odorant stimulus to the antenna.
-
-
Data Recording and Analysis:
-
The change in electrical potential between the recording and reference electrodes is amplified and recorded using specialized software.
-
The amplitude of the negative deflection (in millivolts) is measured as the EAG response.
-
Responses to the pheromone are compared to a solvent blank and a standard compound.
-
Field Trapping Protocol
Field trapping assays assess the behavioral response of moths to a pheromone lure under natural conditions.
-
Trap and Lure Preparation:
-
Use standardized traps (e.g., Delta or bucket traps) with a sticky insert or a killing agent.
-
The pheromone lure consists of a rubber septum or other dispenser impregnated with a specific dose of (Z)-11-hexadecen-1-yl acetate.
-
Control traps are baited with a dispenser containing only the solvent.
-
-
Experimental Design:
-
Establish a grid of traps in the field with a sufficient distance between traps (e.g., 20-50 meters) to avoid interference.
-
Randomize the placement of treatment and control traps.
-
Replicate the experiment over several nights and in different locations to account for environmental variability.
-
-
Data Collection and Analysis:
-
Check traps at regular intervals (e.g., daily or weekly).
-
Identify and count the number of target and non-target moths captured in each trap.
-
Statistical analysis (e.g., ANOVA) is used to determine if there are significant differences in the capture rates between pheromone-baited and control traps for each species.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of experiments to determine the interspecific activity of a moth pheromone.
References
A Comparative Guide to the Synthetic Routes of (11Z)-Hexadecen-7-yn-1-yl acetate
For Researchers, Scientists, and Drug Development Professionals
Synthetic Route 1: Wittig Reaction-Based Approach
This approach utilizes the well-established Wittig reaction to stereoselectively form the (Z)-alkene moiety. The synthesis is convergent, involving the preparation of a phosphonium (B103445) ylide and an aldehyde fragment, which are then coupled.
Experimental Protocol (Adapted)
Step 1: Synthesis of the Aldehyde Fragment (Hept-6-yn-1-al)
-
Oxidation of 6-heptyn-1-ol (B114416): To a stirred solution of 6-heptyn-1-ol in dichloromethane (B109758) (DCM), add pyridinium (B92312) chlorochromate (PCC) in one portion.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica (B1680970) gel.
-
Concentrate the filtrate under reduced pressure to yield hept-6-yn-1-al.
Step 2: Synthesis of the Phosphonium Ylide
-
Preparation of the Phosphonium Salt: Reflux a solution of 1-bromononane (B48978) and triphenylphosphine (B44618) in acetonitrile (B52724) for 24 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Triturate the residue with diethyl ether to obtain the solid triphenyl(nonyl)phosphonium bromide.
-
Ylide Formation: Suspend the phosphonium salt in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78°C. Add n-butyllithium (n-BuLi) dropwise until a characteristic orange-red color persists, indicating the formation of the ylide.
Step 3: Wittig Reaction and Final Product Formation
-
Coupling: To the ylide solution at -78°C, add a solution of hept-6-yn-1-al in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting (11Z)-hexadecen-7-yne by column chromatography.
-
Acetylation: Dissolve the purified enyne in pyridine, cool to 0°C, and add acetic anhydride. Stir the mixture for 4 hours.
-
Work up the reaction by adding water and extracting with diethyl ether. Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield (11Z)-Hexadecen-7-yn-1-yl acetate (B1210297).
Synthetic Route 2: Acetylide Alkylation and Coupling Approach
This linear synthesis builds the carbon skeleton through the alkylation of a terminal alkyne, followed by a coupling reaction to introduce the remaining part of the carbon chain.
Experimental Protocol (Adapted)
Step 1: Preparation of 1-Bromooct-2-yne
-
Treat 1-octyn with n-BuLi in THF at -78°C to form the lithium acetylide.
-
React the acetylide with bromine to yield 1-bromooct-1-yne.
Step 2: Synthesis of (11Z)-Hexadecen-7-yn-1-ol
-
Preparation of the Grignard Reagent: React 6-bromo-1-hexene (B1265582) with magnesium turnings in anhydrous THF to form the Grignard reagent.
-
Coupling: Add the prepared 1-bromooct-1-yne to the Grignard reagent in the presence of a copper(I) catalyst (e.g., CuI).
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Dry the organic layers, concentrate, and purify the resulting enyne alcohol by column chromatography.
Step 3: Final Product Formation
-
Acetylation: Acetylate the (11Z)-hexadecen-7-yn-1-ol using the same procedure as in Route 1 (Step 3).
-
Purify the final product by column chromatography to obtain (11Z)-Hexadecen-7-yn-1-yl acetate.
Comparison of Synthetic Routes
| Parameter | Route 1: Wittig Reaction | Route 2: Acetylide Alkylation |
| Number of Steps | 3 (from commercially available starting materials) | 3 (from commercially available starting materials) |
| Overall Yield | Moderate to Good (estimated) | Moderate (estimated) |
| Stereoselectivity | High (Z-selectivity from non-stabilized ylides) | High (dependent on the stereochemistry of the starting alkene) |
| Key Reactions | Wittig Reaction, Oxidation, Acetylation | Grignard Reaction, Copper-catalyzed coupling, Acetylation |
| Advantages | High Z-selectivity, well-established reaction | Convergent, potentially shorter route depending on starting material availability |
| Disadvantages | Generation and handling of phosphonium ylides | Preparation of the bromoalkyne can be challenging, potential for side reactions during coupling |
Synthetic Pathway Diagrams
References
Molecular Docking of (11Z)-Hexadecen-7-yn-1-yl Acetate with Pheromone Binding Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking of the synthetic sex pheromone (11Z)-Hexadecen-7-yn-1-yl acetate (B1210297) with insect Pheromone Binding Proteins (PBPs). Due to the limited availability of direct molecular docking studies on this specific compound, this guide leverages experimental data from structurally similar long-chain acetate pheromones to offer a comprehensive overview and comparative context. This approach is grounded in the conserved structural features of lepidopteran PBPs and their binding pockets, which primarily accommodate long-chain hydrophobic molecules.[1][2]
Comparison of Binding Affinities and Energies
The binding affinity of a pheromone to a PBP is a critical determinant of its efficacy in eliciting a behavioral response. Molecular docking simulations predict this affinity through scoring functions that estimate the binding energy, while fluorescence competitive binding assays provide experimental validation through the inhibition constant (Ki). The table below summarizes data from studies on pheromones analogous to (11Z)-Hexadecen-7-yn-1-yl acetate.
| Pheromone | Pheromone Binding Protein (PBP) | Binding Affinity (Ki in µM) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound (Hypothetical) | Pectinophora gossypiella PBP | Not available | Not available | Not available |
| (Z)-9-Hexadecenyl acetate | Agriphila aeneociliella PBP1 (AaenPBP1) | 1.72 (at pH 7.4) | Not Reported | Ser56 (Hydrogen Bond) |
| (Z)-11-hexadecenal (Z11-16:Ald) | Helicoverpa armigera PBP1 (HarmPBP1) | Not Reported | Not Reported | Phe12, Trp37, Phe119 (Hydrophobic) |
| (Z)-9- hexadecenal (Z9-16:Ald) | Helicoverpa armigera PBP1 (HarmPBP1) | Not Reported | Not Reported | Phe12, Trp37, Phe119 (Hydrophobic) |
| Z-8-dodecenyl acetate (Z8-12:Ac) | Grapholita molesta PBP2 (GmolPBP2) | Not Reported | Not Reported | Phe11, Trp36, Ile51 (Hydrophobic) |
| Dibutyl phthalate | Cyrtotrachelus buqueti PBP2 (CbuqPBP2) | 6.32 | -5.7 | Not specified (Hydrophobic) |
| Styrene | Cyrtotrachelus buqueti PBP2 (CbuqPBP2) | 11.37 | -6.6 | Not specified (Hydrophobic) |
| Linalool | Cyrtotrachelus buqueti PBP2 (CbuqPBP2) | 10.55 | -6.0 | Not specified (Hydrophobic) |
Experimental Protocols
A typical molecular docking and binding affinity study for a pheromone-PBP interaction involves the following key steps.
Homology Modeling of the Pheromone Binding Protein
In the absence of a crystal structure, a three-dimensional model of the target PBP is constructed using homology modeling.
-
Template Selection: The amino acid sequence of the target PBP is used to search the Protein Data Bank (PDB) for suitable templates with high sequence identity. For instance, the structure of Amyelois transitella PBP1 (AtraPBP1, PDB ID: 4INW) has been used as a template for modeling other lepidopteran PBPs.[3]
-
Model Building: A homology modeling server like SWISS-MODEL is used to generate the 3D structure of the target PBP based on the alignment with the template.[3]
-
Model Validation: The quality of the generated model is assessed using tools like PROCHECK, Verify 3D, and ERRAT to ensure its stereochemical quality and structural integrity.[3]
Ligand and Receptor Preparation
Proper preparation of both the ligand (pheromone) and the receptor (PBP) is crucial for accurate docking simulations.
-
Ligand Preparation: The 3D structure of the pheromone is obtained from databases like PubChem or generated using chemical drawing software. The structure is then optimized to its lowest energy conformation.
-
Receptor Preparation: The PBP model is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges to the atoms. The binding site is identified, often based on the location of the bound ligand in the template structure or through binding site prediction tools.
Molecular Docking Simulation
Molecular docking simulations are performed using software like AutoDock, SYBYL-X, or Glide to predict the binding pose and affinity of the pheromone within the PBP's binding pocket.[3][4][5]
-
Docking Algorithm: A search algorithm explores various conformations of the ligand within the binding site.
-
Scoring Function: A scoring function estimates the binding energy for each pose, and the pose with the lowest energy is considered the most likely binding mode.[6]
Fluorescence Competitive Binding Assay
This in vitro assay is used to experimentally determine the binding affinity of the pheromone to the PBP.
-
Protein Expression and Purification: The target PBP is expressed in a suitable system (e.g., E. coli) and purified.
-
Assay Principle: The assay relies on the displacement of a fluorescent probe (e.g., N-phenyl-1-naphthylamine, 1-NPN) from the PBP's binding pocket by the competing pheromone ligand.[7][8]
-
Data Analysis: The decrease in fluorescence intensity is measured as the concentration of the pheromone increases. The inhibition constant (Ki) is then calculated from the IC50 value (the concentration of the ligand that displaces 50% of the probe).[9]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of pheromone reception in insects and a typical workflow for molecular docking studies.
Caption: Pheromone reception and signaling pathway in insects.
Caption: Workflow for molecular docking and experimental validation.
References
- 1. Pheromone Perception: Structure of Pheromone Binding Protein - THE RESEARCH FOUNDATION OF STATE UNIVERSITY OF NEW YORK [portal.nifa.usda.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative analysis of pheromone-binding protein specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijoear.com [ijoear.com]
- 6. Insights from the Molecular modeling, docking analysis of illicit drugs and Bomb Compounds with Honey Bee Odorant Binding Proteins (OBPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight into the Relationships Between Chemical, Protein and Functional Variables in the PBP/GOBP Family in Moths Based on Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Binding affinity of five PBPs to Ostrinia sex pheromones - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Pheromone Potency: A Comparative Analysis of Quantitative Behavioral Assays
For researchers, scientists, and drug development professionals, the precise and quantitative validation of pheromone potency is a critical step in fields ranging from integrated pest management to the development of novel therapeutics. This guide provides an objective comparison of key behavioral assays used across different animal models, supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.
This document outlines the most common quantitative behavioral assays for validating the potency of both natural and synthetic pheromones in insects, mammals, nematodes, and fish. Each section includes a summary of quantitative data in structured tables, detailed experimental protocols for key assays, and Graphviz diagrams illustrating experimental workflows and signaling pathways.
Insect Pheromone Bioassays: From Antenna to Behavior
Insects, with their highly sensitive and specific olfactory systems, are excellent models for studying pheromone communication. A variety of robust bioassays have been developed to quantify their responses to pheromonal cues.
Data Presentation: Comparing Pheromone Potency in Insects
The following tables summarize quantitative data from several key insect bioassays, comparing the efficacy of natural pheromones to their synthetic counterparts and showcasing dose-dependent responses.
Table 1.1: Electroantennography (EAG) and Gas Chromatography-Electroantennographic Detection (GC-EAD) Responses to Pheromone Components.
| Insect Species | Pheromone Component | EAG Response (mV) | GC-EAD Active | Reference |
| Spodoptera littoralis | (Z,E)-9,11-tetradecadienyl acetate (B1210297) (Natural) | 2.0 ± 0.3 | Yes | [1] |
| Spodoptera littoralis | (Z,E)-9,11-tetradecadienyl acetate (Synthetic) | 1.54 ± 0.1 | Yes | [1] |
| Dendrolimus houi | (5E,7Z)-5,7-dodecadienal | Not specified | Yes | [2] |
| Dendrolimus superans | (Z,E)-5,7-dodecadienal | Not specified | Yes | [3] |
Table 1.2: Wind Tunnel Bioassay Responses of Male Moths to Pheromones.
| Insect Species | Pheromone Source | Taking Flight (%) | Oriented Flight (%) | Source Contact (%) | Reference |
| Helicoverpa armigera | Synthetic Blend (Z11-16:Ald & Z9-16:Ald) | 75 | 60 | 45 | [4] |
| Agriphila aeneociliella | Natural Female Extract | 80 | 70 | 50 | [5] |
| Agriphila aeneociliella | Synthetic (Z,Z,Z)-9,12,15-octadecatrienal (10⁻¹ µg/µL) | 60 | 45 | 10 | [5] |
| Lymantria dispar | Pheromone only | 85 | - | - | [6] |
| Lymantria dispar | Pheromone + Oak Volatiles | 95 | - | - | [6] |
Experimental Protocols: Key Insect Bioassays
Electroantennography (EAG) Protocol:
-
Antenna Preparation: An antenna is carefully excised from a live, immobilized insect. The base and tip of the antenna are inserted into two glass capillary electrodes filled with a conductive saline solution.
-
Stimulus Delivery: A continuous stream of purified air is passed over the antenna. Puffs of air containing a known concentration of the test pheromone are introduced into the airstream for a defined duration.
-
Data Recording: The potential difference between the two electrodes is amplified and recorded. A negative voltage deflection, the EAG response, indicates depolarization of olfactory receptor neurons.
-
Data Analysis: The amplitude of the EAG response is measured in millivolts (mV) and is proportional to the strength of the olfactory stimulus. Dose-response curves can be generated by testing a range of pheromone concentrations.[7][8]
Wind Tunnel Bioassay Protocol:
-
Insect Preparation: Male insects are typically separated from females at the pupal stage to ensure sexual maturity and naivety. They are acclimated to the wind tunnel conditions before the assay.[9]
-
Wind Tunnel Setup: A laminar airflow is generated within a transparent tunnel. Environmental conditions such as wind speed, temperature, humidity, and light intensity are controlled.[9]
-
Pheromone Dispensing: The test pheromone (natural extract or synthetic compound) is applied to a dispenser (e.g., filter paper, rubber septum) and placed at the upwind end of the tunnel. A solvent-only control is also used.[9]
-
Behavioral Observation: Individual insects are released at the downwind end of the tunnel. Their flight behavior is observed and recorded. Key behaviors quantified include taking flight, oriented upwind flight, and contact with the pheromone source.[4][5]
Visualization: Insect Olfactory Signaling and Experimental Workflow
References
- 1. High levels of circulating prostaglandin F2α associated with ovulation stimulate female sexual receptivity and spawning behavior in the goldfish (Carassius auratus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Volatile Sex Pheromone Extraction and Chemoattraction Assay in Caenorhabditis elegans [jove.com]
- 8. Ascaroside activity in Caenorhabditis elegans is highly dependent on chemical structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A synthesized pheromone induces upstream movement in female sea lamprey and summons them into traps - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (11Z)-Hexadecen-7-yn-1-yl Acetate: A Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of (11Z)-Hexadecen-7-yn-1-yl acetate (B1210297), ensuring the safety of laboratory personnel and adherence to regulatory standards.
The proper disposal of laboratory chemicals is a critical aspect of ensuring a safe working environment and minimizing environmental impact. This guide provides detailed procedures for the disposal of (11Z)-Hexadecen-7-yn-1-yl acetate, a compound that requires careful handling due to its chemical properties. The following instructions are based on general best practices for similar chemical compounds, including acetate esters and alkynes. Researchers, scientists, and drug development professionals should always consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | To protect eyes from potential splashes.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact.[4][6][7] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To prevent inhalation of any potential vapors or aerosols.[4][6][7] |
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through an approved chemical waste disposal service.[4] Never dispose of this chemical down the drain or in regular trash.
1. Waste Segregation:
Proper segregation of waste is the first and most critical step. Do not mix this waste stream with incompatible materials unless explicitly permitted by your institution's EHS office.[4]
-
Liquid Waste: Unused solutions, reaction mixtures, and the initial solvent rinses from cleaning contaminated glassware should be collected as hazardous liquid waste.[4][6]
-
Solid Waste: Contaminated consumables such as gloves, pipette tips, and paper towels should be collected in a designated hazardous solid waste container.[4][6]
-
Sharps Waste: Contaminated needles, syringes, and glass Pasteur pipettes must be placed in a designated, puncture-proof sharps container labeled as hazardous chemical waste.[6]
2. Waste Container Selection and Labeling:
-
Choose a chemically compatible container with a secure, leak-proof lid.[4]
-
The container must be clearly labeled as "Hazardous Chemical Waste" as soon as the first drop of waste is added.[6][8][9]
-
The label should include the full chemical name: "this compound" and list all other constituents and their approximate concentrations.
3. Waste Storage:
-
Store the labeled waste container in a designated satellite accumulation area within the laboratory.[8][10]
-
Ensure the container is kept closed except when adding waste.[6][10]
-
It is best practice to use secondary containment to prevent spills.[8]
4. Arranging for Disposal:
-
Once the waste container is full, or if the chemical is no longer needed, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal service.[4][6]
5. Decontamination of Glassware:
-
Rinse glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the initial rinsate as hazardous liquid waste.[6]
-
Subsequent rinses with detergent and water may typically be disposed of down the drain, but confirm this with your institutional guidelines.[6]
6. Spill Management:
In the event of a spill:
-
Alert others in the immediate area and restrict access.
-
Ensure the area is well-ventilated.
-
For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand.[4]
-
Carefully collect the absorbed material and any other contaminated solids using non-sparking tools.[4]
-
Place all spill cleanup materials in a labeled hazardous waste container for proper disposal.[4]
-
Decontaminate the spill area with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 11-Hexadecenyl acetate, (11Z)- | C18H34O2 | CID 5364711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. (Z)-11-HEXADECEN-1-YL ACETATE | 34010-21-4 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. adama.com [adama.com]
- 6. benchchem.com [benchchem.com]
- 7. chemos.de [chemos.de]
- 8. benchchem.com [benchchem.com]
- 9. orf.od.nih.gov [orf.od.nih.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling (11Z)-Hexadecen-7-yn-1-yl acetate
Essential Safety and Handling Guide for (11Z)-Hexadecen-7-yn-1-yl acetate (B1210297)
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (11Z)-Hexadecen-7-yn-1-yl acetate. The following procedures are designed to ensure the safe handling of this chemical in a laboratory setting.
Hazard Identification and Classification
Based on analogous compounds, the primary hazards are:
-
Aquatic Hazard: May be harmful to aquatic life with long-lasting effects.[1]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][3] |
| Hazardous to the Aquatic Environment | Chronic 4 | H413: May cause long lasting harmful effects to aquatic life[1] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment should be worn at all times when handling this compound.[1][5][6]
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended.[7][8] Check for integrity before use. |
| Eye and Face Protection | Safety glasses with side shields or goggles | A face shield should be worn in addition to goggles if there is a splash hazard.[8] |
| Skin and Body Protection | Laboratory coat | A lab coat or apron should be worn over personal clothing.[7][9] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors.[3][5] |
| Footwear | Closed-toe shoes | Shoes must cover the entire foot.[9] |
Experimental Protocols: Safe Handling and Storage
Adherence to the following procedures is mandatory for the safe handling and storage of this compound.
Handling:
-
Work Area: Always handle the chemical in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[1][3]
Storage:
-
Container: Keep the container tightly closed and stored in a cool, dry, and well-ventilated place.
-
Incompatible Materials: Store away from strong oxidizing agents.[6]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[6]
Accidental Release and First Aid Measures
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Absorb the spill with an inert material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
Collection: Collect the absorbed material into a suitable, labeled container for disposal.
First Aid:
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][3]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][3][5]
-
After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste material in a designated, labeled, and sealed container.
-
Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service. Do not empty into drains or release into the environment.[1]
-
Container Disposal: Empty containers may retain product residue and should be disposed of in the same manner as the chemical waste.
Visual Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. chemos.de [chemos.de]
- 2. 11-Hexadecenyl acetate, (11Z)- | C18H34O2 | CID 5364711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. (Z)-11-HEXADECEN-1-YL ACETATE | 34010-21-4 [amp.chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. adama.com [adama.com]
- 7. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
